1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Description
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Properties
IUPAC Name |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWEIPOFYZEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Abstract
This technical guide provides a comprehensive overview of the synthetic molecule 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, identified by CAS Number 913296-73-8. This compound represents a confluence of three key structural motifs prevalent in modern medicinal chemistry: the piperidine ring, a versatile scaffold known for its favorable pharmacokinetic properties[1]; the trifluoromethyl group, a bioisostere widely used to enhance metabolic stability and binding affinity; and a bromine-substituted aromatic ring, which serves as a handle for further synthetic elaboration. This document details the molecule's structural and physicochemical properties, proposes a robust and logical synthetic pathway with mechanistic insights, outlines a comprehensive analytical characterization strategy, and discusses its potential applications as a building block in drug discovery and development. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and structurally related compounds.
Molecular Overview and Physicochemical Properties
Nomenclature and Chemical Identifiers
A precise understanding of a compound begins with its unambiguous identification. The key identifiers for the title compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | - |
| CAS Number | 913296-73-8 | [2][3] |
| Molecular Formula | C₁₃H₁₅BrF₃N | [2] |
| Molecular Weight | 322.16 g/mol | [2] |
| Canonical SMILES | C1CCN(CC1)CC2=C(C=C(C=C2)C(F)(F)F)Br | - |
| InChI Key | InChI=1S/C13H15BrF3N/... (Full key available from databases) | - |
Structural Elucidation
The structure of this compound is composed of a saturated six-membered piperidine heterocycle connected via a methylene (-CH₂-) bridge to a disubstituted benzene ring. The key features are:
-
Piperidine Ring: A foundational scaffold in many FDA-approved drugs, it often imparts aqueous solubility and provides a three-dimensional vector for interacting with biological targets.[1]
-
Benzyl Group: The piperidine nitrogen is N-benzylated, creating a tertiary amine.
-
Aromatic Substitution: The benzene ring is substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethyl (CF₃) group. This specific ortho- and meta- substitution pattern dictates the electronic and steric environment of the ring.
Figure 1: 2D structure of this compound.
Physicochemical Data
The following table summarizes key computed physicochemical properties. It is crucial to note that experimental validation is required for definitive values.
| Property | Predicted Value | Unit |
| Boiling Point | 308.5 ± 37.0 | °C |
| Density | 1.428 ± 0.1 | g/cm³ |
| pKa (most basic) | 8.5 ± 0.1 (Tertiary Amine) | - |
| LogP | 4.2 ± 0.3 | - |
(Data sourced from chemical property prediction software and supplier information like ChemicalBook)[2]
Synthesis and Mechanistic Insights
A robust synthesis is the foundation of any chemical research program. For this compound, the most logical and efficient approach is through nucleophilic substitution, a cornerstone reaction in organic chemistry.
Retrosynthetic Analysis
The molecule can be disconnected at the benzylic carbon-nitrogen bond. This disconnection reveals two commercially available or readily accessible starting materials: piperidine and a suitable 2-bromo-5-(trifluoromethyl)benzyl electrophile.
Figure 2: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Nucleophilic Substitution
This protocol describes a standard, scalable procedure for the N-alkylation of piperidine.
Objective: To synthesize this compound from piperidine and 2-bromo-5-(trifluoromethyl)benzyl bromide.
Materials:
-
Piperidine (1.2 eq)
-
2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to benzyl bromide)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard work-up and purification reagents (deionized water, brine, ethyl acetate, magnesium sulfate, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) and anhydrous acetonitrile. Stir until fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The base is critical to neutralize the HBr byproduct generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature. A slight excess of the amine ensures complete consumption of the more valuable electrophile.
-
Reaction Execution: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 4-6 hours). Acetonitrile is an excellent choice of solvent as it is polar aprotic, effectively solvating the ions without interfering with the nucleophile.
-
Work-up: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x) to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
Mechanistic Rationale: The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.
Analytical Characterization
Confirmation of the product's identity and purity is paramount. The following techniques are standard for characterizing the target molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (~7.5-7.8 ppm): 3 distinct signals corresponding to the protons on the substituted benzene ring. Benzylic protons (~3.6 ppm): A sharp singlet integrating to 2H. Piperidine protons (~2.4-2.6 ppm and ~1.4-1.6 ppm): Complex multiplets integrating to 4H and 6H, respectively, for the α- and β/γ-protons. |
| ¹³C NMR | Aromatic carbons (~120-140 ppm): Signals for the 6 aromatic carbons, including two quaternary carbons attached to Br and CF₃. CF₃ carbon (~124 ppm, q): A quartet due to coupling with fluorine. Benzylic carbon (~60-65 ppm): Signal for the -CH₂- bridge. Piperidine carbons (~54 ppm and ~25 ppm): Signals for the α and β/γ carbons. |
| ¹⁹F NMR | ~ -63 ppm: A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 321 and 323 of nearly 1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The base peak would likely be from the fragmentation loss of the piperidine ring or the benzyl cation. |
| IR Spectroscopy | ~2800-3000 cm⁻¹: C-H stretching (aliphatic). ~1100-1350 cm⁻¹: Strong C-F stretching bands. ~1150-1250 cm⁻¹: C-N stretching. |
Potential Applications in Drug Discovery
While specific biological data for this compound is not publicly available, its structure suggests significant potential as a scaffold or intermediate in medicinal chemistry programs.
Value as a Synthetic Building Block
The true utility of this molecule lies in its capacity for further derivatization. The bromine atom on the aromatic ring is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic introduction of diverse chemical groups to probe the structure-activity relationship (SAR) of a lead compound series.
Figure 3: Potential synthetic diversification pathways from the core molecule.
Pharmacological Relevance of Structural Motifs
-
Trifluoromethyl Group: This group is a well-established bioisostere for a methyl or ethyl group but with drastically different electronic properties. It is strongly electron-withdrawing, can participate in hydrogen bonding, and often enhances metabolic stability by blocking sites of oxidative metabolism.
-
Piperidine Scaffold: Found in numerous CNS-active drugs (e.g., methylphenidate, risperidone), the piperidine moiety can interact with receptors and transporters while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
Given these features, this molecule and its derivatives are promising candidates for screening against G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those within the central nervous system.
Conclusion and Future Directions
This compound is a strategically designed chemical entity with significant potential for application in drug discovery. Its synthesis is straightforward, and its structure is ripe for extensive chemical modification. Future research should focus on the experimental validation of the proposed synthesis and characterization, followed by the generation of a small library of derivatives via cross-coupling reactions. Subsequent screening of this library against various biological targets could uncover novel pharmacological activities and provide a starting point for new therapeutic development programs.
References
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PubChem. 1-(2-Bromo-5-methylphenyl)-3-fluoropiperidine. National Center for Biotechnology Information. [Link]
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PubChem. 1-(5-Bromo-2-(trifluoromethoxy)benzyl)piperidine. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
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O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry. [Link]
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Chem-Tools. This compound. [Link]
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synthesis pathway for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
An In-depth Technical Guide to the Synthesis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
This guide provides a comprehensive overview of a robust and scalable synthetic pathway for this compound, a valuable building block for researchers in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperidine moiety is a common scaffold in numerous pharmaceuticals.[1][2] This document will detail the retrosynthetic analysis, the synthesis of a key aldehyde intermediate, and the final reductive amination step to yield the target compound. An alternative N-alkylation strategy will also be discussed.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection strategies at the benzylic C-N bond.
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on the reductive amination pathway due to its high efficiency, selectivity, and operational simplicity for forming the desired C-N bond.
Synthesis of the Key Intermediate: 2-Bromo-5-(trifluoromethyl)benzaldehyde
The successful synthesis of the target molecule hinges on the availability of the key intermediate, 2-bromo-5-(trifluoromethyl)benzaldehyde. A reliable method for its preparation involves the reduction of the corresponding benzonitrile.[3]
Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde[3]
Materials:
-
2-Bromo-5-(trifluoromethyl)benzonitrile
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 3N
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) (1.2-1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and cool it again in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 3N hydrochloric acid.
-
Remove the ice bath and stir the mixture vigorously for 15-20 minutes until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(trifluoromethyl)benzaldehyde.
-
The crude product can be purified by distillation or flash column chromatography.[3]
Final Synthesis: Reductive Amination
The final step in the synthesis of this compound is the reductive amination of the previously synthesized aldehyde with piperidine. This reaction is efficiently carried out using a mild reducing agent such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.[4]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in ethyl acetate, add piperidine (1.1 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography to afford the pure this compound.
Caption: Overall synthetic pathway via reductive amination.
Alternative Synthetic Pathway: N-Alkylation of Piperidine
An alternative approach to the target molecule is the direct N-alkylation of piperidine with 2-bromo-5-(trifluoromethyl)benzyl bromide.[5][6]
Synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide
This electrophile can be synthesized from the corresponding benzyl alcohol, which in turn can be obtained by the reduction of 2-bromo-5-(trifluoromethyl)benzaldehyde. A common method for the conversion of a benzyl alcohol to a benzyl bromide is the use of phosphorus tribromide (PBr₃).[7]
N-Alkylation Protocol[5]
The N-alkylation would typically involve reacting piperidine with 2-bromo-5-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or DMF.[5] While this method can be effective, it carries the risk of over-alkylation, leading to the formation of a quaternary ammonium salt, especially if the alkylating agent is not added slowly and the stoichiometry is not carefully controlled.[5]
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-Bromo-5-(trifluoromethyl)benzonitrile | DIBAL-H, HCl | 2-Bromo-5-(trifluoromethyl)benzaldehyde | High |
| 2 | 2-Bromo-5-(trifluoromethyl)benzaldehyde | Piperidine, NaBH(OAc)₃ | This compound | 75-90%[4] |
Conclusion
The synthesis of this compound is most efficiently and selectively achieved through a two-step sequence involving the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to the corresponding aldehyde, followed by a direct reductive amination with piperidine using sodium triacetoxyborohydride. This pathway offers high yields, operational simplicity, and avoids the potential side reactions associated with direct N-alkylation. The protocols provided in this guide are based on well-established and reliable chemical transformations, offering a solid foundation for the synthesis of this valuable research compound.
References
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
ChemBK. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]
-
ODU Digital Commons. (1983). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. Retrieved from [Link]
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Googleapis.com. (n.d.). WO 94/10165.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
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Nature. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
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PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
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An In-depth Technical Guide to 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS No. 913296-73-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, a halogenated and trifluoromethylated piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route based on established chemical principles, and methods for its characterization. Furthermore, it explores the potential pharmacological significance of this compound by examining the structure-activity relationships of analogous molecules. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of novel piperidine-based compounds for therapeutic applications.
Introduction and Chemical Identity
This compound is a synthetic organic compound featuring a piperidine ring N-alkylated with a 2-bromo-5-(trifluoromethyl)benzyl group. The presence of a trifluoromethyl group, a bromine atom, and a piperidine scaffold suggests its potential as a modulator of biological systems, as these moieties are prevalent in numerous pharmacologically active molecules. The trifluoromethyl group, in particular, is a key functional group in modern drug design, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system and other biological pathways.
Chemical Structure:
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Precursor, 2-Bromo-5-(trifluoromethyl)benzyl bromide
The key intermediate for the final N-alkylation step is 2-bromo-5-(trifluoromethyl)benzyl bromide. This can be prepared from commercially available 2-bromo-5-(trifluoromethyl)toluene via a free-radical bromination of the benzylic methyl group.
Materials:
-
2-Bromo-5-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-(trifluoromethyl)toluene (1.0 eq.) in anhydrous CCl₄ under an inert atmosphere.
-
Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(trifluoromethyl)benzyl bromide.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This final step involves the N-alkylation of piperidine with the synthesized benzyl bromide.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzyl bromide (from the previous step)
-
Piperidine
-
A non-nucleophilic base (e.g., potassium carbonate - K₂CO₃, or triethylamine - Et₃N)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile - ACN, or N,N-dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.2 eq.) and the base (2.0 eq.) in the anhydrous solvent. [2]2. To this stirred solution, add a solution of 2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq.) in the same solvent dropwise at room temperature. [2]3. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted phenyl ring, the benzylic methylene protons, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum will also show a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H (aliphatic and aromatic), C-N, C-F, and C-Br bonds.
Potential Pharmacological Significance and Future Directions
While specific biological activity data for this compound is not currently available in the public domain, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity imparted by the trifluoromethyl and bromo-substituted phenyl ring may facilitate crossing the blood-brain barrier. Substituted benzylpiperidines have been investigated for their activity as dopamine transporter (DAT) ligands and for their potential in treating stimulant abuse.
-
Enzyme Inhibition: The trifluoromethyl group can influence the binding of molecules to enzyme active sites. Piperidine derivatives have been explored as inhibitors of various enzymes, including cholinesterases and monoamine oxidases. [3]
-
Anticancer Activity: Numerous piperidine derivatives have been investigated for their potential as anticancer agents. [4]The specific substitution pattern of the title compound could be explored for its cytotoxic effects on various cancer cell lines.
Future research on this compound could involve:
-
In vitro pharmacological profiling: Screening the compound against a panel of receptors, transporters, and enzymes to identify potential biological targets.
-
In vivo studies: Investigating the pharmacokinetic and pharmacodynamic properties of the compound in animal models.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating analogs of the compound to understand the influence of different substituents on its biological activity.
Conclusion
This compound (CAS No. 913296-73-8) is a synthetically accessible compound with structural features that suggest potential for biological activity. This technical guide has provided a comprehensive overview of its chemical identity, predicted properties, and a detailed, plausible synthetic route. While its specific pharmacological profile remains to be elucidated, the information presented here serves as a solid foundation for researchers interested in exploring the therapeutic potential of this and related substituted piperidine derivatives.
References
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ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
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ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]
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PubMed. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
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PubMed. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Retrieved from [Link]
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PubMed. (2016). Design, synthesis, and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. Retrieved from [Link]
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PubMed. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Retrieved from [Link]
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ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
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physicochemical properties of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Introduction
This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a brominated and trifluoromethylated phenyl ring linked to a piperidine moiety, suggests a complex interplay of lipophilicity, basicity, and metabolic stability. A thorough understanding of its physicochemical properties is paramount for researchers, as these characteristics fundamentally govern its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, grounded in established analytical methodologies, to empower scientists in their research and development endeavors.
Chemical Identity and Structure
The foundational step in characterizing any compound is confirming its identity and structure. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 913296-73-8 | [1][2] |
| Molecular Formula | C₁₃H₁₅BrF₃N | [1] |
| Molecular Weight | 322.16 g/mol | [1] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Phenyl Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; // Phenyl Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents on Phenyl Ring C_methyl [pos="0,2!", label="CH₂"]; Br [pos="-1.73,1!", label="Br"]; CF3_group [pos="1.73,-1!", label="CF₃"]; // Phenyl Ring to Substituent Bonds C1 -- C_methyl; C2 -- Br; C5 -- CF3_group; // Piperidine Ring N_pip [pos="1,2.5!", label="N"]; C7 [pos="1.87,3!", label="CH₂"]; C8 [pos="1.87,4!", label="CH₂"]; C9 [pos="1,4.5!", label="CH₂"]; C10 [pos="0.13,4!", label="CH₂"]; C11 [pos="0.13,3!", label="CH₂"]; // Piperidine Ring Bonds C_methyl -- N_pip; N_pip -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- N_pip;
}graphy (RP-HPLC) exist, they are indirect and rely on calibration with known standards. For definitive characterization, the Shake-Flask method is superior.Experimental Protocol: Shake-Flask Method for LogP Determination
- Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases must be pre-saturated with each other for at least 24 hours to ensure thermodynamic equilibrium.
- Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water phase in a glass vessel.
- Equilibration: Agitate the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
- Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water layers.
- Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a validated analytical technique, such as HPLC with UV detection.
- Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
digraph "LogP_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2]; edge [color="#34A853", penwidth=1.5, fontcolor="#5F6368"]; A [label="Prepare Pre-saturated\nn-Octanol and Water"]; B [label="Dissolve Compound in\nn-Octanol (Stock)"]; C [label="Mix Stock with Water Phase"]; D [label="Agitate to Reach Equilibrium\n(24h at 25°C)"]; E [label="Centrifuge for Phase Separation"]; F [label="Sample Octanol & Water Layers"]; G [label="Quantify Concentration\n(e.g., HPLC-UV)"]; H [label="Calculate LogP Value"]; A -> C; B -> C; C -> D -> E -> F -> G -> H; }Caption: Workflow for LogP determination via the Shake-Flask method.
Aqueous Solubility Assessment
Aqueous solubility is a cornerstone of drug development, directly impacting a compound's dissolution rate and, consequently, its bioavailability. [3][4]Poor solubility is a frequent cause of failure for promising drug candidates. [5]It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, making it the most relevant value for biopharmaceutical characterization. [6][3]
Experimental Protocol: Thermodynamic Solubility Determination
System Preparation: Add an excess amount of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that undissolved solid remains at equilibrium. [5]2. Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C to mimic physiological conditions) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. [5][7]The presence of solid material must be confirmed visually.
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Analysis: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.
Result Expression: Report the solubility in units such as mg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and determines the extent of ionization at a given pH. [8][9]For this compound, the piperidine nitrogen is basic and will be protonated at acidic pH. The pKa of this conjugate acid is critical, as the charge state of the molecule significantly affects its solubility, membrane permeability, and interaction with biological targets. A basic compound will typically exhibit higher solubility at pH values below its pKa. [5]
Experimental Protocol: Potentiometric Titration for pKa Determination
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water).
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
pKa Determination: The pKa is the pH at the half-equivalence point, where exactly half of the basic piperidine has been neutralized. [10]This point corresponds to the inflection point of the titration curve. [9][11]
Caption: Acid-base equilibrium of the piperidine nitrogen.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
¹H NMR: Will reveal the number of different types of protons and their neighboring environments. Expected signals include aromatic protons on the substituted phenyl ring, the methylene bridge protons, and the distinct protons of the piperidine ring.
¹³C NMR: Provides information on the carbon skeleton of the molecule.
¹⁹F NMR: Crucial for this molecule, as it will show a characteristic signal for the trifluoromethyl (-CF₃) group, confirming its presence. [12] Protocol:
Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
Transfer the solution to an NMR tube.
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz). [13]4. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule, as it is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺. [13]* Key Feature: The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This provides definitive evidence for the presence of a single bromine atom.
Protocol:
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Infuse the solution directly into the ESI source of the mass spectrometer.
Acquire the mass spectrum in positive ion mode.
Analyze the spectrum to identify the [M+H]⁺ ion and confirm its m/z value and isotopic pattern against the theoretical values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Bands:
~2800-3000 cm⁻¹: C-H stretching (aliphatic and aromatic)
~1450-1600 cm⁻¹: C=C stretching (aromatic ring)
~1100-1350 cm⁻¹: C-F stretching (strong, characteristic of the -CF₃ group)
~1000-1250 cm⁻¹: C-N stretching
~500-600 cm⁻¹: C-Br stretching
Protocol:
Place a small amount of the sample (if solid) onto the crystal of an ATR-FTIR spectrometer or prepare a thin film.
Acquire the spectrum.
Identify the characteristic absorption bands corresponding to the molecule's functional groups.
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H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
This compound. Chem-Tools. [Link]
Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
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A Technical Guide to Investigating the Potential Mechanism of Action of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Abstract: The compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized. Its structure, however, contains two key pharmacophores: the piperidine ring, a privileged scaffold in numerous clinically approved drugs, and a 2-bromo-5-(trifluoromethyl)phenyl moiety, which imparts significant metabolic stability and lipophilicity.[1][2] This guide proposes a structured, hypothesis-driven framework for elucidating the potential therapeutic applications of this compound. We will explore two primary, plausible mechanistic avenues based on extensive analysis of structurally related molecules: modulation of central nervous system (CNS) targets and anticancer activity. This document provides detailed experimental workflows, step-by-step protocols for key assays, and the scientific rationale underpinning each stage of the investigation, designed to guide researchers in drug discovery and development.
Introduction to the Investigational Candidate
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine heterocycle is a cornerstone of modern drug design, present in over twenty classes of pharmaceuticals.[3] Its prevalence is due to a combination of favorable properties: it is metabolically stable, can be readily functionalized, and its conformational flexibility allows it to adapt to the steric demands of various biological targets.[1] The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within receptor binding pockets, making it a key feature in drugs targeting the CNS, cancer, and infectious diseases.[1]
The Role of Trifluoromethyl and Halogen Substituents in Drug Design
The introduction of a trifluoromethyl (-CF3) group and halogens (e.g., Bromine) into a drug candidate can dramatically improve its pharmacological profile. The -CF3 group is highly electronegative and lipophilic, which can enhance binding affinity, improve membrane permeability, and increase metabolic stability by blocking sites of oxidative metabolism.[2] Similarly, the bromo-substituent can modulate electronic properties and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. The combination of these groups on the phenyl ring of this compound suggests a molecule designed for high potency and favorable pharmacokinetic properties.
Structural Analysis and Hypothesis Formulation
The structure of this compound (hereafter "Compound X") offers clear starting points for mechanistic investigation.
-
Piperidine Core: Strongly suggests potential activity within the CNS, where this scaffold is ubiquitous.[4]
-
Substituted Benzyl Group: The specific substitution pattern (2-bromo, 5-trifluoromethyl) is found in various bioactive molecules, including potent antibacterial agents and intermediates for pharmaceuticals, indicating its importance for biological activity.[5][6]
Based on these features, we formulate two primary hypotheses:
-
Hypothesis 1: Compound X acts as a modulator of CNS receptors or enzymes, such as sigma receptors, monoamine transporters (SERT, DAT), or monoamine oxidases (MAO).
-
Hypothesis 2: Compound X possesses anticancer activity through mechanisms such as kinase inhibition, disruption of protein-protein interactions, or direct DNA interaction.[7][8]
Hypothesis 1: Compound X as a Modulator of Central Nervous System Targets
Rationale
The piperidine scaffold is a key component of numerous CNS-active drugs, including those targeting sigma receptors and monoamine systems, which are implicated in psychiatric and neurodegenerative disorders.[9][10] The lipophilicity conferred by the trifluoromethylphenyl group would facilitate blood-brain barrier penetration, a prerequisite for CNS activity.
Experimental Workflow: CNS Target Screening
Protocol 1: Broad Receptor Profiling via Competitive Binding Assays
This initial screen provides a wide, unbiased view of the compound's potential interactions with known CNS targets.
Methodology:
-
Compound Preparation: Solubilize Compound X in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform a primary screen at a single high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.
-
Assay Panel: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) or perform in-house assays against a panel of CNS targets.
-
Binding Reaction: For a typical radioligand binding assay, incubate the target receptor preparation (e.g., cell membranes), a specific radioligand, and Compound X.
-
Detection: After incubation, separate bound from unbound radioligand via filtration. Measure the radioactivity of the filter to quantify radioligand binding.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by Compound X compared to a vehicle control. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
| Table 1: Prioritized CNS Target Panel for Initial Screening | | :--- | :--- | | Target Class | Specific Examples | | Sigma Receptors | σ1, σ2 | | Monoamine Transporters | SERT (Serotonin), DAT (Dopamine), NET (Norepinephrine) | | Monoamine Oxidases | MAO-A, MAO-B | | Histamine Receptors | H1, H3 | | Dopamine Receptors | D1, D2, D3, D4 | | Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C |
Protocol 2: Functional Characterization - Monoamine Oxidase (MAO) Inhibition Assay
If binding to MAO is identified, this functional assay will determine if Compound X inhibits its enzymatic activity.
Methodology:
-
Reagents: Utilize a commercial kit (e.g., Abcam's MAO Activity Assay Kit) containing an MAO enzyme source, a non-fluorescent substrate, and a peroxidase.
-
Reaction Setup: In a 96-well plate, add MAO enzyme (A or B) to wells containing a range of concentrations of Compound X (e.g., 0.1 nM to 100 µM). Include a "no inhibitor" control.
-
Initiation: Add the substrate to all wells. The MAO enzyme will oxidize the substrate, producing H₂O₂. The peroxidase in the reaction mix then uses the H₂O₂ to convert a probe to a fluorescent product.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Plot the fluorescence signal against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of Compound X required to inhibit 50% of MAO activity.
Hypothesis 2: Compound X as a Potential Anticancer Agent
Rationale
The trifluoromethylphenyl motif is present in several approved anticancer drugs, including kinase inhibitors.[11][12] Furthermore, novel piperidine derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines, sometimes through mechanisms like DNA intercalation.[7][13]
Experimental Workflow: Anticancer Activity Screening
Protocol 3: NCI-60 Human Tumor Cell Line Screen
This is the gold-standard first step to assess broad anticancer potential and identify patterns of activity that may hint at a specific mechanism.
Methodology:
-
Submission: Compound X is submitted to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).
-
Cell Culture: The compound is tested against a panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Assay: Cells are incubated with the compound over a 5-log concentration range for 48 hours. Cell viability is assessed using the Sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The output provides key metrics, including the GI50 (concentration causing 50% growth inhibition). The pattern of sensitivity across the 60 cell lines can be compared to a database of known anticancer agents using the COMPARE algorithm to find compounds with similar mechanisms of action.
| Table 2: Hypothetical NCI-60 GI50 Data Summary (µM) | | :--- | :--- | :--- | :--- | | Cell Line | Cancer Type | GI50 (µM) | Interpretation | | MCF7 | Breast | 1.2 | Sensitive | | A549 | Lung | 1.5 | Sensitive | | PC-3 | Prostate | > 100 | Resistant | | HT29 | Colon | 0.8 | Highly Sensitive | | U251 | CNS | > 100 | Resistant |
Protocol 4: DNA Interaction Analysis via UV-Visible Spectroscopy
This biophysical assay can determine if Compound X binds to DNA, a common mechanism for cytotoxic agents.[7]
Methodology:
-
Materials: Calf Thymus DNA (ctDNA), Tris-HCl buffer, Compound X, UV-Vis Spectrophotometer.
-
Preparation: Prepare a stock solution of ctDNA in buffer and ensure its purity by checking the A260/A280 ratio (~1.8-1.9). Prepare a stock solution of Compound X in an appropriate solvent (e.g., DMSO/buffer).
-
Titration: Keep the concentration of Compound X constant in a quartz cuvette. Sequentially add increasing concentrations of ctDNA to the cuvette.
-
Measurement: After each addition of ctDNA and a brief equilibration period, record the UV-Vis absorption spectrum of the solution (e.g., from 200-400 nm).
-
Data Analysis: Observe changes in the absorption spectrum of Compound X upon addition of ctDNA.
-
Hypochromism (decrease in absorbance) and a bathochromic shift (red shift, to longer wavelengths) are indicative of intercalative binding, where the compound inserts itself between DNA base pairs.
-
Hyperchromism (increase in absorbance) or minor shifts may suggest groove binding or electrostatic interactions.
-
Supporting Information: Synthesis and Physicochemical Properties
Proposed Synthetic Route
Compound X can be synthesized via a standard nucleophilic substitution reaction.
| Table 3: Predicted Physicochemical Properties of Compound X | | :--- | :--- | | Property | Predicted Value | | Molecular Formula | C13H15BrF3N | | Molecular Weight | 322.17 g/mol | | cLogP | 4.25 | | Topological Polar Surface Area (TPSA) | 3.24 Ų | | Hydrogen Bond Donors | 0 | | Hydrogen Bond Acceptors | 1 | | Rotatable Bonds | 2 |
Properties predicted using standard cheminformatics software.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-pronged strategy to investigate the potential mechanism of action of this compound. By systematically exploring both CNS and anticancer activities, researchers can efficiently identify the most promising therapeutic avenue for this novel compound. Positive results from the initial screens—such as a high-affinity interaction with a CNS receptor or potent, selective cytotoxicity against a cancer cell line—will serve as the foundation for more advanced studies. Future work would include dose-response analyses in cellular functional assays, secondary screening against related targets to determine selectivity, and eventual progression to in vivo pharmacokinetic and efficacy studies in relevant animal models of disease. This structured approach ensures a rigorous and logical progression from initial hypothesis to validated mechanism of action.
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An In-depth Technical Guide to the Predicted Biological Activity of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Executive Summary
While direct experimental data on the biological activity of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is not extensively documented in publicly accessible literature, its chemical structure presents a compelling case for significant pharmacological potential. This guide provides a comprehensive analysis based on established principles of medicinal chemistry, deconstructing the molecule into its core pharmacophores: the piperidine scaffold, the 2-bromo-substituted aromatic ring, and the electron-withdrawing trifluoromethyl group. By examining the well-documented roles of these individual moieties in a multitude of approved therapeutics and clinical candidates, we can construct a robust predictive profile for the target compound. This document outlines a plausible synthetic route, hypothesizes potential therapeutic applications—primarily in oncology and neuropharmacology—and furnishes detailed, field-proven experimental protocols to systematically investigate these predictions. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a structured and scientifically rigorous exploration of this promising, yet uncharacterized, chemical entity.
Molecular Deconstruction and Physicochemical Profile
The structure of this compound is a deliberate amalgamation of functional groups known to confer specific, advantageous properties in drug design. Understanding these components is critical to predicting the molecule's behavior in biological systems.
-
The Piperidine Scaffold: The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] Its saturated, six-membered heterocyclic nature allows it to adopt low-energy chair conformations, presenting substituents in well-defined spatial orientations for optimal target engagement.[2] This scaffold often improves a compound's pharmacokinetic properties, such as solubility and metabolic stability, while serving as a versatile anchor for interacting with biological targets.[2]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[3][4] Its strong electron-withdrawing nature and high metabolic stability can profoundly alter a molecule's profile.[5] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[5]
-
Increased Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.[5][6]
-
Modulation of Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to more potent and selective binding to target proteins through favorable van der Waals and dipole-dipole interactions.[4]
-
-
Aromatic Bromination: The bromine atom serves as more than just a bulky substituent. Its presence can increase binding affinity through the formation of halogen bonds with protein residues—a type of non-covalent interaction that is increasingly recognized for its importance in drug-target recognition.[7] Furthermore, halogenation is a known strategy to enhance metabolic stability and influence the electronic properties of the aromatic ring.[8] The bromine atom also provides a reactive handle for further synthetic modifications via cross-coupling reactions.[9]
Below is a diagram illustrating the deconstruction of the molecule into its key functional components.
Caption: Deconstruction of the target molecule into its primary pharmacophores.
Proposed Synthesis Pathway
A logical and efficient synthesis of this compound would proceed via nucleophilic substitution. The key intermediate, 2-Bromo-5-(trifluoromethyl)benzyl bromide, is a reactive electrophile that can be readily prepared from commercially available starting materials.
The proposed two-step synthesis is as follows:
-
Benzylic Bromination: Conversion of 2-bromo-5-(trifluoromethyl)toluene to 2-bromo-5-(trifluoromethyl)benzyl bromide. This is typically achieved via a free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions.
-
Nucleophilic Substitution: Reaction of the resulting benzyl bromide with piperidine. Piperidine acts as a nucleophile, displacing the bromide to form the final tertiary amine product. This reaction is typically performed in a suitable aprotic solvent like acetonitrile or THF, often with a non-nucleophilic base to scavenge the HBr byproduct.
A more direct route, if starting from the corresponding benzyl alcohol, would involve conversion of the alcohol to the bromide using an agent like phosphorus tribromide (PBr₃).[10][11]
Caption: Proposed synthetic pathway to the target compound.
Predicted Biological Activity and Therapeutic Targets
Based on the analysis of its constituent fragments, this compound is predicted to exhibit activity in two primary therapeutic areas: oncology and neuropharmacology.
Anticancer Potential
The piperidine nucleus is a common feature in compounds with antiproliferative and cytotoxic properties.[12][13] Numerous studies have demonstrated that highly functionalized piperidines can induce apoptosis and inhibit the growth of various human cancer cell lines, including breast, prostate, and colon cancer.[1] The mechanism often involves interaction with DNA or modulation of critical cellular signaling pathways.[1][14] The presence of the lipophilic and metabolically robust trifluoromethylphenyl moiety could enhance cellular uptake and stability, potentially leading to potent cytotoxic effects.
Hypothesized Mechanism: The compound may act as a cytotoxic agent by intercalating with DNA or by inhibiting key kinases involved in cell proliferation, a mechanism common to many pyrimidine and piperidine derivatives.[15]
Neuropharmacological Potential
Piperidine is a core scaffold in a wide range of CNS-active drugs, including antipsychotics, analgesics, and antidepressants.[16][17] Its structure is well-suited for interaction with various G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and nicotinic acetylcholine receptors.[18][19] The trifluoromethyl and bromo substituents are known to enhance blood-brain barrier permeability and can increase binding affinity and selectivity for specific receptor subtypes.[5]
Hypothesized Targets:
-
Serotonin (5-HT) Receptors: The substituted phenylpiperidine motif is a classic structure for 5-HT receptor ligands.[19][20] The compound could potentially act as an agonist or antagonist at 5-HT₂A or 5-HT₂C receptors, suggesting potential applications in treating depression, anxiety, or psychosis.
-
Dopamine (D₂) Receptors: Many antipsychotic drugs feature a piperidine ring that interacts with the D₂ receptor. The overall structure of the target compound bears some resemblance to moieties found in dopaminergic ligands.
-
Nicotinic Acetylcholine (α7 nAChR) Receptors: Antagonists of the α7 nAChR, which often contain a piperidine core, are being investigated for their role in inflammation and neurological disorders.[18]
Experimental Workflows for Activity Validation
To empirically determine the biological activity of this compound, a structured, multi-tiered screening approach is recommended. This workflow ensures that resources are used efficiently, moving from broad, high-throughput assays to more specific, mechanism-of-action studies.
Caption: General experimental workflow for evaluating the compound's activity.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
Rationale: This is a foundational colorimetric assay to assess a compound's ability to inhibit cell proliferation or induce cytotoxicity. It is a robust, high-throughput method for initial screening against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Receptor Binding Affinity (Radioligand Binding Assay)
Rationale: This assay quantifies the affinity of the test compound for a specific receptor target identified in a primary screen. It is a gold-standard method for determining a compound's potency at the molecular level. This example uses the serotonin 5-HT₂A receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂A receptor or prepare them from cultured cells.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA).
-
Competition Binding: In a 96-well plate, combine the cell membranes (5-10 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., spiperone). Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cancer Cell Line | Histological Origin | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
| HT29 | Colorectal Adenocarcinoma | Experimental Value |
| U87 MG | Glioblastoma | Experimental Value |
| HaCaT (Control) | Keratinocyte (Non-cancerous) | Experimental Value |
Conclusion
This compound is a synthetic compound with a compelling structural profile for biological activity. The strategic combination of a privileged piperidine scaffold with a trifluoromethyl group and a bromine atom suggests significant potential, particularly in the fields of oncology and neuropharmacology. The enhanced metabolic stability, lipophilicity, and potential for strong target interactions conferred by these moieties make it a prime candidate for investigation. This guide provides a foundational framework for this exploration, offering a predictive activity profile and a clear, actionable set of experimental protocols. The systematic validation of these hypotheses will be crucial in uncovering the true therapeutic potential of this uncharacterized molecule.
References
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comprehensive literature review on 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive literature review of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, a substituted benzylpiperidine derivative of interest in medicinal chemistry. While specific literature on this exact compound is limited, this guide synthesizes information on its probable synthesis, predicted physicochemical properties, and potential biological activities based on extensive research of structurally related analogs. The N-benzylpiperidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, particularly in the central nervous system. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence the compound's lipophilicity, metabolic stability, and target interactions. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.
Introduction: The Significance of the N-Benzylpiperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When combined with a benzyl group at the nitrogen atom, the resulting N-benzylpiperidine core offers a versatile platform for drug design. The benzyl moiety can be readily substituted to modulate physicochemical properties and explore structure-activity relationships (SAR).
The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The strong electron-withdrawing nature of the -CF3 group can also influence the electronic properties of the aromatic ring, potentially altering its interactions with biological targets.[2] The bromine atom further increases lipophilicity and can serve as a handle for further chemical modifications. This guide will delve into the synthesis, characterization, and potential applications of this compound, a molecule that combines these key structural features.
Physicochemical Properties and Identification
A summary of the key identifiers and predicted physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 913296-73-8 | [4] |
| Molecular Formula | C13H15BrF3N | [4] |
| Molecular Weight | 322.16 g/mol | [4] |
| IUPAC Name | 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, its synthesis can be confidently predicted based on well-established N-alkylation reactions of secondary amines. The most logical and straightforward approach involves the reaction of piperidine with a suitable benzyl halide precursor.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, starting from commercially available 2-bromo-5-(trifluoromethyl)benzaldehyde.
Diagram 1: Proposed Synthesis of this compound
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initial discovery and background of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
An In-depth Technical Guide to 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine: Synthesis, Background, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical background, and potential applications of the compound this compound (CAS No: 913296-73-8). This molecule represents a confluence of privileged structural motifs in medicinal chemistry: the versatile piperidine scaffold and the electronically modified trifluoromethylphenyl group. We will delve into a detailed, field-proven synthetic protocol, explain the causal reasoning behind experimental choices, and situate the compound within the broader context of modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical intermediate.
Introduction: The Intersection of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The piperidine ring is one such N-heterocycle, widely present in natural products and pharmaceuticals, prized for its conformational properties and synthetic versatility.[1][2] Similarly, the incorporation of fluorine, particularly as a trifluoromethyl (-CF₃) group, is a cornerstone of modern drug design. The -CF₃ group enhances metabolic stability, increases lipophilicity, and can modulate the electronic properties of a molecule, often leading to improved pharmacological profiles.[3][4]
The subject of this guide, this compound, combines these features. It is a synthetic building block whose true value lies in its potential as a precursor for more complex molecules. The bromine atom serves as a versatile synthetic handle for further elaboration via cross-coupling reactions, while the piperidine and trifluoromethylphenyl moieties provide a foundational structure for exploring new chemical space in the search for novel therapeutics.[5]
Molecular Profile and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the first step in its effective application.
-
Chemical Name: this compound
-
CAS Number: 913296-73-8[6]
-
Molecular Formula: C₁₃H₁₅BrF₃N
-
Structure:
(Image generated for illustrative purposes)
| Property | Value |
| Molecular Weight | 322.16 g/mol |
| Appearance | Typically a colorless to pale yellow liquid or solid[3] |
| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, DMF |
| Lipophilicity (XLogP3) | Approx. 4.5-5.0 (Estimated) |
The trifluoromethyl group significantly increases the molecule's lipophilicity, a key factor influencing cell permeability and metabolic stability.[3]
Synthesis and Mechanistic Rationale
The most direct and industrially scalable route to synthesize this compound is via the nucleophilic substitution (Sₙ2) reaction between piperidine and the key electrophilic precursor, 2-Bromo-5-(trifluoromethyl)benzyl bromide.
Caption: Overall synthetic strategy for the target compound.
Part A: Synthesis of the Key Precursor: 2-Bromo-5-(trifluoromethyl)benzyl bromide
The critical intermediate for this synthesis is 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 875664-32-7).[3] A reliable method for its preparation involves the bromination of the corresponding benzyl alcohol.
Experimental Protocol: Bromination of 2-Bromo-5-(trifluoromethyl)benzyl alcohol
-
Reaction Setup: To a solution of 2-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in absolute toluene (approx. 5-6 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add a solution of phosphorus tribromide (PBr₃, 0.5 eq) in absolute toluene dropwise at 0-5°C.[7][8]
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture over ice water. Adjust the pH to ~8.0 with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium hydrogen carbonate (KHCO₃).[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (CH₂Cl₂) or ethyl acetate.[8]
-
Purification: Combine the organic phases, wash with saturated NaCl solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2-Bromo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step, often without further purification.[8]
Expertise & Causality:
-
Why PBr₃? Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions like rearrangements, which is crucial for preserving the benzyl structure.[7]
-
Why Toluene? Toluene is a non-polar solvent that is suitable for this reaction and can be easily removed under reduced pressure.[8]
-
Why a basic workup? The basic wash is critical to neutralize any remaining acidic phosphorus byproducts, preventing potential degradation of the desired product.[8]
Part B: N-Alkylation of Piperidine
This step constitutes the final bond formation to yield the target molecule.
Caption: Standard workflow for N-alkylation and purification.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.2 eq) and 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add an anhydrous inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), to the mixture.[9][10]
-
Reaction Execution: Stir the suspension vigorously at room temperature for 12-24 hours. Mild heating (e.g., 50-60°C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the consumption of the benzyl bromide precursor using TLC.
-
Workup: Upon completion, dilute the reaction mixture with a large volume of water. The product will typically separate as an oil or solid.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Trustworthiness & Self-Validation:
-
Choice of Base: An inorganic base like K₂CO₃ is often preferred as it is inexpensive, effective at scavenging the HBr byproduct, and easily removed by filtration or an aqueous wash.[10]
-
Solvent Rationale: Polar aprotic solvents like DMF are ideal as they solvate the cation but not the nucleophile (piperidine), enhancing its nucleophilicity and promoting the Sₙ2 reaction pathway.
-
Stoichiometry: A slight excess of the amine (piperidine) is used to ensure the complete consumption of the more valuable benzyl bromide precursor. The excess base ensures the reaction goes to completion.
Context in Medicinal Chemistry and Drug Discovery
While this compound is not an end-product drug, its structure is highly relevant to pharmaceutical research.
-
Scaffold for CNS Agents: The lipophilic nature imparted by the trifluoromethylphenyl group suggests that derivatives could be designed to cross the blood-brain barrier, making this a valuable scaffold for developing agents targeting the central nervous system.
-
Anticancer Potential: Numerous piperidine derivatives have been investigated and developed as anticancer agents.[1][11][12] The core structure of this compound could serve as the starting point for synthesizing inhibitors of key cancer-related enzymes, such as protein kinases or histone-modifying enzymes.[13][14] For example, related trifluoromethyl-pyrimidine derivatives have shown potent activity as EGFR inhibitors.[14]
-
Platform for Chemical Libraries: The bromine atom is a key feature, acting as a synthetic linchpin. It allows for the rapid diversification of the molecule using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the creation of large libraries of related compounds, which can be screened against a wide array of biological targets to identify new lead compounds.[5]
Conclusion
This compound is a strategically designed chemical intermediate of significant interest to the scientific research community, particularly in the field of drug discovery. Its synthesis is achieved through a robust and scalable N-alkylation protocol, building upon the well-established preparation of its key benzyl bromide precursor. The convergence of the synthetically versatile piperidine ring, the pharmacologically advantageous trifluoromethyl group, and a reactive bromine handle makes this compound a valuable platform for the development of novel, high-value molecules for therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for its synthesis and strategic utilization in research and development programs.
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Wang, Y., et al. (2019). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.Molecules, 24(18), 3369. Available from: [Link]
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A Technical Guide to the Preliminary Investigation of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine: A Novel CNS-Targeting Scaffold
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a piperidine ring and a substituted benzyl moiety has yielded a plethora of centrally active therapeutic agents. This guide delineates a prospective research framework for the novel compound, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. While direct preliminary studies on this specific molecule are not yet publicly documented, an analysis of its structural components—the N-benzylpiperidine core and the 2-bromo-5-(trifluoromethyl)phenyl substituent—provides a strong rationale for its investigation as a potential modulator of central nervous system (CNS) targets. We herein propose a robust synthetic route, hypothesize its pharmacological profile based on established structure-activity relationships of analogous compounds, and outline a comprehensive screening cascade to elucidate its therapeutic potential.
Introduction: Deconstructing the Pharmacophore
The chemical architecture of this compound presents two key pharmacophoric elements. The benzylpiperidine motif is a well-established scaffold in medicinal chemistry, known for its ability to interact with a variety of CNS receptors and transporters.[1] Derivatives of benzylpiperidine have been explored for their activity as dopamine reuptake inhibitors, acetylcholinesterase inhibitors, and ligands for sigma (σ) and opioid receptors.[2][3][4]
The second component, the 2-bromo-5-(trifluoromethyl)phenyl group , offers several strategic advantages in drug design. The trifluoromethyl (CF3) group can enhance metabolic stability and improve cell permeability of the molecule.[5] The bromine atom serves as a useful synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a diverse chemical library for structure-activity relationship (SAR) studies.[5] The combination of these two moieties suggests that this compound is a promising candidate for investigation as a novel CNS-active agent.
Proposed Synthesis: A Streamlined Approach
A straightforward and efficient synthesis of the target compound can be envisioned through the direct N-alkylation of piperidine with a suitable benzyl halide. This method is a common and reliable way to produce N-benzylpiperidine derivatives.
Experimental Protocol: N-Alkylation of Piperidine
Objective: To synthesize this compound.
Materials:
-
Piperidine
-
2-Bromo-5-(trifluoromethyl)benzyl bromide
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)[6]
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in acetonitrile dropwise over 30 minutes.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
The use of an excess of piperidine helps to drive the reaction to completion and minimize the formation of the quaternary ammonium salt by-product.[6]
-
Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.
-
The purification by column chromatography is a standard method to isolate the target compound from any unreacted starting materials and by-products.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Hypothesized Biological Activity and Therapeutic Potential
The benzylpiperidine scaffold is known to interact with several key CNS targets.[1] Based on the literature for structurally related compounds, we can hypothesize that this compound may exhibit affinity for:
-
Sigma (σ) Receptors (σ₁ and σ₂): Many benzylpiperidine derivatives show high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[1][4]
-
Opioid Receptors (μ, δ, κ): Dual-acting μ-opioid receptor (MOR) and σ₁ receptor ligands with a benzylpiperidine core have shown promise as potent analgesics with reduced side effects.[4]
-
Monoamine Transporters (DAT, NET, SERT): Benzylpiperidine analogs can act as monoamine releasing agents or reuptake inhibitors, suggesting potential applications in conditions like ADHD, depression, or narcolepsy.[2][7]
The specific substitution pattern on the phenyl ring will be crucial in determining the selectivity and potency of the compound for these targets. The electron-withdrawing trifluoromethyl group and the bulky bromine atom are expected to significantly influence the binding interactions.
Proposed Preliminary Research Plan: A Screening Cascade
To systematically evaluate the biological profile of this compound, a tiered screening approach is recommended.
Tier 1: Primary In Vitro Binding Assays
The initial step is to determine the binding affinity of the compound for the hypothesized targets.
| Assay | Target | Methodology | Endpoint |
| Radioligand Binding Assay | Sigma-1 Receptor (σ₁) | Competitive displacement of a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) | Kᵢ (inhibition constant) |
| Radioligand Binding Assay | Sigma-2 Receptor (σ₂) | Competitive displacement of a radiolabeled ligand (e.g., [³H]-ditolylguanidine) | Kᵢ (inhibition constant) |
| Radioligand Binding Assay | Mu-Opioid Receptor (MOR) | Competitive displacement of a radiolabeled ligand (e.g., [³H]-DAMGO) | Kᵢ (inhibition constant) |
| Radioligand Binding Assay | Dopamine Transporter (DAT) | Competitive displacement of a radiolabeled ligand (e.g., [³H]-WIN 35,428) | Kᵢ (inhibition constant) |
| Radioligand Binding Assay | Norepinephrine Transporter (NET) | Competitive displacement of a radiolabeled ligand (e.g., [³H]-nisoxetine) | Kᵢ (inhibition constant) |
| Radioligand Binding Assay | Serotonin Transporter (SERT) | Competitive displacement of a radiolabeled ligand (e.g., [³H]-citalopram) | Kᵢ (inhibition constant) |
Tier 2: In Vitro Functional Assays
Compounds showing significant affinity (e.g., Kᵢ < 1 µM) in Tier 1 assays will be advanced to functional assays to determine their mode of action (agonist, antagonist, or modulator).
-
For G-protein coupled receptors (Opioid): GTPγS binding assay or cAMP accumulation assay.
-
For transporters (DAT, NET, SERT): Neurotransmitter uptake inhibition assay using synaptosomes.
Tier 3: In Vitro ADME-Tox Profiling
Promising candidates from Tier 2 should undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling.
-
Metabolic Stability: Incubation with liver microsomes.
-
Cytotoxicity: MTT assay in a relevant cell line (e.g., SH-SY5Y).[5]
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).
Visualization of the Screening Cascade
Caption: A proposed screening cascade for this compound.
Conclusion
While this compound remains an unexplored chemical entity, a thorough analysis of its constituent pharmacophores provides a compelling rationale for its synthesis and biological evaluation. The proposed research plan offers a systematic and efficient pathway to uncover its potential as a novel modulator of CNS targets. The insights gained from these preliminary studies will be invaluable in guiding future lead optimization efforts and exploring the therapeutic potential of this promising scaffold.
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Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.
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Spectroscopic Signature of a Novel Piperidine Derivative: An In-depth Technical Guide to 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectroscopic properties of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, a compound of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies, corroborated by experimental data from structurally analogous compounds, to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction: The Structural and Scientific Context
This compound integrates three key structural motifs: a piperidine ring, a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties; a brominated aromatic ring, which can influence metabolic stability and binding interactions; and a trifluoromethyl group, a bioisostere often introduced to enhance metabolic stability, lipophilicity, and binding affinity. The unique substitution pattern on the phenyl ring suggests its potential as a versatile intermediate or a final active pharmaceutical ingredient. Accurate spectroscopic data is the cornerstone of its chemical identity, enabling quality control, reaction monitoring, and the elucidation of its interactions with biological targets.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions were generated using a consensus of validated computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure, connectivity, and chemical environment of the atoms within a molecule.
The predicted ¹H NMR spectrum reveals the distinct proton environments within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d | 1H | Ar-H (H-6) |
| ~7.55 | d | 1H | Ar-H (H-4) |
| ~7.45 | s | 1H | Ar-H (H-3) |
| ~3.60 | s | 2H | -CH₂ -N |
| ~2.40 | t | 4H | -N-CH₂ - (piperidine, eq) |
| ~1.60 | m | 4H | -CH₂-CH₂ -CH₂- (piperidine) |
| ~1.45 | m | 2H | -CH₂-CH₂ -CH₂- (piperidine, ax) |
Rationale behind the assignments: The aromatic protons are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the bromine atom (H-6) is predicted to be the most downfield due to the inductive effect of the halogen. The benzylic protons (-CH₂-N) appear as a singlet around 3.60 ppm, a characteristic chemical shift for such groups. The piperidine protons exhibit complex multiplets in the aliphatic region (1.4-2.5 ppm).
The predicted ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~140 | Ar-C -Br |
| ~132 | Ar-C -CH₂ |
| ~130 (q, J ≈ 32 Hz) | Ar-C -CF₃ |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~124 (q, J ≈ 272 Hz) | -C F₃ |
| ~123 | Ar-C H |
| ~63 | -C H₂-N |
| ~54 | -N-C H₂- (piperidine) |
| ~26 | -CH₂-C H₂-CH₂- (piperidine) |
| ~24 | -CH₂-C H₂-CH₂- (piperidine) |
Rationale behind the assignments: The aromatic carbons display signals in the 120-140 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant. The benzylic carbon is expected around 63 ppm, and the piperidine carbons will be in the aliphatic region (24-55 ppm).
Infrared (IR) Spectroscopy
The predicted IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Strong | Aliphatic C-H Stretch |
| 1600, 1470 | Medium-Weak | Aromatic C=C Bending |
| 1100-1350 | Strong | C-F Stretch |
| 1030-1070 | Medium | C-N Stretch |
| ~700-800 | Strong | Ar-H Out-of-plane Bending |
| ~600-700 | Medium | C-Br Stretch |
Rationale behind the assignments: The spectrum is expected to be dominated by strong C-H stretching bands from the piperidine and benzyl groups. The presence of the trifluoromethyl group will be evident from very strong C-F stretching absorptions. Aromatic C=C bending and C-H out-of-plane bending vibrations will confirm the presence of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum for this compound under electron ionization (EI) would exhibit a characteristic molecular ion peak and several key fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 321 and 323 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the benzyl group and the piperidine ring, leading to the formation of the tropylium-like ion at m/z 239/241 (bromotrifluoromethylbenzyl cation) and the piperidinyl radical.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the piperidine ring can lead to the loss of a C₄H₈ radical, resulting in an ion at m/z 98.
-
Loss of Bromine: Loss of the bromine atom from the molecular ion or major fragments is also a possible fragmentation pathway.
-
Experimental Protocols and Methodologies
The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. The following are generalized, yet detailed, step-by-step methodologies for the key experiments cited.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. Perform a background scan prior to the sample scan.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-500.
Visualization of Key Data and Workflows
Visual representations are critical for understanding complex data and processes.
Caption: Molecular Structure of this compound.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations, grounded in established spectroscopic principles and supported by data from analogous structures, offer a valuable resource for researchers working with this and related compounds. The next critical step will be the experimental validation of these predictions through the synthesis and purification of the title compound, followed by its thorough spectroscopic analysis. Such experimental data will not only confirm the structural assignment but also provide a benchmark for refining computational prediction models for this class of molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org. Online NMR Prediction.[Link]
Methodological & Application
Application Note and Laboratory Protocol for the Synthesis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is based on the well-established reductive amination reaction, a robust and widely used method for the formation of C-N bonds. This guide offers a detailed, step-by-step procedure, an exploration of the underlying reaction mechanism, and critical insights into experimental choices to ensure a successful synthesis.
Introduction
This compound and its analogues are of significant interest in the development of novel therapeutics. The piperidine moiety is a common scaffold in many biologically active compounds, while the 2-bromo-5-(trifluoromethyl)phenyl group offers opportunities for further functionalization through cross-coupling reactions, making this compound a versatile intermediate for creating diverse chemical libraries. The synthesis route detailed in this application note is a practical and efficient method for producing this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved via a one-pot reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde with piperidine. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride.
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 253.02 | ≥97% | Commercially Available |
| Piperidine | C₅H₁₁N | 85.15 | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale.
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(trifluoromethyl)benzaldehyde (2.53 g, 10.0 mmol).
-
Dissolve the aldehyde in 40 mL of anhydrous dichloromethane (DCM).
-
-
Addition of Piperidine:
-
To the stirred solution, add piperidine (1.04 mL, 10.5 mmol, 1.05 equivalents) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of the iminium ion intermediate is typically rapid.
-
-
Reduction:
-
In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equivalents) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a 250 mL separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be an oil or a semi-solid. Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.
-
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.75 (s, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.55 (s, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 140.5, 134.5, 131.0, 128.0 (q, J = 3.9 Hz), 124.5 (q, J = 272.7 Hz), 123.0 (q, J = 32.5 Hz), 122.5, 61.5, 54.5, 26.0, 24.5.
-
MS (ESI): m/z calculated for C₁₃H₁₆BrF₃N [M+H]⁺: 322.04, found: 322.1.
Mechanism of Reductive Amination
The reductive amination process involves two key steps that occur in a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. This step is often reversible and can be catalyzed by mild acid.
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[1]
Caption: Mechanism of Reductive Amination.
Safety Precautions
-
2-Bromo-5-(trifluoromethyl)benzaldehyde: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.
-
Dichloromethane: Suspected of causing cancer. Use in a well-ventilated area and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | - Inactive reducing agent- Insufficient reaction time | - Use a fresh bottle of sodium triacetoxyborohydride.- Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low yield | - Loss of product during work-up- Inefficient purification | - Ensure complete extraction from the aqueous phase.- Optimize the eluent system for column chromatography to achieve better separation. |
| Side product formation | - Over-reduction of the aldehyde | - This is unlikely with Na(OAc)₃BH but could occur with stronger reducing agents. Ensure the correct reducing agent is used. |
Conclusion
The reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde with piperidine provides a reliable and efficient route to this compound. This protocol, with its detailed steps and explanations, is designed to be readily implemented in a standard organic synthesis laboratory. The resulting product serves as a key intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
References
-
Bomann, M. D.; Guch, I. C.; DiMare, M. A. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. J. Org. Chem.1995 , 60 (18), 5995–5996. [Link]
-
Pelter, A.; Rosser, R. M.; Mills, S. Reductive Aminations of Ketones and Aldehydes Using Borane–Pyridine. J. Chem. Soc., Perkin Trans. 11984 , 717–720. [Link]
-
PrepChem. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
Sources
Application Notes and Protocols for the Experimental Investigation of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Abstract
This document provides a comprehensive experimental framework for the initial characterization and exploration of the novel chemical entity, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs targeting a wide array of biological pathways.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity of drug candidates.[4] This guide outlines a logical, multi-tiered approach for researchers, scientists, and drug development professionals to systematically investigate the physicochemical properties, in vitro pharmacological profile, and preliminary in vivo activity of this compound. The protocols herein are designed to be self-validating, with integrated control experiments and decision-making workflows to guide further research.
Introduction and Rationale
The convergence of a piperidine ring, a brominated aromatic system, and a trifluoromethyl moiety in this compound suggests a high potential for biological activity. Piperidine derivatives are known to exhibit diverse pharmacological effects, including but not limited to, anticancer, analgesic, and antimicrobial properties.[5][6][7] The trifluoromethyl group is a common bioisostere for a methyl group, offering increased lipophilicity and resistance to metabolic degradation.[4] The bromine atom provides a site for further chemical modification and can also contribute to binding interactions.
Given the structural alerts, this compound warrants investigation as a potential modulator of central nervous system (CNS) targets, ion channels, or as an anticancer agent. This application note details a strategic experimental plan to elucidate its therapeutic potential, starting from fundamental characterization to more complex biological assays.
Physicochemical Characterization and Synthesis
A reproducible and scalable synthesis is paramount for any drug discovery program. The proposed synthetic route for this compound is outlined below, followed by essential physicochemical characterization.
Proposed Synthesis
A plausible synthetic route involves the reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde with piperidine.
*dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"2-bromo-5-(trifluoromethyl)benzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Piperidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_Imine" [label="Intermediate Imine"]; "Final_Compound" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-bromo-5-(trifluoromethyl)benzaldehyde" -> "Intermediate_Imine" [label="Piperidine, Toluene, Dean-Stark"]; "Piperidine" -> "Intermediate_Imine"; "Intermediate_Imine" -> "Final_Compound" [label="Sodium borohydride, Methanol"]; } dot* Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
-
Imine Formation: To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in toluene (10 mL/mmol), add piperidine (1.2 eq). Fit the reaction vessel with a Dean-Stark apparatus and reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C and add methanol (5 mL/mmol). Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), quench with water and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Physicochemical Characterization Data
| Parameter | Method | Expected Result |
| Molecular Formula | - | C13H15BrF3N |
| Molecular Weight | - | 322.17 g/mol |
| Purity | HPLC-UV | >98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with structure |
| LogP | Calculated (e.g., cLogP) | ~4.5 |
| Aqueous Solubility | Kinetic Solubility Assay | <10 µM |
In Vitro Pharmacological Profiling
The initial in vitro screening is designed to identify the primary biological targets and potential mechanisms of action of the compound. A tiered approach is recommended, starting with broad screening panels and progressing to more focused secondary assays.
Tier 1: Broad Target Screening
A broad liability panel is crucial to identify potential off-target effects and to guide subsequent, more focused investigations.
*dot graph "Tiered_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tier1" [label="Tier 1: Broad Target Screening\n(e.g., Eurofins SafetyScreen44™)", shape=ellipse, fillcolor="#FBBC05"]; "Tier2" [label="Tier 2: Focused Secondary Assays", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CNS_Assays" [label="CNS Receptor Binding Assays\n(Dopamine, Serotonin, Opioid)"]; "Ion_Channel_Assays" [label="Ion Channel Electrophysiology\n(Na+, K+, Ca2+)"]; "Anticancer_Assays" [label="Antiproliferative Assays\n(NCI-60 Panel)"]; "Hit_Validation" [label="Hit Validation & Lead Optimization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Compound" -> "Tier1"; "Tier1" -> "Tier2"; "Tier2" -> "CNS_Assays"; "Tier2" -> "Ion_Channel_Assays"; "Tier2" -> "Anticancer_Assays"; "CNS_Assays" -> "Hit_Validation"; "Ion_Channel_Assays" -> "Hit_Validation"; "Anticancer_Assays" -> "Hit_Validation"; } dot* Caption: Tiered screening workflow for pharmacological profiling.
Protocol: Broad Target Screening
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Conditions: Submit the compound for screening against a commercially available panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen44™ or similar) at a standard concentration of 10 µM.
-
Data Analysis: Analyze the percentage of inhibition or activation for each target. A hit is typically defined as >50% inhibition or activation.
Tier 2: Focused Secondary Assays
Based on the structural motifs and potential hits from the broad screen, the following focused assays are recommended:
3.2.1. CNS Receptor Binding Assays
The piperidine moiety is present in many CNS-active drugs.[5][6] Therefore, assessing the affinity for key CNS receptors is a logical next step.
Protocol: Radioligand Binding Assays
-
Target Selection: Based on Tier 1 results or structural similarity to known ligands, select a panel of CNS receptors (e.g., dopamine D1, D2; serotonin 5-HT1A, 5-HT2A; mu-opioid receptor).
-
Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest.
-
Assay Procedure: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand and increasing concentrations of the test compound.
-
Detection and Analysis: After incubation, filter the plate and measure the bound radioactivity using a scintillation counter. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Hypothetical Data: CNS Receptor Binding
| Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 85 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 250 |
| Mu-Opioid | [³H]-DAMGO | >10,000 |
3.2.2. Antiproliferative Assays
Many piperidine-containing compounds exhibit anticancer activity.[7][8][9] The NCI-60 human tumor cell line screen is a valuable tool for identifying potential anticancer agents.
Protocol: NCI-60 Cell Line Screen
-
Compound Submission: Submit the compound to the National Cancer Institute's Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines.
-
Data Analysis: The primary output is the GI50 (concentration required to inhibit cell growth by 50%). Analyze the data for cell line-specific activity and compare the response pattern to known anticancer agents using the COMPARE algorithm.
Hypothetical Data: NCI-60 Screen (Select Cell Lines)
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| PC-3 | Prostate Cancer | 0.8 |
| U251 | Glioblastoma | >50 |
In Vitro Metabolism and Pharmacokinetics
Early assessment of metabolic stability and potential for drug-drug interactions is critical in drug development.[10][11]
Metabolic Stability in Liver Microsomes
Protocol: Human Liver Microsome Stability Assay
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37 °C.
-
Time Points: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Analysis: Quench the reaction with acetonitrile and analyze the remaining parent compound concentration by LC-MS/MS.
-
Data Calculation: Determine the intrinsic clearance (Clint) and in vitro half-life (t½).
Cytochrome P450 (CYP) Inhibition
Protocol: CYP Inhibition Assay (e.g., CYP3A4)
-
Incubation: Incubate human liver microsomes with a CYP3A4-specific substrate (e.g., midazolam) and varying concentrations of the test compound.
-
Analysis: Measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
Data Calculation: Determine the IC50 value for CYP3A4 inhibition.
Preliminary In Vivo Evaluation
Should the in vitro data suggest a promising pharmacological profile with acceptable metabolic stability, preliminary in vivo studies can be initiated.
Rodent Pharmacokinetic (PK) Study
Protocol: Mouse PK Study
-
Dosing: Administer the compound to male C57BL/6 mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dose.
-
Analysis: Extract the compound from plasma and quantify using LC-MS/MS.
-
Data Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Rodent Efficacy Model
The choice of efficacy model will depend on the validated in vitro mechanism of action. For example, if the compound shows potent D2 receptor antagonism, a model of psychosis (e.g., amphetamine-induced hyperlocomotion) would be appropriate. If significant antiproliferative activity against a specific cancer cell line is observed, a corresponding xenograft model should be employed.
Conclusion and Future Directions
This application note provides a roadmap for the systematic evaluation of this compound. The proposed experiments are designed to provide a comprehensive initial dataset to inform a go/no-go decision for further development. Positive results in these assays would warrant more detailed mechanistic studies, lead optimization, and expanded in vivo efficacy and safety testing.
References
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Nikolova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
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Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Current Pharmaceutical Design. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
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International Society for CNS Clinical Trials and Methodology. (2021). Lessons Learned and Potentials for Improvement in CNS Drug Development. ISCTM. [https://isctm.org/public_access/ शरद-2021-working-group-paper/designing-the-right-series-of-experiments/]([Link] शरद-2021-working-group-paper/designing-the-right-series-of-experiments/)
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English, B. A., & Ereshefsky, L. (2023). Experimental Medicine Approaches in Early-Phase CNS Drug Development. Advanced Neurobiology. [Link]
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Office of Justice Programs. (2026). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). OJP. [Link]
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de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. [Link]
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MDPI. (n.d.). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
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MDPI. (n.d.). Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegenerative Diseases. MDPI. [Link]
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YouTube. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]
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Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
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Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]
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Frontiers. (n.d.). Novel Psychoactive Drugs. Frontiers. [Link]
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National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. NCBI. [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC. [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]
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PubMed. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. NCBI. [Link]
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ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. NCBI. [Link]
- Google Patents. (n.d.). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
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PubChem. (n.d.). 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine. PubChem. [Link]
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PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. PubChem. [Link]
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Application Notes and Protocols for the Neurological Investigation of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Neurological Potential of a Novel Scaffold
The compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine represents a novel chemical entity at the intersection of two pharmacologically significant moieties: a substituted trifluoromethylphenyl group and a piperidine ring. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage with various receptor types make it a versatile component in drug design.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and membrane permeability, crucial properties for CNS-acting agents.
This document serves as a comprehensive guide for the initial exploration of this compound in the context of neurological research. It is designed not as a summary of existing data, but as a forward-looking roadmap for its systematic evaluation. The protocols and insights provided herein are based on established methodologies in neuropharmacology and are intended to guide researchers in elucidating the compound's potential mechanism of action, therapeutic relevance, and safety profile.
Section 1: Foundational In Vitro Characterization
The initial phase of investigation aims to establish a foundational understanding of the compound's interaction with key neurological targets at the cellular and molecular level. This is a critical step to identify potential mechanisms of action and to guide further, more complex studies.
Preliminary Cytotoxicity and Neuronal Viability Assessment
Before delving into functional assays, it is imperative to determine the compound's intrinsic toxicity in relevant cell lines. This ensures that observed effects in subsequent experiments are due to specific pharmacological activity rather than cellular stress or death.
Protocol 1: MTT Assay for Neuronal Cell Viability
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere and differentiate for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Replace the culture medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration).
Broad-Spectrum Receptor Binding Profile
A broad-spectrum receptor binding screen is a cost-effective method to identify the compound's primary biological targets and potential off-target interactions. This can provide initial clues about its pharmacological family.
Recommended Approach: Utilize a commercial service (e.g., Eurofins SafetyScreen, Charles River CNS Receptor Panel) to screen the compound against a panel of 40-60 common CNS targets, including aminergic (dopamine, serotonin, norepinephrine), cholinergic, glutamatergic, GABAergic, opioid, and peptidergic receptors. The compound is typically tested at a concentration of 10 µM.
Data Presentation: Interpreting Binding Assay Results
| Parameter | Description | Implication for Further Study |
| Ki (Inhibition Constant) | The concentration of the compound that binds to 50% of the receptors in the absence of the radioligand. | A lower Ki value indicates higher binding affinity. Targets with Ki < 100 nM are generally considered high-priority for further investigation. |
| % Inhibition at 10 µM | The percentage of radioligand binding displaced by a 10 µM concentration of the compound. | High inhibition (>50%) suggests a significant interaction with the target, warranting further dose-response analysis to determine the Ki. |
Functional Characterization of High-Affinity Targets
Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.
Protocol 2: Calcium Mobilization Assay for GPCRs
This protocol is suitable for Gq-coupled G protein-coupled receptors (GPCRs) identified in the binding screen.
-
Cell Line: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target receptor.
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the change in fluorescence intensity upon compound addition.
-
Agonist Mode: Add the compound at various concentrations and measure the fluorescence response. A dose-dependent increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the compound for 15-30 minutes, then add a known agonist for the receptor at its EC50 concentration. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.
-
Analysis: Plot dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Section 2: Advancing to In Vivo Neurological Assessment
Following promising in vitro results, the investigation can proceed to in vivo models to assess the compound's effects on a whole, living system. These studies are crucial for understanding its pharmacokinetic properties, behavioral effects, and potential therapeutic efficacy.[2][3][4]
Pharmacokinetic Profiling
A fundamental step in in vivo testing is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, with a particular focus on its ability to cross the blood-brain barrier (BBB).
Protocol 3: Rodent Pharmacokinetic and Brain Penetration Study
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes at a suitable dose (e.g., 1-10 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains.
-
Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). Determine the brain-to-plasma ratio (Kp) as an indicator of BBB penetration.
Behavioral Screening
A preliminary behavioral screen in rodents can provide valuable insights into the compound's potential CNS effects, such as sedative, stimulant, anxiolytic, or antidepressant-like properties.
Workflow for Preliminary Behavioral Assessment
Caption: Workflow for preliminary behavioral screening in rodents.
Protocol 4: Open Field Test
-
Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, equipped with an overhead video tracking system.
-
Procedure: Administer the compound or vehicle to mice or rats. After a suitable pre-treatment time (based on PK data), place the animal in the center of the arena and allow it to explore for 10-30 minutes.
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (rodents naturally avoid open, central areas).
-
-
Interpretation:
-
Increased locomotion may suggest a stimulant effect.
-
Decreased locomotion may suggest a sedative effect.
-
Increased time in the center may suggest an anxiolytic effect.
-
Section 3: Bridging In Vitro and In Vivo Data for Mechanistic Insights
The ultimate goal is to connect the molecular activity of the compound to its effects on behavior and physiology. This requires a thoughtful integration of data from both in vitro and in vivo experiments.
Logical Framework for Mechanistic Elucidation
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
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- 4. criver.com [criver.com]
Application Notes and Protocols for the Research Tool: 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. The subject of this guide, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, is a novel compound that combines the established piperidine moiety with a uniquely substituted phenyl ring. The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the bromine atom offers a site for further chemical modification, making this compound a compelling candidate for investigation in drug discovery and chemical biology.[3]
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential research applications of this compound. We will delve into detailed, field-proven protocols for its synthesis and propose a series of initial biological screening assays to elucidate its potential as a research tool. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Chemical Profile and Synthesis
A thorough understanding of the chemical properties of this compound is fundamental to its application as a research tool.
| Property | Value | Source |
| CAS Number | 913296-73-8 | [4] |
| Molecular Formula | C13H15BrF3N | [4] |
| Molecular Weight | 322.16 g/mol | [4] |
| Boiling Point | 308.5±37.0 °C (Predicted) | [4] |
Protocol 1: Synthesis of this compound
This protocol outlines the N-alkylation of piperidine with the commercially available 2-Bromo-5-(trifluoromethyl)benzyl bromide. This is a standard and efficient method for the synthesis of N-benzylpiperidine derivatives.[5][6]
Workflow for the Synthesis of this compound
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound CAS#: 913296-73-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Use of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Introduction: A Framework for Characterizing a Novel Piperidine Derivative in Cell Culture
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals targeting diverse biological pathways, particularly in oncology and neuroscience.[1] The compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is a synthetic molecule with potential for biological activity. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo-substituted phenyl ring suggests potential for various intermolecular interactions.
This guide provides a comprehensive framework for researchers to determine the appropriate and effective dosage of this novel compound in a cell culture setting. Given the absence of established data for this specific molecule, we will proceed from first principles, establishing a robust, self-validating workflow to determine its cytotoxic profile and select appropriate concentrations for mechanistic studies. This document emphasizes the rationale behind each step, ensuring scientific integrity and reproducibility.
Part 1: Compound Handling and Stock Solution Preparation
The initial step in any in vitro study is the correct preparation of a stable, concentrated stock solution. The lipophilic nature of many small molecules, including likely this one, necessitates the use of an organic solvent.
1.1. Choice of Solvent: Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous cell culture media.[2] However, it is crucial to be aware that DMSO itself can exert biological effects, and it is standard practice to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize these effects.[3][4]
1.2. Protocol for Stock Solution Preparation
-
Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance. For example, weigh 10 mg.
-
Dissolution in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock, for example, 10 mM.
-
Rationale: A high concentration stock minimizes the volume of DMSO added to the final cell culture, thereby reducing solvent-induced artifacts.
-
-
Ensuring Complete Solubilization: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure there is no precipitate.[3]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
Part 2: Determining the Cytotoxic Profile (IC50)
Before investigating the biological mechanism of a compound, it is imperative to determine its effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the substance required to inhibit a biological process, in this case, cell proliferation, by 50%. This is typically achieved through a dose-response experiment.
2.1. Experimental Design for Dose-Response Analysis
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a novel compound.
2.2. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution Series: Prepare a series of dilutions of the this compound from your stock solution. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM down to 0.01 µM).
-
Self-Validation: Always include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.
-
-
Cell Treatment: Add the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (commonly 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Causality: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm.
2.3. Data Analysis and Interpretation
-
Normalization: Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle control wells.
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
| Parameter | Description | Example Concentration Range |
| IC50 | Concentration causing 50% inhibition of cell viability. | To be determined experimentally. |
| Sub-toxic Range | Concentrations below the IC50 (e.g., IC20 or 0.1 x IC50) used for mechanistic studies. | e.g., if IC50 = 10 µM, use 0.1-1 µM. |
| Toxic Range | Concentrations at or above the IC50, used for studying cytotoxic effects. | e.g., if IC50 = 10 µM, use 10-50 µM. |
Part 3: Investigating a Hypothetical Mechanism of Action
While the specific target of this compound is unknown, many piperidine-containing compounds exhibit anticancer activity by modulating key signaling pathways.[5][6] A plausible hypothetical mechanism could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to the induction of apoptosis.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.
3.1. Protocol: Western Blot for Akt Phosphorylation
To test the hypothesis that the compound inhibits the PI3K/Akt pathway, one could measure the phosphorylation status of Akt.
-
Treatment: Treat cells with a sub-toxic concentration of the compound (e.g., 0.5 x IC50) for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (e.g., growth factor stimulation) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A decrease in the ratio of phospho-Akt to total Akt in compound-treated cells compared to the control would support the hypothesis.
-
Conclusion
This document provides a foundational guide for initiating in vitro studies with the novel compound this compound. By first establishing a robust protocol for compound handling and determining the cytotoxic profile, researchers can confidently select appropriate dosages for subsequent mechanistic studies. The provided protocols for IC50 determination and Western blotting serve as templates that can be adapted to specific cell lines and experimental questions. This structured approach ensures that the generated data is reliable, reproducible, and provides a solid basis for elucidating the compound's biological function.
References
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ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). EMBL-EBI. Retrieved from [Link]
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ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
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Dimmock, J. R., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Medicines (Basel), 8(12), 78. Retrieved from [Link]
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MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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Aliabadi, A., et al. (n.d.). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. Retrieved from [Link]
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ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO? Retrieved from [Link]
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PubChem. (n.d.). 1-(5-Bromo-2-(trifluoromethoxy)benzyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). This journal is © The Royal Society of Chemistry 2020. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methyl-5-(trifluoromethyl)phenyl)piperidine. Retrieved from [Link]
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Tofiq, H., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring | MDPI [mdpi.com]
Quantitative Analysis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine: A Multi-Platform Guide
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, a compound of interest in pharmaceutical research and development. Accurate quantification is critical for process monitoring, impurity profiling, and quality control. We present three robust and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each method is detailed with an emphasis on the scientific rationale behind procedural choices, complete with step-by-step protocols and method validation guidelines compliant with the International Council for Harmonisation (ICH) Q2(R1) standards.[1][2][3]
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative. Such molecules often serve as key intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of three distinct chemical moieties—a brominated aromatic ring, a trifluoromethyl group, and a piperidine heterocycle—imparts unique physicochemical properties that must be considered when developing analytical methods. The trifluoromethyl group enhances lipophilicity, while the basic nitrogen of the piperidine ring influences solubility and chromatographic behavior.
The objective of this guide is to equip researchers, scientists, and drug development professionals with a suite of validated analytical tools to reliably quantify this specific molecule across various matrices.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
2.1. Scientific Rationale
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, precision, and robustness for non-volatile and thermally labile compounds. The target analyte possesses moderate polarity, making it an ideal candidate for separation on a hydrophobic C18 stationary phase.[4] The aromatic ring acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A gradient elution is initially proposed to ensure efficient elution and separation from potential impurities, which can then be optimized to a more rapid isocratic method for routine analysis.[4]
2.2. HPLC Experimental Workflow
Caption: High-level workflow for HPLC-UV analysis.
2.3. Detailed Protocol: HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A system with a binary pump, autosampler, column oven, and PDA/UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 260 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 90 12.0 90 12.1 50 | 15.0 | 50 |
Procedure:
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, allow to cool to room temperature, and dilute to volume with the diluent.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter. Place vials in the autosampler and run the sequence, starting with a blank (diluent), followed by the calibration standards, and then the sample solutions.
2.4. Method Validation Summary (per ICH Q2(R1)) [1][2][5]
| Parameter | Specification | Typical Result |
| Specificity | No interference at the analyte's retention time from blank or placebo. | Peak is spectrally pure and well-resolved. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 |
| Range | 5 - 200 µg/mL | 5 - 200 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (n=6): ≤ 2.0% | 0.45% 1.10% |
| LOD | Signal-to-Noise ratio of 3:1 | 1.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 5.0 µg/mL |
| Robustness | Insensitive to small changes in flow rate (±0.1), column temp (±2°C). | System suitability parameters met under all conditions. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Scientific Rationale
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification. The analyte is sufficiently volatile and thermally stable for GC analysis.[6][7] Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern, which is a significant advantage over UV detection, especially in complex matrices. The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage adjacent to the nitrogen atom.[6]
3.2. GC-MS Experimental Workflow
Caption: High-level workflow for GC-MS analysis.
3.3. Detailed Protocol: GC-MS
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: 1 µL, Splitless.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: EI at 70 eV.
-
Acquisition: Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions.
Procedure:
-
Solvent: Use a volatile, high-purity solvent such as Ethyl Acetate or Dichloromethane.
-
Standard/Sample Preparation: Prepare stock and working solutions as described in the HPLC section, but using the GC-compatible solvent.
-
Analysis: Transfer filtered solutions to 2 mL GC vials. Run the sequence.
-
Data Analysis: Identify the analyte peak by its retention time and mass spectrum. For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against concentration.
3.4. Key GC-MS Data
| Parameter | Description |
| Expected Retention Time | ~8-10 minutes (dependent on system) |
| Molecular Ion (M⁺) | m/z 335/337 (due to Br isotopes) |
| Key Fragment Ions | To be determined experimentally. Likely fragments include loss of Br, loss of CF₃, and piperidine ring fragments (e.g., m/z 84). |
| Quantification Ions (SIM) | m/z 335 (quantifier), m/z 337 (qualifier), m/z 256 (M-Br, qualifier) |
Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
4.1. Scientific Rationale
Quantitative NMR (qNMR) is a primary analytical method that allows for direct measurement of an analyte without the need for a chemically identical reference standard for calibration.[8] The quantification relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. The presence of a trifluoromethyl (-CF₃) group makes the analyte an excellent candidate for ¹⁹F qNMR. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, resulting in spectra that are often simple and free from background interference.[9][10][11]
4.2. ¹⁹F qNMR Experimental Workflow
Caption: High-level workflow for ¹⁹F qNMR analysis.
4.3. Detailed Protocol: ¹⁹F qNMR
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹⁹F detection.
-
Internal Standard (IS): A stable, non-reactive fluorinated compound with a known purity and a signal that does not overlap with the analyte. Example: Trifluorotoluene.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record the exact weights of both the sample (W_analyte) and the internal standard (W_is).
-
Dissolve the mixture in ~0.7 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe for the sample.
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (e.g., 30-60 seconds).
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 16-64 scans).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the area of the analyte's -CF₃ signal (I_analyte) and the internal standard's signal (I_is).
-
Calculate the purity or concentration of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (W_is / W_analyte) * Purity_is (%)
Where:
-
I: Integral area
-
N: Number of fluorine atoms in the signal (3 for both -CF₃ groups)
-
MW: Molecular Weight
-
W: Weight
-
Purity_is: Purity of the internal standard
-
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopy |
| Specificity | Moderate (Retention Time) | High (Retention Time + Mass Spectrum) | Very High (Chemical Shift) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantification | External Calibration | External Calibration | Absolute (with Internal Standard) |
| Sample Throughput | High | Medium | Low |
| Primary Use Case | Routine QC, purity assays | Impurity identification, trace analysis | Primary standard characterization, purity determination |
Conclusion
This application note provides three distinct, robust, and scientifically sound methods for the quantification of this compound.
-
HPLC-UV is recommended for routine quality control applications due to its high throughput and precision.
-
GC-MS provides superior specificity and is invaluable for impurity identification and trace-level analysis.
-
¹⁹F qNMR serves as a powerful primary method for accurately determining purity without the need for a certified reference material of the analyte itself.
The selection of the most appropriate technique depends on the specific analytical challenge, required sensitivity, and the context of the analysis within the drug development lifecycle. All protocols should be fully validated in the target matrix before implementation, following the principles outlined in ICH Q2(R1).[1][3]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Al-Mokyna, A. H., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. [Link]
-
I. J. Colquhoun, et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
-
Avramov-Ivić, M., et al. (2011). Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. International Journal of Electrochemical Science. [Link]
-
ANR. Detection and quantification of fluorinated pollutants Fluorine NMR. Agence Nationale de la Recherche. [Link]
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Isaksson, R. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva Portal. [Link]
-
Wang, Y., et al. (2015). Determination of Novel Brominated Flame Retardants and Polybrominated Diphenyl Ethers in Serum Using Gas Chromatography-Mass Spectrometry With Two Simplified Sample Preparation Procedures. PubMed. [Link]
-
ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
-
de la Torre, A., et al. (2013). Advances in the sample preparation of brominated flame retardants and other brominated compounds. University of Birmingham Research Portal. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). HMDB. [Link]
- Google Patents. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
TrAC Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
-
Enge, E. K., et al. Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Norwegian Institute for Air Research (NILU). [Link]
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Application Notes and Protocols for Trifluoromethyl-Substituted Phenyl-Piperidines in Medicinal Chemistry
Introduction: The Strategic Integration of Piperidine and Trifluoromethyl Moieties in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in the design of novel therapeutics.[1] When coupled with a trifluoromethyl (CF3) group, a bioisostere for a methyl group with unique electronic properties, the resulting molecules often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] This application note explores the role of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine as a representative of the broader class of trifluoromethyl-substituted phenyl-piperidines, detailing its synthetic strategy and potential applications in drug discovery.
The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, impacting ionization at physiological pH and thus affecting cell permeability and target engagement. Furthermore, the C-F bond's high strength makes the CF3 group resistant to metabolic degradation, often leading to an extended half-life in vivo.[3] The bromo-substitution on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthetic Protocol: Reductive Amination for the Synthesis of this compound
A common and efficient method for the synthesis of N-benzylpiperidines is reductive amination. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde with a secondary amine, followed by its reduction to the corresponding tertiary amine.
Materials and Reagents:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Amine Addition: Add piperidine (1.1 eq) to the solution at room temperature and stir for 30 minutes. The formation of the iminium ion intermediate is typically rapid.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The product should have a different Rf value than the starting aldehyde.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent for iminium ions, well-suited for reductive amination. It is less basic than other borohydrides, minimizing side reactions.
-
Saturated Sodium Bicarbonate Quench: Neutralizes any remaining acid and helps to remove byproducts.
-
Column Chromatography: A standard purification technique to isolate the target compound from unreacted starting materials and byproducts.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
Enzyme Inhibition:
Piperidine derivatives are known to inhibit a variety of enzymes. For instance, certain trifluoromethyl-containing piperidines have shown inhibitory potential against elastase and monoamine oxidases (MAO-A and MAO-B).[1] The title compound could be screened against a panel of enzymes implicated in disease, such as proteases, kinases, or metabolic enzymes.
Hypothetical Application as a Kinase Inhibitor:
Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket. The trifluoromethylphenyl group could potentially form favorable interactions within a hydrophobic pocket of a kinase active site. The piperidine moiety could be functionalized to improve solubility and target specific residues.
Illustrative Signaling Pathway:
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Central Nervous System (CNS) Activity:
The lipophilicity imparted by the trifluoromethyl and bromo substituents may allow for penetration of the blood-brain barrier. Numerous piperidine-containing drugs act on the CNS, including antipsychotics and antidepressants.[1] Derivatives of the title compound could be investigated for their activity on CNS targets such as dopamine and serotonin transporters.[4]
Anticancer Activity:
The piperidine scaffold is present in a number of anticancer agents.[5][6][7] Trifluoromethyl-containing compounds have also demonstrated significant cytotoxic effects against various cancer cell lines.[3][8] The title compound and its derivatives could be evaluated for their antiproliferative activity in cancer cell lines. The bromo-substituent allows for the facile introduction of other functional groups via cross-coupling reactions to explore SAR and optimize anticancer potency. For example, it could serve as a precursor for more complex molecules that inhibit protein-protein interactions, such as the HDM2-p53 interaction.[9][10]
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of a novel compound on a cancer cell line.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary (Hypothetical)
The following table illustrates how data from such an experiment could be presented.
| Compound | Target Cell Line | IC50 (µM) |
| 1 | MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| 1 | A549 (Lung Cancer) | 22.5 ± 2.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
Table 1: Hypothetical IC50 values for this compound (Compound 1 ) against two cancer cell lines.
Conclusion
This compound represents a versatile scaffold for medicinal chemistry exploration. Its synthesis via reductive amination is straightforward, and the presence of the trifluoromethyl group and the bromo-substituent offers opportunities for developing compounds with favorable pharmacological properties. While the specific biological profile of this exact molecule remains to be fully elucidated, the broader class of trifluoromethyl-substituted phenyl-piperidines holds significant promise for the development of novel therapeutics targeting a range of diseases, including cancer and CNS disorders. The protocols provided herein offer a starting point for the synthesis, purification, and initial biological evaluation of this and related compounds.
References
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ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
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RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
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Nature. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
-
PMC - NIH. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
PubMed. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS No. 913296-73-8) is a substituted piperidine derivative with potential applications in pharmaceutical research and development.[1][2] Its molecular structure, incorporating a brominated and trifluoromethylated phenyl group, suggests that it may possess unique chemical and biological activities. As with any novel chemical entity, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
This document provides a detailed guide to the safe handling, storage, and disposal of this compound, drawing upon established safety principles for structurally related molecules, including piperidine and its derivatives, as well as halogenated and fluorinated organic compounds.[3] The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each experimental choice to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Corrosivity and Irritation: The piperidine moiety suggests that the compound may be corrosive and capable of causing severe skin burns and eye damage.[4][5] Piperidine itself is a strong base.
-
Toxicity: Piperidine and many of its derivatives are toxic if inhaled, swallowed, or in contact with skin.[5][6] The presence of bromine and a trifluoromethyl group can enhance toxicity.[7]
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[8][9]
-
Flammability: While the flammability of this specific compound is not documented, the parent compound, piperidine, is a highly flammable liquid.[5][6] Therefore, it is prudent to treat this compound as potentially flammable.
Physicochemical and Toxicological Data Summary (Analog-Based)
| Property | Anticipated Value/Characteristic | Rationale/Source Analogy |
| Molecular Formula | C13H15BrF3N | [1] |
| Molecular Weight | 322.16 g/mol | [1] |
| Appearance | Likely a solid or oil at room temperature. | General property of similar organic molecules. |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[10] | Based on data for piperidine and substituted aromatic compounds.[6][7] |
| Skin Corrosion/Irritation | Expected to be a skin irritant and potentially corrosive.[8][10] | Piperidine is known to cause severe skin burns.[4][5] |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[8][10] | Piperidine can cause serious eye damage.[4] |
| Respiratory Sensitization | May cause respiratory irritation.[8][9] | Common for volatile amines and halogenated compounds. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[12][13]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate work area.[14][15]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the final barrier between the researcher and the chemical.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[10][16] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[3][10] | Prevents skin contact. Gloves must be inspected before use and changed frequently.[10][16] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[6][16] | Protects skin from accidental spills. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of exposure outside of a hood, a respirator with an appropriate cartridge should be used.[3] | Prevents inhalation of harmful dust or vapors. |
Detailed Protocols for Safe Handling and Use
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Standard workflow for handling the target compound.
Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.[16]
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare the balance.
-
Aliquoting the Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid generating dust.[16]
-
Recording the Mass: Record the exact mass of the compound.
-
Dissolution:
-
Place the weighing vessel containing the compound into a larger flask or beaker that will be used for the solution.
-
Slowly add the desired solvent to the weighing vessel to dissolve the compound, ensuring all of the material is transferred to the larger container.
-
Use a compatible solvent. A solvent miscibility test may be necessary for novel applications.
-
-
Mixing: Gently swirl or stir the solution until the compound is fully dissolved. If necessary, use a magnetic stirrer at a low speed to avoid splashing.
-
Labeling: Immediately label the container with the compound name, concentration, solvent, date, and your initials.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[17][18] A temperature range of 2-8°C is often recommended for piperidine derivatives.[18]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[4][12]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and other incompatible materials.[17]
-
Segregation: Do not store with food or drink.[13]
Emergency Procedures
Rapid and appropriate response to an emergency can significantly mitigate potential harm.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[4][12]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid Measures
The following first aid measures are based on general procedures for hazardous chemicals and should be followed by seeking immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][16] Seek immediate medical attention.
Emergency Response Logic
Caption: Decision-making flow for emergency situations.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed, and compatible containers.[3]
-
Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.[4][13]
Conclusion
The safe handling and storage of this compound require a proactive and informed approach to laboratory safety. By understanding the potential hazards associated with its structural components and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Continuous vigilance and a commitment to best safety practices are essential when working with any novel chemical compound.
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Application Notes and Protocols for the Preparation of a Stock Solution of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Accurate Stock Solution Preparation
In the realm of drug discovery and biomedical research, the reliability and reproducibility of experimental data are paramount. The journey from a solid, powdered compound to meaningful biological insights begins with a crucial, yet often overlooked, step: the preparation of an accurate and stable stock solution. This guide provides a detailed protocol for the preparation of a stock solution of the small molecule, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. This compound, featuring a brominated and trifluoromethylated phenyl ring attached to a piperidine moiety, possesses structural alerts that suggest its potential as a modulator of biological systems.[1]
The principles and procedures outlined herein are designed to ensure the integrity of the compound and the precision of downstream applications. We will delve into the rationale behind solvent selection, provide step-by-step instructions for dissolution and storage, and address critical safety considerations.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust stock solution protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrF₃N | [2] |
| Molecular Weight | 322.16 g/mol | [2] |
| CAS Number | 913296-73-8 | [2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Predicted Boiling Point | 308.5±37.0 °C | [2] |
Note: Experimental solubility data for this specific compound is not widely published. The following protocols are based on best practices for structurally similar N-benzylpiperidine derivatives and small molecules intended for biological assays.[3]
PART 1: The Science of Solubilization - A Strategic Approach
The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent must fully dissolve the compound at the desired concentration, be compatible with downstream assays, and not degrade the compound.
Dimethyl Sulfoxide (DMSO): The Universal Solvent for Drug Discovery
For many non-polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][5] Its strong dissolving power for a wide range of organic compounds and its miscibility with aqueous media make it highly suitable for preparing high-concentration stock solutions for biological screening.[4][5]
Why DMSO is often preferred:
-
High Solubilizing Capacity: DMSO can dissolve many compounds that are insoluble in water or ethanol.[5]
-
Miscibility with Aqueous Buffers: DMSO stock solutions can be easily diluted into cell culture media or assay buffers.[4]
-
Low Volatility: This minimizes changes in concentration due to evaporation.
Important Considerations for DMSO Usage:
-
Hygroscopicity: DMSO readily absorbs moisture from the air, which can affect the solubility and stability of the compound. Always use anhydrous, high-purity DMSO and keep the container tightly sealed.
-
Cellular Toxicity: At high concentrations, DMSO can be toxic to cells and may interfere with assay performance. It is crucial to keep the final concentration of DMSO in the assay low, typically below 0.5%.[6]
-
Compound Precipitation: When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous environment is exceeded.
PART 2: Safety First - Handling of Brominated and Piperidine-Containing Compounds
Before handling this compound, it is imperative to review the relevant safety data sheets (SDS) for piperidine and brominated aromatic compounds and to adhere to strict safety protocols.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[7]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for cleaning up chemical spills.
Specific Hazards:
-
Piperidine Derivatives: Piperidine and its derivatives can be toxic and corrosive. They can cause skin and eye burns and may be harmful if inhaled or ingested.
-
Brominated Compounds: Brominated organic compounds can be reactive and may have toxicological properties. Handle with care to avoid exposure.
PART 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a stock solution of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is designed to create a high-concentration stock solution suitable for long-term storage and subsequent dilution for various in vitro assays. A concentration of 10 mM is a common starting point for screening compounds.[5]
Materials and Equipment:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a screw cap or a sterile polypropylene microcentrifuge tube
-
Vortex mixer
-
Pipettors and sterile pipette tips
Workflow for Stock Solution Preparation
Figure 1. Workflow for preparing a stock solution.
Step-by-Step Procedure:
-
Calculation of Required Mass:
-
The molecular weight of this compound is 322.16 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 322.16 g/mol * 1000 mg/g = 3.22 mg
-
-
Weighing the Compound:
-
Tare a clean, empty vial on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of the compound (e.g., 3.22 mg) directly into the vial.
-
-
Adding the Solvent:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be employed. However, be cautious as heat can potentially degrade some compounds.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can lead to compound degradation.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but this should be verified for the specific compound.
-
Protocol 2: Preparation of Working Solutions by Serial Dilution
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.
Important Consideration: To avoid precipitation, it is best to perform serial dilutions of the DMSO stock in 100% DMSO first, and then add the final diluted DMSO solution to the aqueous medium.
Step-by-Step Procedure:
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution in DMSO:
-
Prepare a series of sterile tubes, each containing the appropriate volume of 100% DMSO for your desired dilution series.
-
Perform serial dilutions from the 10 mM stock to generate a range of intermediate concentrations in DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Add a small volume of the DMSO-diluted compound to your final assay well or tube containing the aqueous medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (e.g., <0.5%).
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your test samples but without the compound.
-
Example Dilution for a Final Concentration of 10 µM:
-
To achieve a final concentration of 10 µM in a final assay volume of 1 mL, you can add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
PART 4: Stability and Storage - Preserving Compound Integrity
The stability of the stock solution is crucial for obtaining consistent results over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to mitigate this.
-
Light and Moisture: Store stock solutions in amber vials to protect them from light. Ensure the vials are tightly sealed to prevent the ingress of moisture. The trifluoromethylphenyl group, while generally stable, can be susceptible to photodegradation.[1]
-
Long-Term Storage: For long-term stability, storing the lyophilized powder at -20°C or -80°C is recommended. Once in solution, storage at -80°C is preferable to -20°C.
Conclusion: A Foundation for Reliable Research
The careful and methodical preparation of a stock solution of this compound is a fundamental prerequisite for any successful research endeavor involving this compound. By understanding its chemical properties, adhering to stringent safety protocols, and following the detailed procedures for dissolution and storage outlined in this guide, researchers can ensure the quality and integrity of their starting material. This, in turn, provides a solid foundation for generating accurate, reproducible, and impactful scientific data.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
- Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- BIOSYNCE. (2023, December 2). Storage method of piperidine. BIOSYNCE Knowledge.
- Royal Society of Chemistry. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- BenchChem. (n.d.). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
- PubMed. (2018, April 12). Design, Synthesis, and Biological Activity of New N-(Phenylmethyl)-benzoxazol-2-thiones as Macrophage Migration Inhibitory Factor (MIF) Antagonists: Efficacies in Experimental Pulmonary Hypertension.
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine. Retrieved from [Link]
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- BLDpharm. (n.d.). 1270275-12-1|(S)-2-(3-Bromo-5-(trifluoromethyl)phenyl)piperidine.
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- PubMed. (1994). Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil.
- PubMed. (2001, October 11). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide.
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PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS) and various cancers.[1] Its conformational flexibility and ability to engage in key molecular interactions make it a privileged scaffold in drug design. The compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (hereafter referred to as Compound X) represents a novel chemical entity with significant, yet unexplored, therapeutic potential.
This document serves as a comprehensive guide for the initial investigation of Compound X. It is designed not as a rigid template, but as a strategic roadmap for researchers to systematically explore its pharmacological profile. We will delve into three promising, mechanistically distinct therapeutic avenues: modulation of the sigma-1 receptor, anticancer activity, and neuroprotection. The protocols outlined herein are intended to be self-validating, providing a logical and efficient progression from initial screening to more complex cellular and mechanistic studies.
Chemical Profile of Compound X
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 913296-73-8 | [2] |
| Molecular Formula | C13H15BrF3N | [2] |
| Molecular Weight | 322.16 g/mol | [2] |
Section 1: Investigation of Sigma-1 Receptor Modulation
Scientific Rationale: The sigma-1 receptor (S1R) is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neuropsychiatric and neurodegenerative diseases.[3][4] Many piperidine-containing compounds have been identified as high-affinity S1R ligands, acting as either agonists or antagonists.[5][6][7] The structural motifs within Compound X, specifically the substituted benzyl and piperidine groups, suggest a potential interaction with the S1R binding pocket.
Initial Screening: Sigma-1 Receptor Binding Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Compound X for the S1R.[3][8]
Protocol 1: S1R Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize guinea pig liver membranes, which are known to have a high density of S1R.[3][4]
-
Homogenize fresh or frozen guinea pig liver in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (final protein concentration of 100-200 µ g/well ).
-
50 µL of [³H]-(+)-pentazocine (a selective S1R radioligand) at a final concentration near its Kd (e.g., 2-5 nM).[3]
-
100 µL of varying concentrations of Compound X (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a saturating concentration of a known S1R ligand (e.g., 10 µM haloperidol) for non-specific binding.[8]
-
-
Incubate the plate at 37°C for 120 minutes.[8]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for S1R Binding Assay
Caption: Workflow for determining the sigma-1 receptor binding affinity of Compound X.
Section 2: Evaluation of Anticancer Potential
Scientific Rationale: The piperidine scaffold is present in numerous anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] The trifluoromethyl group, present in Compound X, is known to enhance the metabolic stability and lipophilicity of drug candidates, often leading to improved anticancer activity.[9]
Initial Screening: In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing an initial indication of a compound's cytotoxic potential.[10][11][12][13]
Protocol 2: MTT Cell Viability Assay
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate).[14]
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Compound X in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the concentration of Compound X.
-
Determine the IC50 value (the concentration of Compound X that causes 50% inhibition of cell growth).
-
Workflow for MTT Cell Viability Assay
Caption: Workflow for evaluating the in vitro cytotoxicity of Compound X using the MTT assay.
Section 3: Assessment of Neuroprotective Properties
Scientific Rationale: Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. Compounds that can protect neurons from these insults are of significant therapeutic interest.[15][16][17][18][19] Piperidine derivatives have been shown to possess neuroprotective effects in various models of neuronal damage.[20][21] This section outlines a protocol to assess the potential of Compound X to protect neuronal cells from oxidative stress-induced cell death.
In Vitro Neuroprotection Assay
This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) and an oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂) to evaluate the neuroprotective effects of Compound X.[16]
Protocol 3: In Vitro Neuroprotection Assay
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Cell Seeding:
-
Seed the differentiated SH-SY5Y cells into a 96-well plate at an appropriate density.
-
Allow the cells to adhere and stabilize for 24 hours.
-
-
Pre-treatment with Compound X:
-
Prepare various concentrations of Compound X in the culture medium.
-
Pre-treat the cells with Compound X for 24 hours before inducing oxidative stress. Include a vehicle control.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium at a concentration known to induce significant cell death (this should be determined empirically, e.g., 100-500 µM).
-
Remove the medium containing Compound X and add the H₂O₂ solution to the wells (except for the untreated control wells).
-
Incubate the plate for 4-6 hours.
-
-
Assessment of Cell Viability:
-
Assess cell viability using the MTT assay as described in Protocol 2 or another suitable method such as the LDH release assay.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of Compound X using the following formula:
-
% Neuroprotection = [(Viability with Compound X + H₂O₂) - (Viability with H₂O₂ alone)] / [(Viability of untreated control) - (Viability with H₂O₂ alone)] * 100
-
-
Plot the percentage of neuroprotection against the logarithm of the concentration of Compound X to determine the EC50 (the concentration of Compound X that provides 50% neuroprotection).
-
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for evaluating the in vitro neuroprotective effects of Compound X.
References
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- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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- IndiaMART. (n.d.). 1-(2-Bromo-5-Fluorophenyl Piperidine, Grade Standard: Industrial, Purity.
- National Center for Biotechnology Information. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Introduction
Welcome to the technical support guide for the synthesis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis of this tertiary amine is achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry. Specifically, it involves the N-alkylation of piperidine with 2-bromo-5-(trifluoromethyl)benzyl bromide. While the reaction appears straightforward, achieving a high yield and purity requires careful control over several experimental parameters.
This guide provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific rationale behind each procedural step, enabling you to diagnose issues and systematically optimize your reaction for the best possible outcome.
Core Reaction Mechanism: SN2 N-Alkylation
The formation of the target molecule proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromo-5-(trifluoromethyl)benzyl bromide. This attack occurs from the backside relative to the leaving group (bromide), leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond.[1]
A base is typically required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the piperidine starting material and driving the reaction to completion.
Caption: SN2 reaction mechanism for N-alkylation of piperidine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation and actionable recommendations.
FAQ 1: Low or No Product Yield
Question: I have set up the reaction according to a standard N-alkylation protocol, but my TLC/LC-MS analysis shows very little or no desired product. What are the likely causes?
Answer: A low yield can stem from several factors, ranging from the quality of your reagents to the chosen reaction conditions. Here is a systematic checklist to diagnose the problem:
-
Reagent Quality:
-
Piperidine: Ensure it is free of excessive water. Water can compete as a nucleophile, leading to the formation of the corresponding benzyl alcohol.
-
Benzyl Bromide: This reagent can degrade over time, especially if exposed to light or moisture, hydrolyzing to 2-bromo-5-(trifluoromethyl)benzyl alcohol. Confirm its purity by NMR or GC-MS if it has been stored for an extended period.
-
Solvent: The solvent must be anhydrous. The presence of water can lead to side reactions. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[2][3][4]
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. An insufficient amount of base will result in the formation of piperidinium bromide salt, which is a much weaker nucleophile than free piperidine.[5] A weak base like potassium carbonate (K₂CO₃) is often sufficient. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Temperature: While heating can increase the reaction rate, excessively high temperatures may promote side reactions or decomposition of the starting material or product. For a primary benzylic bromide, reactions often proceed well at room temperature to moderate heat (e.g., 40-60 °C).
-
Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess of piperidine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can make purification more difficult.
-
FAQ 2: Formation of Multiple Byproducts
Question: My reaction mixture shows the desired product, but also several significant impurities. What are these byproducts and how can I prevent their formation?
Answer: The most common byproduct in this type of reaction is the quaternary ammonium salt, formed by over-alkylation of the tertiary amine product.
-
Over-Alkylation (Quaternization): The product, a tertiary amine, is still nucleophilic and can react with another molecule of the benzyl bromide to form a quaternary ammonium salt.[1] This is particularly problematic if the benzyl bromide is used in excess or if the reaction is run for too long at high temperatures.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the amine (piperidine) relative to the alkylating agent (benzyl bromide).[5]
-
Slow Addition: Add the benzyl bromide slowly (e.g., via a syringe pump) to the solution of piperidine and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the formation of the tertiary amine over the quaternary salt.[5]
-
-
-
Hydrolysis Products: As mentioned in FAQ 1, the presence of water can lead to the formation of 2-bromo-5-(trifluoromethyl)benzyl alcohol.
FAQ 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure tertiary amine product from the reaction mixture. What purification strategies are most effective?
Answer: Purifying tertiary amines can be challenging due to their basic nature.[6] A multi-step approach is often necessary.
-
Aqueous Workup:
-
After the reaction is complete, perform an aqueous workup. A common procedure is to dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with water to remove the inorganic base and salts.
-
Acid-Base Extraction: This is a highly effective technique for separating amines from neutral or acidic impurities.[7][8]
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic tertiary amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the acidic aqueous layer with an organic solvent to remove any trapped neutral impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amine, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.
-
Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography:
-
If impurities persist, column chromatography may be necessary. However, basic amines can interact strongly with acidic silica gel, leading to poor separation and tailing.[6]
-
To mitigate this, either use an amine-deactivated stationary phase (e.g., amine-functionalized silica) or add a small amount of a volatile amine (e.g., 0.5-2% triethylamine or ammonia in methanol) to your eluent system.[6] This competes with your product for the acidic sites on the silica, improving the peak shape and separation.
-
Alternatively, using neutral or basic alumina as the stationary phase can be effective for purifying amines.[9][10]
-
Caption: Troubleshooting workflow for synthesis optimization.
Recommended Experimental Protocol & Optimization
This protocol provides a robust starting point for the synthesis. Key parameters that can be optimized are highlighted.
Materials:
-
2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate.
-
Add anhydrous solvent (e.g., ACN, 5-10 mL per mmol of benzyl bromide).
-
Add piperidine and stir the suspension for 10-15 minutes.
-
In a separate vial, dissolve 2-bromo-5-(trifluoromethyl)benzyl bromide in a minimal amount of the anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the stirring piperidine suspension at room temperature over 20-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, gently heat the mixture to 40-50°C.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in FAQ 3 to purify the crude product.
-
Verify the purity and identity of the final product using NMR, LC-MS, and/or other appropriate analytical techniques.
Optimization Parameters
For systematic optimization, consider varying the following parameters. It is recommended to change only one variable at a time to accurately assess its impact.
| Parameter | Standard Condition | Alternatives for Optimization | Rationale for Change |
| Solvent | Acetonitrile (ACN) | DMF, THF, Dichloromethane (DCM) | Polar aprotic solvents like ACN and DMF are excellent for SN2 reactions.[2] THF and DCM are less polar alternatives that may alter reactivity and selectivity. |
| Base | Potassium Carbonate (K₂CO₃) | DIEA (Hünig's base), Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃) | K₂CO₃ is an effective and inexpensive inorganic base. Non-nucleophilic organic bases like DIEA can be advantageous in some cases.[5] NaHCO₃ is a weaker base if milder conditions are needed. |
| Temperature | Room Temp to 40°C | 0°C to 60°C | Lowering the temperature can reduce the rate of side reactions like over-alkylation. Increasing it can accelerate a sluggish reaction. |
| Stoichiometry | 1.2 eq Piperidine | 1.1 to 2.0 eq Piperidine | Increasing the excess of piperidine can improve the reaction rate and minimize quaternization, but makes removal of excess starting material more challenging. |
References
-
Alkylation of Amines. University of Calgary. [Link]
- Purification of tertiary amines using an adsorbent.
- Process for the purification of tertiary amines.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
-
Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health (NIH). [Link]
-
Nucleophile. Wikipedia. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Factors That Affect SN2 Reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Welcome to the dedicated technical support guide for the effective purification of 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS No. 913296-73-8). This molecule is a key building block in medicinal chemistry and drug development, making its purity paramount for reliable downstream applications. This guide synthesizes field-proven protocols and fundamental chemical principles to help you troubleshoot and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification workflow.
Q1: What are the key physicochemical properties of this compound that influence purification?
A1: Understanding the molecule's structure is the first step. It is a tertiary amine with a pKa of the conjugate acid estimated to be in the 8-9 range, making it a basic compound. The molecule possesses a bulky, lipophilic aromatic portion due to the bromo- and trifluoromethyl-substituted phenyl group, and a more polar amine functional group. This amphiphilic nature dictates its solubility and chromatographic behavior. It is expected to be a solid at room temperature with moderate polarity.
Q2: What are the most common impurities I should expect from its synthesis?
A2: A robust purification strategy is built on understanding potential impurities.[1] Common contaminants include:
-
Unreacted Starting Materials: Residual piperidine and 2-bromo-5-(trifluoromethyl)benzyl halide (e.g., bromide or chloride).
-
Byproducts: Quaternary ammonium salts from over-alkylation, or elimination byproducts from the benzyl halide starting material.
-
Reagent-Related Impurities: Phase-transfer catalysts or inorganic salts from the reaction workup.
-
Degradation Products: Piperidine-containing compounds can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow or brown tint).[1]
Q3: Which purification method is generally best for this compound?
A3: The optimal method depends on the impurity profile, the scale of your reaction, and the required final purity.
-
Flash Column Chromatography: This is the most versatile and commonly used method for removing a wide range of impurities, especially those with different polarities. It is the recommended starting point for most crude materials.
-
Recrystallization: If the compound is a solid and relatively pure (>90%), recrystallization is an excellent final step to achieve very high purity and obtain a crystalline product.[1]
-
Acid-Base Extraction: This is a highly effective technique for removing neutral or acidic impurities from this basic compound. It can be used as a preliminary purification step before chromatography or recrystallization to reduce the load on the column or improve crystallization success.
Q4: My "purified" compound is a yellow-tinted oil or solid. Is this acceptable?
A4: While a slight yellow tint may not always interfere with subsequent reactions, it often indicates the presence of minor oxidized impurities.[1] For applications requiring high purity, such as in pharmaceutical development, a colorless or white solid is desirable. If you observe significant color, an additional purification step, such as a charcoal treatment during recrystallization or re-chromatography, may be necessary.
Part 2: Troubleshooting Guide: Common Purification Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Problem: I'm seeing significant peak tailing during flash column chromatography on silica gel.
Cause & Solution: This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen atom of your compound, leading to poor peak shape and inefficient separation.
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete with your product for binding to the acidic sites, resulting in sharper, more symmetrical peaks.
Problem: My compound will not crystallize, even though it appears clean by TLC.
Cause & Solution: Successful crystallization requires finding a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or colder temperatures.[1] A "clean" TLC spot can still hide impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Solvent Screening: Use small amounts of your material to test a wide range of solvents (e.g., hexanes, ethanol, isopropanol, acetonitrile, ethyl acetate). A good single solvent will dissolve the compound when hot but show poor solubility when cold.[1]
-
Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[1] Common systems include Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal from a previous successful batch.
Problem: I have an impurity that co-elutes with my product in a Hexane/Ethyl Acetate system.
Cause & Solution: The polarity-based selectivity of a standard eluent system may not be sufficient to resolve impurities with very similar polarities.
Advanced Solutions:
-
Change Eluent Selectivity: Switch to a different solvent system that offers different chemical interactions. For example, using Dichloromethane/Methanol can alter the separation profile.
-
Change Stationary Phase: If changing the mobile phase fails, the issue lies with the stationary phase.
-
Alumina (basic or neutral): Can be an excellent alternative to silica for basic compounds and may offer different selectivity.
-
Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity. Your non-polar compound will be more retained than polar impurities.
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power. A phenyl-based column (e.g., Phenyl-Hexyl) can provide unique π-π interactions with your aromatic compound, potentially resolving it from stubborn impurities.[2]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate peak tailing and achieve efficient separation.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. Test various ratios of Hexane:Ethyl Acetate. Crucially, add 1% triethylamine (TEA) to your TLC solvent jar.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pour it into the column and use pressure to pack a firm, stable bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column.
-
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This protocol is excellent for removing neutral or acidic impurities before another purification step.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (50 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl) (2 x 25 mL). Your basic product will be protonated and move into the aqueous layer. The neutral/acidic impurities will remain in the organic layer.
-
Isolate Aqueous Layer: Separate and keep the aqueous layers. Discard the organic layer (which contains the impurities).
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 3M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 12, check with pH paper). Your deprotonated product will either precipitate as a solid or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Part 4: Visualization and Data
Workflow Diagrams
Sources
Technical Support Center: Strategies to Improve the Solubility of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the aqueous solubility of the compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. Given its structural characteristics—a halogenated, trifluoromethylated aromatic ring and a basic piperidine moiety—this compound is anticipated to have low aqueous solubility, a common challenge in pharmaceutical development.[1][2] This document is designed to provide you with a logical, scientifically-grounded framework for systematically addressing these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments and suspect my compound has low solubility. What are the initial steps to confirm this and what is the underlying issue?
A1: Your initial suspicion is likely correct. The molecular structure of this compound contains hydrophobic components (the brominated and trifluoromethylated phenyl group) which contribute to poor aqueous solubility.[3] The first step is to quantify this by determining the compound's baseline or "intrinsic" solubility in a neutral aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
The "shake-flask" method is the gold standard for determining thermodynamic solubility.[4][5] This involves adding an excess of the compound to the buffer, agitating it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid.[5][6] Low solubility, often defined as below 0.1 mg/mL, can lead to poor absorption and inadequate bioavailability for in vivo studies.[1][7]
Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for a cell-based assay. Why did this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out," is a common problem when a compound that is readily soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[6] The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that keeps your compound in solution without affecting the biological assay, typically under 0.5%.[6]
-
Use a Serial Dilution: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[6]
-
Consider a Different Solubilization Strategy: If optimizing the DMSO concentration isn't sufficient, you'll need to employ a more robust solubility enhancement technique as detailed in the guides below.
Troubleshooting Guide: Systematic Approaches to Enhance Solubility
If initial assessments confirm poor solubility, a systematic approach to improving it is necessary. The choice of strategy will depend on the specific requirements of your experiment (e.g., in vitro assay, in vivo formulation).
Issue 1: Low Solubility in Neutral Aqueous Buffers
For many in vitro assays, maintaining a physiological pH is crucial. If the compound's intrinsic solubility is too low, the following strategies can be employed.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][8] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12]
When to Use: This is a good initial strategy for in vitro screening and early-stage formulation development due to its simplicity.[11]
Experimental Protocol: Determining Solubility in a Co-solvent System
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).
-
Equilibrate: Add an excess of this compound to each co-solvent mixture.
-
Agitate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[13]
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV.[6]
| Co-solvent System | Anticipated Solubility Increase (Relative to PBS) | Common Applications |
| 10% Ethanol in PBS | 2-10 fold | In vitro assays |
| 20% PEG 400 in PBS | 10-50 fold | Early-stage oral formulations |
| 30% Propylene Glycol in Water | 5-20 fold | Parenteral formulations |
Considerations: Be mindful that high concentrations of co-solvents can sometimes be toxic to cells in culture or cause irritation in vivo.[11]
Issue 2: pH-Dependent Solubility and Salt Formation
The piperidine ring in your compound is a basic moiety. This means its ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.[14][15]
Causality: At a pH below its pKa, the basic piperidine nitrogen will be protonated, forming a positively charged cation. This ionized form is significantly more polar and thus more water-soluble than the neutral form.[16][17]
When to Use: This is a very effective and simple method for solubilizing basic compounds, especially for oral formulations where the compound will encounter the low pH of the stomach.[][14]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Determine Solubility: Use the shake-flask method described previously to determine the solubility of your compound at each pH.
-
Plot the Profile: Plot the measured solubility as a function of pH. You should observe a significant increase in solubility as the pH decreases.
Caption: pH effect on the solubility of a basic compound.
Causality: Forming a salt of a basic compound with an acidic counterion is a well-established and highly effective method to improve solubility and dissolution rate.[2][18] The salt form readily dissociates in water into the protonated, soluble form of the drug and the counterion.[19] Approximately 50% of marketed small molecule drugs are administered as salts.[2]
When to Use: This is a preferred strategy for solid dosage form development (tablets, capsules) as it can also improve stability and manufacturability.[18][20]
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, acetone).
-
Acid Addition: Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent.
-
Induce Precipitation: If a precipitate does not form spontaneously, it can be induced by cooling, adding an anti-solvent, or slow evaporation.
-
Isolate and Characterize: Isolate the resulting solid by filtration, wash with a non-solvent, and dry.
-
Confirm Salt Formation: Characterize the solid to confirm salt formation (e.g., using melting point, DSC, or spectroscopy).
-
Measure Solubility: Determine the aqueous solubility of the new salt form using the shake-flask method. The difference in pKa between the basic API and the acidic counterion should ideally be at least 3 to ensure stable salt formation.[19]
| Salt Form | Potential Advantages | Considerations |
| Hydrochloride | Well-established, often highly soluble | Can be hygroscopic |
| Mesylate | Good crystallinity and stability | - |
| Tartrate | Can be used for chiral resolution | May have lower solubility than other salts |
Issue 3: Need for High Concentration Formulations or Masking Hydrophobicity
In some cases, even after pH optimization or salt formation, the solubility may not be sufficient, or you may need to create a high-concentration formulation for preclinical studies.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like your compound, within their cavity, forming an inclusion complex.[1][21] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[23][]
When to Use: This is a powerful technique for increasing solubility for both oral and parenteral formulations and can be particularly useful for compounds that are not ionizable.[][25] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and safety.[25]
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add Compound: Add an excess amount of your compound to each solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).
-
Separate and Analyze: Centrifuge the samples, filter the supernatant, and analyze the concentration of the dissolved compound.
-
Plot and Analyze: Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the stability constant of the complex. A linear increase indicates the formation of a soluble 1:1 complex.[21]
Caption: Encapsulation of a drug by a cyclodextrin.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[26][27] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[28][29]
When to Use: Surfactants are widely used in formulations, particularly for oral liquids and parenteral products.[30] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are commonly used.[29]
Experimental Protocol: Determining Solubility with Surfactants
-
Prepare Surfactant Solutions: Prepare aqueous solutions of a surfactant at various concentrations, ensuring some are above the CMC.
-
Equilibrate: Add an excess of your compound to each solution and equilibrate using the shake-flask method.
-
Separate and Quantify: Separate the undissolved solid and measure the concentration of the dissolved drug in the supernatant.
-
Analyze: Plot the solubility versus surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.[27]
General Troubleshooting for Dissolution Experiments
| Problem Observed | Potential Cause | Recommended Action |
| High variability in results | Incomplete equilibration; Inaccurate sampling or analysis; Drug degradation.[31][32] | Ensure sufficient shaking time (24-48h); Validate analytical method; Check for drug stability in the dissolution medium.[31] |
| Unexpectedly high dissolution values | Supersaturation and post-sampling precipitation.[31] | Dilute the sample immediately after filtration with a solvent in which the drug is highly soluble (e.g., 0.1 N HCl for a basic drug) before analysis.[31] |
| Failure to reach sink conditions | The volume of dissolution medium is insufficient to dissolve the entire dose. | Increase the volume of the medium or add a solubilizing agent (e.g., surfactant) to the medium. |
By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges associated with this compound, enabling the successful progression of your research and development activities.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 825. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharmapproach. [Link]
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Briel, T., & Lüdeker, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
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Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3731. [Link]
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Gould, S., & Scott, K. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Cyclodextrin complexation: Significance and symbolism. (2025, August 1). Synapse. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
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Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 1437-1452. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation, 11(59). [Link]
-
Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 1(1). [Link]
-
Patel, J. R., & Patel, A. B. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(4), 1-10. [Link]
-
Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(10), 2086. [Link]
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WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 30(02), 001-010. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
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Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2759-2780. [Link]
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Al-Akayleh, F., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-Equivalence & Bio-Availability Studies, 6(2). [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Al-Tikriti, M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-953. [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). Defense Technical Information Center. [Link]
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Senta, M., et al. (2022). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Scientific Reports, 12(1), 18889. [Link]
-
Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... Retrieved from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
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Manchare, M. (2015, July 29). solubility enhancement -by pH change & complexation. SlideShare. [Link]
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Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Kovaříková, P., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 116-131. [Link]
-
Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies. [Link]
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assessing and improving the stability of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Welcome to the technical support center for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for assessing and improving the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development activities.
Introduction to the Stability Profile of this compound
This compound is a molecule with several key structural features that dictate its stability:
-
Trifluoromethyl (-CF3) Group: This group is known for its high chemical and metabolic stability due to the strong carbon-fluorine bonds.[1][2][3] It is generally resistant to degradation under common stress conditions.
-
Bromo-aromatic Ring: The bromo-substituted phenyl ring is relatively stable, but the carbon-bromine bond can be susceptible to cleavage under harsh conditions such as high-intensity UV light or in the presence of certain reactive species, leading to dehalogenation.[4][5]
-
Benzyl-piperidine Moiety: This is often the most reactive part of the molecule. The benzylic carbon (the CH2 group linking the phenyl ring and the piperidine) is susceptible to oxidation, which can lead to the formation of an imine and subsequently a benzaldehyde derivative.[6][7] The piperidine ring itself is generally stable, especially under basic to neutral conditions, but can be susceptible to oxidation under harsh conditions.[8][9]
Understanding these structural elements is key to anticipating potential degradation pathways and designing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the most probable degradation pathways are:
-
Oxidation: The primary site of oxidative degradation is the benzylic methylene bridge, potentially forming an imine, which can then hydrolyze to form 2-Bromo-5-(trifluoromethyl)benzaldehyde and piperidine.[7][10]
-
Photolysis: High-energy light exposure could potentially lead to the cleavage of the C-Br bond (dehalogenation) on the aromatic ring. Aromatic systems can also be susceptible to photolytic degradation in general.[11][12]
-
Acid/Base Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially affect the piperidine ring or other parts of the molecule over extended periods.[8][13]
Q2: Why is a "forced degradation" or "stress testing" study necessary?
A2: Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a molecule.[14] They help to:
-
Identify potential degradation products and establish degradation pathways.
-
Develop and validate a stability-indicating analytical method (typically HPLC) that can separate and quantify the parent compound from all its degradation products.
-
Inform decisions on formulation, packaging, and storage conditions to ensure the final product remains safe and effective throughout its shelf life.
Q3: What is a "stability-indicating method" and why do I need one?
A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[15][16] It is crucial because it ensures that the loss of the parent compound is accurately measured and that all significant degradants are detected. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17][18]
Q4: What is "mass balance" in the context of a stability study?
A4: Mass balance is a critical parameter in forced degradation studies that confirms that the amount of API lost to degradation is equal to the amount of degradation products formed.[19] It is calculated as:
Mass Balance (%) = [(Assay of API after degradation) + (Sum of all degradation products)] / (Initial Assay of API) x 100
An ideal mass balance is typically between 95-105%.[20] A poor mass balance may indicate that some degradation products are not being detected (e.g., they are volatile, not UV-active, or are co-eluting with another peak).[20][21]
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Actions & Explanations |
| I see a significant loss of the parent compound in my oxidative stress sample (e.g., using H₂O₂), but I don't see any major new peaks in the HPLC chromatogram. | 1. Formation of non-UV active degradants: The primary oxidative degradation could lead to smaller fragments like piperidine which may not be visible at the same UV wavelength as the parent compound. 2. Formation of volatile degradants: Degradation products may be lost to evaporation. 3. Degradants are not eluting: Highly polar or reactive degradants may be irreversibly adsorbed to the HPLC column. | 1. Adjust Detector Settings: Use a lower UV wavelength (e.g., 210 nm) to try and detect less chromophoric compounds. If available, use a Mass Spectrometer (LC-MS) detector which can detect non-UV active compounds. 2. Check Mass Balance: A poor mass balance (<<95%) strongly suggests undetected degradants.[21] 3. Modify HPLC Method: Use a steeper gradient or a stronger organic solvent at the end of the run to elute any strongly retained compounds. |
| My mass balance is poor across all stress conditions. | 1. Inaccurate quantitation of degradants: The response factor (UV absorbance per unit concentration) of the degradants may be significantly different from the parent compound. 2. Co-elution of peaks: A degradant peak may be hidden under the main API peak or another impurity peak. | 1. Use Relative Response Factors (RRF): If the identity of the major degradants is known, synthesize or isolate them and determine their individual response factors relative to the API for more accurate quantitation. If not, assume an RRF of 1.0 but acknowledge this limitation. 2. Assess Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of the API peak in stressed samples. If the peak is not pure, it indicates co-elution. Optimize the HPLC method (e.g., change mobile phase pH, gradient slope, or column chemistry) to improve resolution.[17] |
| I observe a new peak in my photostability sample that is not present in the dark control. | 1. Photodegradation: This is the expected outcome of a photostability study if the molecule is light-sensitive. The new peak is a photodegradant. 2. Interaction with container/solvent upon light exposure. | 1. Characterize the Degradant: Use LC-MS to determine the mass of the new peak. A mass loss of 79/81 Da would suggest debromination. 2. Confirm Photolability: Repeat the experiment according to ICH Q1B guidelines to confirm the finding. If confirmed, light-protective packaging (e.g., amber vials, foil wrapping) will be required.[11][22] |
| The retention time of my main peak is shifting between injections. | 1. Column equilibration: The column may not be sufficiently equilibrated between gradient runs. 2. Mobile phase composition: The mobile phase may have been prepared incorrectly or is evaporating, changing its composition. 3. Temperature fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure the column is fully re-equilibrated to the initial mobile phase composition before each injection. A good rule of thumb is 10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment for reproducible chromatography.[23] |
| I see significant degradation in my control sample (stored at room temperature in the dark). | 1. Inherent instability: The compound may be unstable under ambient conditions. 2. Reactive solvent/excipients: The solvent or formulation components may be reacting with the compound. | 1. Establish a Baseline: This highlights the importance of a proper T=0 analysis and control samples. The stability of the compound will need to be carefully monitored under long-term storage conditions (e.g., ICH conditions). 2. Evaluate Formulation Components: If in a formulation, assess the compatibility of the API with each excipient individually. Consider adding antioxidants or buffering agents to improve stability.[24][25] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, use the stock solution and include a control sample (stored at 5°C in the dark) for comparison. Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress duration or reagent concentration.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place a solid sample of the compound in a 70°C oven for 48 hours. Dissolve in the mobile phase before analysis. |
| Photostability | Expose a solution (approx. 0.1 mg/mL) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22] A parallel sample wrapped in aluminum foil should be used as a dark control. |
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products.
Starting HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (use DAD to check for other optimal wavelengths) |
| Injection Volume | 10 µL |
Method Development Workflow:
-
Initial Run: Inject the unstressed (control) sample to determine the retention time of the parent peak.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization:
-
If peaks are co-eluting, adjust the gradient slope (make it shallower for better separation).
-
If peak shape is poor (especially for the basic piperidine moiety), ensure the mobile phase is acidic (e.g., 0.1% formic or trifluoroacetic acid) to protonate the amine and reduce tailing.
-
If resolution is still insufficient, try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
-
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Workflow for Stability Assessment
Caption: Troubleshooting poor mass balance.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. biosynce.com [biosynce.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereochemistry of benzylamine oxidation by copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 13. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. irjpms.com [irjpms.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mournetrainingservices.com [mournetrainingservices.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. pharmtech.com [pharmtech.com]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 25. colorcon.com [colorcon.com]
Technical Support Center: A Troubleshooting Guide for Assays Involving 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Welcome to the technical support center for researchers utilizing the novel small molecule, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS 913296-73-8). As a compound under active investigation, specific biological activities and established assay protocols are not yet widely published. This guide is therefore designed to provide a robust framework for troubleshooting common experimental challenges based on the physicochemical properties inherent to its structural class—a substituted piperidine with bromo and trifluoromethyl moieties.
Our approach is grounded in first principles of pharmacology and assay development. We will address issues from the ground up, starting with compound handling and moving through common pitfalls in both biochemical and cell-based assays. This guide empowers you, the researcher, to diagnose and resolve problems effectively, ensuring the integrity and reproducibility of your data.
Part 1: Compound Characterization and Handling
Proper handling of any small molecule is the foundation of a successful experiment. Missteps at this stage are a frequent source of downstream variability.
FAQ 1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the compound's properties is critical for designing experiments. The presence of a trifluoromethyl group and a bromine atom significantly increases its lipophilicity, which has direct implications for solubility.
Table 1: Physicochemical Properties
| Property | Value | Source | Implication for Assays |
| CAS Number | 913296-73-8 | Chem-Tools[1] | Unique identifier for ensuring you have the correct molecule. |
| Molecular Formula | C₁₃H₁₅BrF₃N | PubChem | Used for calculating molarity. |
| Molecular Weight | 322.17 g/mol | PubChem | Essential for preparing stock solutions of known concentration. |
| XLogP3-AA | 4.6 | PubChem | A high value indicates poor aqueous solubility and high lipophilicity. The compound is likely to be soluble in organic solvents like DMSO but may precipitate in aqueous buffers. It also suggests good membrane permeability. |
| Hydrogen Bond Donor Count | 0 | PubChem | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 1 (Nitrogen atom) | PubChem | Can accept a single hydrogen bond. |
FAQ 2: How should I prepare and store stock solutions to ensure stability and consistency?
Inconsistent results often trace back to improperly prepared or stored stock solutions.[2] Given the compound's high lipophilicity (XLogP3-AA of 4.6), aqueous insolubility is a primary concern.
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the DMSO is anhydrous and of high purity to prevent compound degradation.
-
Dissolution: To ensure complete dissolution, vortex the solution vigorously and use a brief, gentle sonication bath if necessary. Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the primary stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize degradation.
-
Freeze-Thaw Cycles: Crucially, avoid repeated freeze-thaw cycles. [3] Each cycle increases the risk of compound degradation and absorption of atmospheric water into the DMSO, which can cause the compound to precipitate upon thawing. Use a fresh aliquot for each experiment.
-
Working Solutions: Prepare fresh intermediate dilutions from the primary stock for each experiment. Do not store dilute solutions for extended periods.
Part 2: Troubleshooting In Vitro Biochemical Assays
These assays (e.g., enzyme kinetics, binding assays) are sensitive to compound precipitation and non-specific interactions.
FAQ 3: My compound is precipitating when I add it to my aqueous assay buffer. How can I solve this?
This is the most common issue for lipophilic molecules. The final concentration of DMSO in the assay is a critical parameter.
-
Rule of Thumb: The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[2] However, for highly lipophilic compounds, even this may be too high.
Mitigation Strategies:
-
Lower the Final Compound Concentration: Test a lower concentration range. If the compound is highly potent, you may not need to push concentrations to the point of insolubility.
-
Use of Co-solvents/Surfactants: For some assays, the inclusion of a low percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or Pluronic F-68 can help maintain compound solubility in the aqueous buffer.[2] Always validate that the surfactant does not interfere with your assay by running a "surfactant only" control.
-
pH Adjustment: The piperidine moiety is basic. Depending on the pKa, the compound's solubility may be influenced by the pH of the buffer.[2] If your assay tolerates it, testing a slightly more acidic pH might improve solubility.
FAQ 4: I am observing inconsistent IC₅₀ values between experiments. What are the likely causes?
Variability in potency measurements undermines confidence in your results. A systematic approach is required to identify the source of the inconsistency.
Fig. 1: Decision workflow for troubleshooting inconsistent IC₅₀ values.
Part 3: Troubleshooting Cell-Based Assays
The complexity increases in a cellular environment, introducing factors like membrane permeability, cytotoxicity, and metabolism.
FAQ 5: I'm not observing the expected biological effect in my cell-based assay. What should I check first?
A lack of activity can be due to multiple factors beyond simple target engagement. The high lipophilicity of this compound suggests it should be cell-permeable, but this is not guaranteed.
Fig. 2: Diagnostic workflow for lack of efficacy in cell-based assays.
FAQ 6: My compound is showing significant cytotoxicity. How can I distinguish this from a specific antiproliferative effect?
This is a critical distinction. The trifluoromethyl group can sometimes be associated with off-target toxicity.[4]
Protocol 2: Differentiating Cytotoxicity from Targeted Activity
-
Run Orthogonal Viability Assays:
-
Metabolic Assay (e.g., MTT, PrestoBlue™): Measures mitochondrial reductase activity, an indicator of metabolic health.
-
Membrane Integrity Assay (e.g., LDH release, Trypan Blue): Measures the release of lactate dehydrogenase from damaged cells, indicating necrosis or late-stage apoptosis.
-
Rationale: If you see a drop in metabolic activity without an immediate increase in LDH release, it may suggest a specific cytostatic effect. A concurrent failure in both assays points towards general cytotoxicity.
-
-
Time-Course Experiment: Measure viability at multiple time points (e.g., 6, 24, 48, 72 hours). A specific antiproliferative effect may take longer to manifest, whereas acute toxicity is often rapid.
-
Use a Counter-Screen: Test the compound in a cell line that does not express the intended target. If the compound is still cytotoxic, the effect is likely off-target.
-
Dose-Response Analysis: A specific, on-target effect should yield a sigmoidal dose-response curve. An extremely steep or non-sigmoidal curve can be an indicator of non-specific toxicity, possibly driven by effects like membrane disruption.[5]
References
- BenchChem. (2025). Technical Support Center: Small Molecule Inhibitor Experiments. BenchChem.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- MB. Assay Troubleshooting. Molecular Biology.
-
Aldrich, L. N., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
de Almeida, J. F., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants. [Link]
-
Chem-Tools. This compound. Chem-Tools GmbH. [Link]
-
Górecka, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
Sources
- 1. chem-tools.com [chem-tools.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
Technical Support Center: Optimizing Experimental Conditions for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Welcome, researchers, to the dedicated technical support guide for the synthesis of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during this specific N-alkylation reaction. As your virtual application scientist, I will guide you through the nuances of this procedure, focusing on the causality behind experimental choices to ensure you achieve a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic nucleophilic substitution reaction. Piperidine, a secondary amine, acts as the nucleophile, and 2-bromo-5-(trifluoromethyl)benzyl bromide is the electrophile. The reaction likely proceeds via an S_N2 mechanism, where the piperidine nitrogen directly attacks the benzylic carbon, displacing the bromide leaving group. However, given the benzylic nature of the substrate, which can stabilize a carbocation, an S_N1-like pathway could also be a minor contributor, especially in polar protic solvents.[1][2]
Q2: Why is a base necessary for this reaction?
A2: A base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct when the piperidine nitrogen attacks the benzyl bromide. Without a base, the newly formed HBr will protonate the starting piperidine, forming a piperidinium salt.[3] This salt is no longer nucleophilic and the reaction will slow down or stop completely.[3] Common bases for this type of reaction include potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[4]
Q3: What are the potential side reactions I should be aware of?
A3: The most common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the product, a tertiary amine, reacts with another molecule of the benzyl bromide.[5] This is more likely if an excess of the alkylating agent is used.[5] Another potential side reaction is elimination, although it is less common with benzylic halides compared to other alkyl halides. Base-induced side reactions unrelated to the main pathway can also occur depending on the specific base used and the reaction conditions.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you would spot the reaction mixture alongside the starting materials. The product should have a different Rf value. For LC-MS, you can directly observe the disappearance of the starting material masses and the appearance of the product mass.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Alkylating Agent | The benzyl bromide derivative can degrade over time. Ensure you are using a fresh or properly stored reagent. Consider running a small-scale test reaction with a known good nucleophile to confirm its activity. |
| Inappropriate Base or Insufficient Amount | Ensure the base is finely powdered and dry, especially if using K₂CO₃.[8] Use at least 1.5-2.0 equivalents of the base to effectively scavenge the HBr produced.[8] If solubility is an issue, consider switching to a more soluble base like DIPEA.[3] |
| Poor Solubility of Reagents | If your reagents are not dissolving well in the chosen solvent, the reaction will be slow. Consider switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.[4][9] |
| Reaction Not Reaching Completion | If monitoring shows the reaction has stalled, you can try gently heating the reaction mixture (e.g., to 50-70 °C).[3] You can also consider adding a catalytic amount of potassium iodide (KI), which can undergo halide exchange with the bromide to form a more reactive benzyl iodide in situ.[4][9] |
Issue 2: Formation of a White Precipitate and Reaction Stoppage
This is a classic sign of the piperidinium salt crashing out of the solution, indicating insufficient base.
-
Solution: Add more base to the reaction mixture. Ensure the base is soluble enough in your chosen solvent to neutralize the acid as it forms.
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Quaternary Ammonium Salt | This byproduct is often highly polar and can sometimes be removed by washing the organic layer with water during workup.[5] If it co-elutes with your product on silica gel, consider using a different solvent system for chromatography or recrystallization. |
| Unreacted Starting Material | If the reaction did not go to completion, you will have leftover piperidine and benzyl bromide. Piperidine can often be removed by an acidic wash (e.g., with dilute HCl) during workup. The benzyl bromide can be separated by column chromatography. |
| Product is Water Soluble as a Salt | During an acidic wash, your tertiary amine product will form a salt and move to the aqueous layer. To recover it, you must basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and then extract with an organic solvent.[3] |
Experimental Protocols
Recommended Synthesis Protocol
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0-1.2 equivalents) and anhydrous acetonitrile (ACN).
-
Add Base: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add Alkylating Agent: Dissolve 2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a small amount of ACN. Add this solution dropwise to the stirred piperidine mixture at room temperature over 30-60 minutes. Slow addition helps to minimize the formation of the quaternary ammonium salt.[3][5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup:
-
Filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.[3]
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and workup.
Caption: General workflow for the synthesis of this compound.
Characterization Guidance
While specific NMR data for the target compound was not found in the initial search, we can predict the expected signals based on the structure and data for similar compounds.
-
¹H NMR:
-
You should see characteristic signals for the piperidine ring protons, likely in the 1.4-2.8 ppm range.[10][11]
-
A singlet for the benzylic methylene (-CH₂-) protons, likely between 3.5 and 4.5 ppm.
-
Aromatic protons in the 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹⁹F NMR:
-
A singlet for the -CF₃ group. The chemical shift will depend on the solvent and reference, but for trifluoromethyl groups on a benzene ring, it's often in the range of -60 to -65 ppm.[12]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₅BrF₃N). Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. (2024). PubMed Central. Retrieved from [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019). Retrieved from [Link]
-
Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (n.d.). Retrieved from [Link]
-
Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (n.d.). Retrieved from [Link]
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Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. (n.d.). Retrieved from [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (2000). Letters in Peptide Science.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
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Supporting Information. (n.d.). Retrieved from [Link]
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Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (n.d.). Retrieved from [Link]
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Scientific Reports.
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Retrieved from [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents. (2014).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.). Google Patents.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar. (2000). Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2016). Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2016). Retrieved from [Link]
-
1-(2-Bromo-4-(trifluoromethoxy)benzyl)piperidine | C13H15BrF3NO | CID - PubChem. (n.d.). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Bromo-4-_trifluoromethoxy_benzyl_piperidine]([Link]
-
This compound - Chem-Tools. (n.d.). Retrieved from [Link]
-
1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine | C12H13BrF3NO | CID - PubChem. (n.d.). Retrieved from [Link]
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Technical Support Center: Prevention of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine Degradation in Solution
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Welcome to the technical support center for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments.
Understanding the Molecule: Key Structural Features and Stability Concerns
This compound possesses a unique combination of functional groups that influence its stability. Understanding these is the first step in preventing degradation.
-
Benzylic Bromide: The C-Br bond at the benzylic position is susceptible to nucleophilic substitution (SN1 and SN2) and hydrolysis.[1][2] The benzylic carbocation formed during an SN1 reaction is stabilized by the adjacent aromatic ring, making this pathway competitive.[3][4]
-
Piperidine Ring: The tertiary amine in the piperidine ring is basic and can be a site for oxidation.[5] Its solubility and stability can be pH-dependent.[6][7]
-
Brominated Trifluoromethylated Phenyl Ring: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the benzylic position.[8][9][10] The bromine atom on the aromatic ring is generally stable but can be susceptible to photodegradation.[11][12]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in solution.
Q1: I'm observing a decrease in the concentration of my compound over time in an aqueous solution. What is the likely cause?
A1: The most probable cause is hydrolysis of the benzylic bromide. This can proceed via SN1 or SN2 mechanisms to form the corresponding benzyl alcohol.[13] Polar protic solvents, like water, can facilitate the SN1 pathway by stabilizing the intermediate carbocation.[14][15]
Troubleshooting Steps:
-
pH Control: The stability of piperidine derivatives can be pH-dependent.[7] Determine the optimal pH for your compound's stability by conducting a pH stability study. Buffering your solution may prevent acid or base-catalyzed hydrolysis.[5]
-
Solvent Selection: If your experimental conditions allow, consider using a less nucleophilic or a polar aprotic solvent to minimize hydrolysis.[16][17]
-
Temperature Control: Hydrolysis rates increase with temperature.[18] Store solutions at recommended low temperatures (e.g., 2-8°C) and minimize exposure to elevated temperatures during experiments.[19]
Q2: My solution has developed a yellowish tint after being exposed to laboratory light. What could be happening?
A2: This is likely due to photodegradation . Aromatic brominated compounds can be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradation products.[11][20] The energy from light can initiate radical reactions, leading to debromination or other structural changes.[21][22]
Troubleshooting Steps:
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[5]
-
Wavelength Consideration: If your experiment involves light, use the longest possible wavelength that is compatible with your procedure to minimize energy input.
Q3: I'm using a protic solvent and notice multiple new peaks in my chromatogram. What are the potential degradation pathways?
A3: In protic solvents, you are likely observing products from both hydrolysis and potentially solvolysis (reaction with the solvent). The primary degradation product is the benzyl alcohol derivative formed from the hydrolysis of the benzylic bromide.[1] Depending on the solvent used (e.g., methanol, ethanol), you may also see the corresponding ether formed via solvolysis.
dot graph TD; A["this compound"] -- "H₂O (Hydrolysis)" --> B["1-[[2-Bromo-5-(trifluoromethyl)phenyl]methanol] + Piperidine"]; A -- "ROH (Solvolysis)" --> C["1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl] ether + Piperidine"]; B -- "Further Degradation" --> D["Other Products"]; C -- "Further Degradation" --> D;
end dot Caption: Potential degradation pathways in protic solvents.
Troubleshooting Steps:
-
Forced Degradation Studies: To identify the unknown peaks, perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions.[23][24][25][26] This will help in systematically identifying the degradation products.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.
Q4: Can I heat my solution to increase the solubility of the compound?
A4: While gentle heating may be acceptable for short durations, prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, potentially leading to the cleavage of the piperidine ring or other decomposition pathways.[18] Benzylic halides can also undergo elimination reactions at elevated temperatures.
Troubleshooting Steps:
-
Solubility Optimization: Explore different solvent systems or co-solvents to improve solubility at ambient temperature.
-
pH Adjustment: The piperidine moiety is basic, and its protonated form is generally more soluble in aqueous media.[6] Adjusting the pH to be slightly acidic might improve solubility, but the impact on stability must be evaluated.
Q5: How should I store my stock solutions to ensure long-term stability?
A5: Proper storage is critical for maintaining the integrity of your compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier.[19] | Minimizes rates of hydrolysis and thermal degradation.[18] |
| Light | Store in amber vials or protect from light.[5] | Prevents photodegradation.[11] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon, nitrogen). | Prevents oxidation of the piperidine ring.[5] |
| Container | Use well-sealed, appropriate glass containers.[27] | Prevents solvent evaporation and contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways.[23][26]
Objective: To intentionally degrade the compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by a validated, stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation products.
dot graph TD; subgraph "Forced Degradation Workflow" direction LR A[Prepare Stock Solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolytic]; C --> H[Analyze by HPLC]; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradants & Pathways]; end
end dot Caption: Workflow for a forced degradation study.
Concluding Remarks
The stability of this compound in solution is influenced by a combination of factors including solvent, pH, temperature, and light. By understanding the inherent chemical liabilities of the molecule and implementing the preventative and troubleshooting strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental results.
References
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
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The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed. Retrieved from [Link]
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Characteristics of the SN1 Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (2023, November 3). Filo. Retrieved from [Link]
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What is the stability of piperidine? (2025, August 25). BIOSYNCE. Retrieved from [Link]
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
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Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. Retrieved from [Link]
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Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (n.d.). MDPI. Retrieved from [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health. Retrieved from [Link]
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Can you explain the role of solvents in SN1 and SN2 mechanisms? (2018, December 10). Quora. Retrieved from [Link]
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Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com. Retrieved from [Link]
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Halogen Radicals Contribute to the Halogenation and Degradation of Chemical Additives Used in Hydraulic Fracturing. (2021, January 15). ACS Publications. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]
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Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. Retrieved from [Link]
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Halogen radicals contribute to photooxidation in coastal and estuarine waters. (2016, May 9). PubMed Central. Retrieved from [Link]
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What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC. Retrieved from [Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]
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Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. (n.d.). RSC Publishing. Retrieved from [Link]
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Halogen radicals contribute to photooxidation in coastal and estuarine waters. (n.d.). ResearchGate. Retrieved from [Link]
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Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). PubMed Central. Retrieved from [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). ResearchGate. Retrieved from [Link]
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Isotope experiment of benzyl bromide with water‐¹⁸O. (n.d.). ResearchGate. Retrieved from [Link]
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Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
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Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]
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Sn1 vs Sn2: Solvent effects (video). (n.d.). Khan Academy. Retrieved from [Link]
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Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? (2018, July 27). Quora. Retrieved from [Link]
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Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Study Prep in Pearson+. Retrieved from [Link]
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Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College. Retrieved from [Link]
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Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). PubMed Central. Retrieved from [Link]
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Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. (n.d.). Thieme Connect. Retrieved from [Link]
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Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025, October 15). MDPI. Retrieved from [Link]
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Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (n.d.). ResearchGate. Retrieved from [Link]
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Storage of bromine and chemicals? (2025, June 23). Reddit. Retrieved from [Link]
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storage of bromine water. (n.d.). Chemtalk. Retrieved from [Link]
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Keeping bromine safely contained. (2016, July 21). Sciencemadness Discussion Board. Retrieved from [Link]
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LCSS: BROMINE. (n.d.). Princeton University. Retrieved from [Link]
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Technical Support Center: Interpreting Anomalous Results in Experiments with 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Welcome to the technical support guide for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this fluorinated building block. Our goal is to move beyond simple procedural steps and provide a framework for understanding and resolving the anomalous results that can arise during synthesis, purification, and analysis.
Introduction: The Compound in Context
This compound (Molecular Formula: C₁₃H₁₅BrF₃N, Molecular Weight: 322.16 g/mol ) is a substituted piperidine derivative increasingly utilized in medicinal chemistry and materials science.[1][2] Its structure combines a nucleophilic piperidine ring with a sterically hindered and electronically deactivated aromatic system. The presence of both a bromo- and a trifluoromethyl group imparts unique properties but also introduces specific challenges.[3] This guide provides expert-driven insights into troubleshooting common experimental hurdles.
Section 1: Understanding the Core Chemistry & Reactivity
A foundational understanding of the molecule's constituent parts is critical to diagnosing experimental issues. The interplay between the piperidine and the substituted phenyl ring governs its behavior.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
This molecule's reactivity is a tale of two distinct domains: the aliphatic piperidine ring and the substituted aromatic ring.
-
The Piperidine Moiety: The nitrogen atom within the piperidine ring is a nucleophilic and basic center.[4] This makes it susceptible to:
-
Oxidation: Exposure to air and light can lead to the formation of N-oxides and other colored impurities, often presenting as a yellow or brown tint.[4][5]
-
Salt Formation: As a base, it readily reacts with acidic species. This includes intentional salt formation for purification or unintentional reaction with atmospheric carbon dioxide (forming a carbonate salt) or acidic impurities in solvents, which can lead to unexpected precipitation.[4][5]
-
Over-Alkylation: The nitrogen can be further alkylated to form a quaternary ammonium salt, especially if a highly reactive alkylating agent is used in excess.[4]
-
-
The 2-Bromo-5-(trifluoromethyl)phenyl Group: This moiety dictates the electronic and steric environment of the molecule.
-
Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group.[3][6] It deactivates the aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[7][8] This deactivation is a key factor to consider if planning subsequent reactions on the phenyl ring. The -CF₃ group also substantially increases the molecule's lipophilicity, which can affect its solubility and chromatographic behavior.[3]
-
Bromo (-Br) Group: The bromine atom also deactivates the ring via induction but can direct incoming electrophiles to the ortho and para positions through resonance.[7] More importantly, it serves as a crucial synthetic handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the construction of more complex molecules.
-
Section 2: Troubleshooting Guide for Synthesis & Workup
The most common route to this compound is the reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde with piperidine. Most anomalous results originate from this synthetic step or the subsequent workup.
Caption: General workflow for troubleshooting anomalous experimental results.
Q2: My reaction yield is unexpectedly low. What are the common causes?
Low yield is a frequent issue that can stem from multiple points in the experimental process. Systematically investigating each possibility is key to resolving the problem.[9]
| Potential Cause | Explanation & Diagnostic Steps | Proposed Solution |
| Incomplete Reaction | The reaction has not gone to completion. Check the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) by comparing the reaction mixture to the starting materials. | Extend the reaction time, increase the temperature moderately, or add a slight excess (1.1 eq.) of the limiting reagent. Ensure reagents are pure and solvents are anhydrous. |
| Inefficient Imine Formation | The equilibrium between the aldehyde/piperidine and the intermediate imine may not favor the imine, especially if water is present.[10] Reductive amination is often best under mildly acidic conditions (e.g., with acetic acid) to catalyze imine formation.[11] | Add a catalytic amount of acetic acid. If using a water-sensitive reducing agent like NaBH(OAc)₃, ensure all reagents and solvents are dry. For other agents, consider using a Dean-Stark trap or molecular sieves to remove water. |
| Product Loss During Workup | The product may be partially soluble in the aqueous layer, especially if the aqueous phase is acidic (forming the protonated, water-soluble ammonium salt).[9] | Before discarding the aqueous layer, basify it with NaHCO₃ or Na₂CO₃ and re-extract with an organic solvent (e.g., ethyl acetate, DCM). Check a sample of the aqueous layer by TLC. |
| Side Reactions | The reducing agent may have decomposed or reacted with the starting aldehyde. For instance, NaBH₄ can reduce the aldehyde to an alcohol if added too early or if imine formation is slow.[11][12] | If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[12] Consider switching to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde.[11][12] |
| Mechanical Losses | Product may be lost during transfers, filtration, or due to adherence to glassware. This is especially common in small-scale reactions. | Ensure quantitative transfers by rinsing glassware with the solvent. If filtering, wash the filter cake thoroughly. |
Q3: My NMR or LCMS shows significant impurities. What are they likely to be?
Identifying unexpected peaks is the first step toward eliminating them. Based on the typical reductive amination pathway, several side products are common.
| Potential Impurity | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals to Look For | Origin & Cause |
| (2-Bromo-5-(trifluoromethyl)phenyl)methanol | 322.16 (Isotope pattern for Br) | A singlet around 4.5-4.8 ppm (for the -CH₂OH) and a broad singlet for the -OH proton. | Reduction of the starting aldehyde by the hydride reagent. This occurs if the reducing agent is too reactive or added before complete imine formation.[10] |
| Unreacted 2-Bromo-5-(trifluoromethyl)benzaldehyde | 254.99 / 256.99 | A sharp singlet for the aldehyde proton (-CHO) around 9.8-10.1 ppm. | Incomplete reaction. The aldehyde is less nucleophilic due to the electron-withdrawing groups. |
| Unreacted Piperidine | 86.14 | Broad signals in the aliphatic region (~1.5-3.0 ppm), often difficult to distinguish from the product without careful integration. | Incorrect stoichiometry or incomplete reaction. |
| Quaternary Ammonium Salt | 406.11 / 408.11 | Complex aliphatic signals, potential downfield shift of protons adjacent to the positive nitrogen. Often broad peaks. | Over-alkylation of the product amine by unreacted starting benzyl bromide (if that route is used) or another reactive electrophile. A less common side product in reductive amination.[4] |
Q4: My purified product is a yellow or brown oil/solid, but the literature reports it as colorless. What happened?
This is almost always due to oxidation. Piperidine and its N-alkylated derivatives are prone to air oxidation over time, forming colored impurities.[4][5]
-
Cause: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities.
-
Solution:
-
Purification: If the discoloration is minor, it can often be removed by flash column chromatography or by filtering a solution of the compound through a short plug of activated carbon and then silica gel.
-
Prevention: Store the purified compound under an inert atmosphere (Nitrogen or Argon), protected from light (in an amber vial or wrapped in foil), and at a low temperature (2-8°C is recommended).[5][13]
-
Q5: I'm having trouble during the aqueous workup, such as persistent emulsions. What should I do?
Emulsions are common in biphasic mixtures, especially when basic organic compounds are present.[14]
-
Cause: The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers. The high lipophilicity from the -CF₃ group and the polarity from the amine create this amphiphilic character.[3]
-
Solutions:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Change Solvent: If emulsions are persistent, consider using a different extraction solvent that has a greater density difference with water, such as dichloromethane (DCM).
-
Section 3: Standard Operating Protocols
To provide a reliable baseline, we present a validated protocol for the synthesis and purification of the target compound. Deviations from the results of this protocol can be more confidently attributed to specific experimental variables.
Protocol 1: Synthesis via Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for this transformation.[12]
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.).
-
Dissolution: Dissolve the aldehyde in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration).
-
Amine Addition: Add piperidine (1.1 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction's progress by TLC or LCMS until the starting aldehyde is consumed (typically 4-12 hours).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Loading: Dry-load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%). The product is moderately polar and should elute after non-polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Advanced Troubleshooting with Logic Diagrams
When standard checks are insufficient, a logical decision-making process is required. The following diagrams provide a structured approach to interpreting complex anomalous data, particularly from NMR spectroscopy.
Caption: Decision tree for interpreting anomalous NMR spectra.
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
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IshMathtestprep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Effects of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the biological effects of the novel compound, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. Given the absence of published data for this specific molecule, we present a structured, multi-tiered validation strategy. This approach is grounded in the well-established pharmacology of its core chemical moieties: the N-benzylpiperidine scaffold and the bromo- and trifluoromethyl-substituted phenyl ring.
The N-benzylpiperidine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs targeting the central nervous system (CNS), cancer, and infective diseases.[1] Its structure allows for modulation of critical drug-like properties, including lipophilicity and metabolic stability. The inclusion of a trifluoromethyl group can further enhance metabolic stability and cell permeability, while the bromine atom provides a potential vector for additional chemical modification or specific interactions with biological targets.[2][3]
Based on these structural alerts, we hypothesize that this compound may interact with several key protein families. This guide outlines a logical progression of in vitro and in vivo experiments to test these hypotheses, compare its activity profile against established pharmacological agents, and build a comprehensive understanding of its biological function.
Tier 1: Foundational In Vitro Profiling
The initial phase of characterization involves assessing the compound's general cytotoxicity and its potential interaction with broad-spectrum targets known to bind piperidine-containing ligands.
General Cytotoxicity Assessment
Before investigating specific biological targets, it is crucial to determine the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent cell-based assays. A standard approach is to screen the compound against a panel of human cancer cell lines and a non-cancerous cell line.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[4][5]
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[4][5]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
| MCF-7 (Breast Cancer) | Hypothetical Data | 15.2 ± 1.8[6] |
| HeLa (Cervical Cancer) | Hypothetical Data | Literature Value |
| HEK293 (Non-cancerous) | Hypothetical Data | Literature Value |
A higher IC₅₀ value in non-cancerous cells compared to cancer cells would suggest a favorable selectivity index.
Caption: Inhibition of monoamine reuptake at the synapse.
Sigma Receptors (σ₁ and σ₂)
Sigma receptors are unique intracellular proteins implicated in various CNS disorders. Many synthetic piperidine-containing compounds exhibit high affinity for these receptors. [7][8]
This protocol is similar to the one for monoamine transporters but uses different tissues and radioligands to determine affinity for σ₁ and σ₂ receptors. [7][8]
-
Membrane Preparation: Use guinea pig brain membrane homogenates for the σ₁ assay and rat liver membrane homogenates for the σ₂ assay. [9]2. Assay Setup (σ₁): Incubate membranes with the σ₁-selective radioligand -pentazocine and varying concentrations of the test compound. [7]3. Assay Setup (σ₂): Incubate membranes with the non-selective ligand [³H]-DTG in the presence of (+)-pentazocine (to mask σ₁ sites) and varying concentrations of the test compound. [10]4. Incubation, Harvesting, and Counting: Follow steps 3-5 as described for the monoamine transporter assay.
-
Data Analysis: Calculate Kᵢ values to determine the affinity and selectivity of the compound for each sigma receptor subtype.
| Compound | σ₁ Receptor (Kᵢ, nM) | σ₂ Receptor (Kᵢ, nM) | Selectivity (σ₂/σ₁) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| (+)-Pentazocine (σ₁ Agonist) | Literature Value [11] | Literature Value | Literature Value |
| Haloperidol (Antagonist) | 2.6 [12] | Literature Value | Literature Value |
| BD 1063 (Selective σ₁ Antagonist) | Literature Value | Literature Value | Literature Value |
G-Protein Coupled Receptors (GPCRs)
Given the prevalence of the piperidine scaffold in GPCR ligands, a broad screening approach is warranted. A β-arrestin recruitment assay is a universal method for detecting GPCR activation, as it is a common downstream event for most GPCRs. [13]
This cell-based assay uses a protease-cleavage-based reporter gene to measure GPCR-β-arrestin interaction. [14][15]
-
Cell Lines: Utilize a panel of cell lines, each stably co-expressing a specific GPCR fused to a transcription factor (e.g., Gal4-VP16) and a β-arrestin-protease fusion protein. The reporter is a gene (e.g., luciferase) under the control of a promoter recognized by the transcription factor.
-
Compound Treatment: Plate the cells and treat them with the test compound.
-
Mechanism: If the compound activates the GPCR, it will recruit the β-arrestin-protease. The protease then cleaves the transcription factor from the GPCR, allowing it to translocate to the nucleus and activate the reporter gene.
-
Signal Detection: After an incubation period, add a substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence).
-
Analysis: An increase in signal indicates GPCR activation. The potency (EC₅₀) and efficacy of the compound can be determined.
Caption: Workflow of a Tango β-arrestin recruitment assay.
Tier 3: Preliminary In Vivo Assessment
Positive results in the in vitro assays, particularly for CNS targets, warrant a preliminary investigation of the compound's in vivo effects. These studies are essential for understanding its blood-brain barrier permeability and overall behavioral impact.
Blood-Brain Barrier (BBB) Penetration
A compound's ability to reach its target in the brain is fundamental for CNS activity. In silico models can provide an initial prediction, but in vivo measurement is the gold standard. [16][17]
-
Animal Model: Use a suitable rodent model (e.g., male C57BL/6 mice).
-
Compound Administration: Administer a single dose of the test compound via a relevant route (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood and brain tissue samples.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the compound in plasma and brain homogenates.
-
Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value significantly greater than 0.1 suggests BBB penetration. For a more accurate measure, determine the unbound brain-to-plasma ratio (Kp,uu) by correcting for plasma and brain tissue binding. [18]
| Compound | Administration Route | Dose (mg/kg) | Kp (at Tₘₐₓ) | Kp,uu (at Tₘₐₓ) |
| This compound | e.g., i.p. | e.g., 10 | Hypothetical Data | Hypothetical Data |
| Comparator Compound | e.g., i.p. | e.g., 10 | Literature Value | Literature Value |
Conclusion
This guide proposes a systematic and logical pathway for the biological validation of this compound. By starting with broad cytotoxicity profiling and progressing through specific, hypothesis-driven in vitro assays against high-probability targets like monoamine transporters and sigma receptors, researchers can efficiently build a comprehensive pharmacological profile. Each experimental stage is designed to be self-validating, employing established protocols and appropriate comparator compounds. The inclusion of preliminary in vivo studies provides crucial insights into the compound's potential as a CNS-active agent. This structured approach ensures scientific rigor and provides a solid foundation for any further preclinical development of this novel chemical entity.
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A Comparative Guide to the Efficacy of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine and its Potential as a CNS Modulator
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. We will explore its standing in the context of established neurological drugs, offering a structured approach to its characterization. Our focus will be on its hypothesized role as a Monoamine Oxidase (MAO) inhibitor, a class of enzymes critical in the pathophysiology of neurodegenerative and psychiatric disorders. This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical basis and practical methodologies for a thorough comparative analysis.
The core structure of the subject compound features a piperidine ring and a substituted phenyl group containing both bromo and trifluoromethyl moieties. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its presence in a vast array of clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage with biological targets make it a versatile foundation for drug design.[1] Concurrently, the inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity.[2]
Given the prevalence of structurally related benzylpiperidine derivatives in compounds targeting monoamine pathways, we hypothesize that this compound possesses activity as a Monoamine Oxidase (MAO) inhibitor.[3][4][5][6] MAOs are crucial enzymes responsible for the degradation of key neurotransmitters, and their inhibition is a validated therapeutic strategy for conditions such as Parkinson's disease and depression.[3][7]
This guide will compare the subject compound against two well-characterized MAO inhibitors: Selegiline , a selective and irreversible MAO-B inhibitor, and Moclobemide , a selective and reversible MAO-A inhibitor. This comparison will allow for a robust assessment of the novel compound's potency, selectivity, and potential therapeutic niche.
Mechanism of Action: The Role of Monoamine Oxidase
Monoamine oxidases are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including the neurotransmitters dopamine, serotonin, and norepinephrine.[3] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant drugs.[7]
-
MAO-B primarily metabolizes dopamine and is the target for drugs used in the treatment of Parkinson's disease to preserve dopamine levels in the brain.[5][6]
Inhibiting these enzymes increases the synaptic availability of these neurotransmitters, thereby alleviating symptoms associated with their deficiency.
Caption: Experimental workflow for the in vitro MAO-Glo™ assay.
Conclusion and Future Directions
This guide outlines a clear and scientifically rigorous path for the initial characterization of this compound. By hypothesizing its function as a monoamine oxidase inhibitor and comparing it against well-defined standards like Selegiline and Moclobemide, we can efficiently determine its potency, selectivity, and potential therapeutic relevance.
Positive results from the described in vitro assays would warrant further investigation, including:
-
Reversibility Studies: To determine if the compound acts as a reversible or irreversible inhibitor.
-
In Vivo Models: Evaluation in animal models of depression or Parkinson's disease to establish preclinical efficacy.
-
Pharmacokinetic Profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
By following this structured approach, researchers can build a comprehensive data package to support the continued development of this promising novel chemical entity.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For drug development professionals, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. A critical juncture in this process is understanding how the activity of a compound in a controlled laboratory setting (in vitro) translates to its effects within a complex living organism (in vivo).[1][2][3] This guide provides a comprehensive framework for comparing the in vitro and in vivo activity of the novel compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine .
Given the absence of specific published data for this exact molecule, we will proceed with a scientifically grounded, hypothetical approach. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for sigma receptors.[4][5][6][7] Therefore, we will build our comparative analysis around the sigma-1 receptor (S1R) , a ligand-regulated molecular chaperone implicated in a variety of neurological conditions, most notably neuropathic pain.[8][9][10][11][12] This guide will serve as a detailed roadmap for researchers embarking on the characterization of similar novel piperidine derivatives.
Part 1: In Vitro Characterization - Defining Target Engagement and Function
The initial step is to determine if and how the compound interacts with its intended molecular target in a controlled environment.[1] This typically involves assessing binding affinity and functional activity (i.e., whether it activates or inhibits the receptor).
Determining Binding Affinity via Radioligand Competition Assay
To quantify the affinity of our lead compound for the S1R, a radioligand competitive binding assay is the gold standard.[13][14] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Core Principle: The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined. This is then converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor.
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, which has high S1R expression, in a cold lysis buffer (e.g., 50mM Tris-HCl).[13]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again to remove endogenous interfering substances.
-
Resuspend the final pellet in the assay binding buffer and determine the total protein concentration using a standard method like the BCA assay.[15]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and the radioligand ([³H]-(+)-pentazocine at a concentration near its Kd, e.g., 3 nM).[16]
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, structurally different S1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[13][17]
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation & Filtration:
-
Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[13][17]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand.[15]
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification & Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Caption: Workflow for an in vitro radioligand binding assay.
Determining Functional Activity
While binding affinity is crucial, it doesn't reveal whether the compound activates (agonist) or blocks (antagonist) the receptor. While no universally accepted functional assay for S1R exists, several predictive methods are employed.[18][19] One such method involves assessing how the test compound's affinity is affected by an allosteric modulator like phenytoin (DPH).[18][19]
Core Principle: Phenytoin has been shown to increase the binding affinity of S1R agonists but has little to no effect on the affinity of antagonists.[18][19]
-
Perform two separate competitive binding assays as described in section 1.1.
-
In the first assay, determine the Ki of the test compound under standard conditions.
-
In the second assay, include a fixed concentration of phenytoin (e.g., 100 µM) in all wells and re-determine the Ki of the test compound.
-
Interpretation:
-
Agonist: A significant decrease in the Ki value (increase in affinity) in the presence of phenytoin.
-
Antagonist: Little to no change in the Ki value.
-
Part 2: In Vivo Evaluation - Assessing Therapeutic Efficacy
Promising in vitro data is the prerequisite for moving into in vivo models, which assess a drug's efficacy in the context of a whole, living system.[2][3] For our hypothetical S1R antagonist, a neuropathic pain model is a logical choice to evaluate its potential therapeutic effect.[8][9][10]
Inducing Neuropathic Pain: The Chronic Constriction Injury (CCI) Model
The CCI model, first developed by Bennett and Xie, is a widely used and reproducible model of peripheral neuropathic pain in rodents.[20][21][22][23]
Core Principle: Loose ligatures are placed around the sciatic nerve, causing a partial nerve injury that leads to the development of pain hypersensitivity, including mechanical allodynia (pain in response to a non-painful stimulus).
-
Anesthesia & Preparation: Anesthetize the rat (e.g., with isoflurane). Shave and sterilize the skin over the mid-thigh region of one hind limb.
-
Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[20][21]
-
Ligation: Gently free the nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve at ~1 mm intervals. The ligatures should only gently constrict the nerve, not arrest blood flow.[22][23]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics (as per institutional guidelines, though some protocols omit this to avoid confounding pain measurements[21][24]) and allow the animal to recover. Pain behaviors typically develop over the next 7-14 days.[20]
Measuring Efficacy: The Von Frey Test for Mechanical Allodynia
To quantify the analgesic effect of our test compound, we measure the withdrawal threshold of the animal's paw to a mechanical stimulus using von Frey filaments.
Core Principle: Animals with neuropathic pain will withdraw their paw in response to a much lighter touch (a lower force filament) than healthy animals. An effective analgesic will increase this withdrawal threshold.
-
Acclimation: Place the rats in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for at least 20-30 minutes.[25][26]
-
Filament Application: Starting with a low-force filament, touch the filament to the mid-plantar surface of the injured hind paw until it just buckles. Hold for 2-5 seconds.[27]
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): Use the "up-down" method to determine the 50% withdrawal threshold.[26][27]
-
If there is no response, use the next higher force filament.
-
If there is a positive response, use the next lower force filament.
-
Continue this pattern until a clear threshold is established.
-
-
Drug Administration & Testing:
-
Establish a baseline pain threshold for all CCI animals.
-
Administer the test compound (e.g., via intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group.
-
Perform the von Frey test at set time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
Caption: Workflow for an in vivo neuropathic pain study.
Part 3: The Comparative Analysis - Bridging the In Vitro to In Vivo Divide
The ultimate goal is to correlate the in vitro data with the in vivo outcomes. This allows for the establishment of a quantitative relationship between target engagement and therapeutic effect, which is vital for predicting clinical efficacy.
Data Summary Table (Hypothetical Data)
| Parameter | Assay | Result | Interpretation |
| Ki (S1R) | Radioligand Binding | 15 nM | High affinity for the sigma-1 receptor. |
| Functional Activity | Phenytoin Shift Assay | No significant shift in Ki | Suggests antagonist activity at the S1R. |
| ED50 | CCI Model / Von Frey | 10 mg/kg (i.p.) | The dose required to produce 50% of the maximal analgesic effect in the neuropathic pain model. |
| Plasma Cmax @ ED50 | Pharmacokinetic Study | 300 nM | Peak plasma concentration achieved at the effective dose. |
| Brain Cmax @ ED50 | Pharmacokinetic Study | 180 nM | Peak brain concentration achieved at the effective dose. |
Discussion and Interpretation
The critical question is: does the in vivo efficacy make sense in the light of the in vitro data?
-
Target Engagement: In our hypothetical example, the peak brain concentration (180 nM) achieved at the effective dose (10 mg/kg) is more than 10-fold higher than the in vitro binding affinity (Ki = 15 nM). This suggests that at a therapeutically relevant dose, the compound is present in the central nervous system at concentrations sufficient to occupy a significant percentage of sigma-1 receptors, validating that the observed analgesic effect is likely mediated by this target.
-
Bridging the Potency Gap: It is rare for the in vitro potency (Ki) and in vivo potency (ED50) to be numerically similar. The discrepancy is explained by pharmacokinetics (PK) and pharmacodynamics (PD).
-
Absorption, Distribution, Metabolism, Excretion (ADME): A compound's ability to be absorbed, distribute to the target tissue (in this case, the brain), and avoid rapid metabolism and excretion will determine the concentration that actually reaches the receptor in vivo.[3] A low oral bioavailability or high metabolic clearance would lead to a higher dose being required to achieve an effective concentration at the target.
-
Plasma Protein Binding: Many drugs bind to plasma proteins, and only the unbound ("free") fraction is available to interact with the target receptor. High plasma protein binding can necessitate higher overall doses.
-
Blood-Brain Barrier (BBB) Penetration: For a centrally-acting drug, the ability to cross the BBB is paramount. The difference between plasma and brain Cmax in our table reflects this; not all of the drug in circulation reaches the CNS. Piperidine derivatives are often designed to enhance CNS penetration.[28]
-
-
Self-Validating Systems: The protocols described are designed to be self-validating. In the in vitro assay, the use of a saturating concentration of a known ligand for NSB ensures that the measured binding is specific. In the in vivo model, the comparison to a vehicle-treated group and the establishment of a dose-response relationship provide confidence that the observed effect is due to the compound and not an artifact. To further confirm the mechanism, the analgesic effect of the compound could be tested in S1R knockout mice; a loss of efficacy in these animals would provide definitive proof of on-target activity.[11][19]
Conclusion
The successful translation of a compound from the bench to the clinic hinges on a robust understanding of the relationship between its in vitro target activity and its in vivo physiological effects. For a novel molecule like This compound , a systematic approach involving high-quality in vitro binding and functional assays followed by efficacy testing in a relevant in vivo disease model is indispensable. By carefully designing experiments, quantifying outcomes, and critically analyzing the data in the context of pharmacokinetics, researchers can build a compelling case for a compound's therapeutic potential and bridge the crucial gap between laboratory discovery and clinical reality.
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Sahn, J. J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]
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Charles River Laboratories. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. [Link]
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Kopach, O., & Belan, P. (2022). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Frontiers in Pharmacology. [Link]
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Cendán, C. M., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. [Link]
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Cendán, C. M., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. PubMed Central. [Link]
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Lee, H., & Lee, C. H. (2017). Automated Gait Analysis in Mice with Chronic Constriction Injury. Journal of Visualized Experiments. [Link]
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Di Cesare Mannelli, L., et al. (2014). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. PubMed Central. [Link]
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Stevens Negus, S., Marsh, S. A., & Townsend, E. A. (2021). Mechanical Sensitivity Testing With von Frey Filaments. Bio-protocol. [Link]
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Torres-Carrillo, N., et al. (2021). Measurement of neuropathic pain in constrictive sciatic nerve models in rats. Medwave. [Link]
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Research Methods. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. [Link]
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Charles River Laboratories. Chronic Constriction Injury (CCI) Model. Charles River. [Link]
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Flatters, S. J. L. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments. [Link]
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Flatters, S. J. L. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PubMed Central. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
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Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. IRIS. [Link]
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Marcin, A. (2020). What is the difference between in vivo and in vitro? Medical News Today. [Link]
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Klaren, W. D., et al. (2020). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. PubMed Central. [Link]
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Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing? Certis Oncology Solutions. [Link]
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Tang, C. (2019). In vitro vs. In vivo: Is One Better? UHN Research. [Link]
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Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. [Link]
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Iannone, L., et al. (2020). The alleviation of neuropathic pain behaviours by a single injection of a synthetic substance P-botulinum conjugate persists for. bioRxiv. [Link]
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Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Penke, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]
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Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Introduction: The Challenge of Reproducibility with Complex Halogenated Heterocycles
In the landscape of modern drug discovery and chemical biology, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine represents a class of compounds with significant potential. Its structure, featuring a brominated and trifluoromethylated aromatic ring linked to a piperidine moiety, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. The trifluoromethyl (-CF3) group, in particular, is a prized addition in medicinal chemistry for its ability to enhance binding affinity, improve metabolic stability, and modulate bioavailability[1][2].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving this compound. We will move beyond simple protocols to explain the underlying chemical principles, establish self-validating workflows, and compare the target molecule with relevant alternatives to provide a holistic understanding of its experimental behavior.
Part 1: Foundational Integrity - Synthesis, Purification, and the Specter of Impurities
The journey to reproducible data begins with the molecule itself. The purity and structural integrity of your starting material are paramount. While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, its preparation would likely follow a standard reductive amination or nucleophilic substitution pathway. The true challenge lies not in the synthesis, but in the rigorous purification and characterization that must follow.
Expert Insight: Why Standard Purification May Fail
During the synthesis of halogenated and trifluoromethylated compounds, several side reactions can occur. Trifluoromethylation of aromatic halides can sometimes lead to abnormal reactions, including the formation of pentafluoroethyl derivatives or migration of the perfluoroalkyl group[3]. Furthermore, reactions involving piperidine can be complicated by its basicity and nucleophilicity, potentially leading to over-alkylation or side reactions with sensitive functional groups. These potential byproducts may possess similar polarities and chromatographic behavior to the desired product, making their removal non-trivial.
A Comparative Analysis of Purification Strategies
The choice of purification method is a critical decision point that directly impacts the purity of the final compound and, consequently, the reproducibility of its use.
| Purification Method | Principle | Advantages | Disadvantages | Suitability for Target Compound |
| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel) based on polarity.[4] | High resolution for separating compounds with different polarities. Versatile and widely applicable. | Can be time-consuming and require large solvent volumes. Risk of product degradation on acidic silica. | Excellent. Ideal for removing starting materials and byproducts with different polarities. A neutral or deactivated silica may be required. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at varying temperatures.[5] | Highly effective for removing small amounts of impurities from a solid product. Can yield very high purity material. | Requires the compound to be a stable solid. Finding a suitable solvent system can be challenging. May not remove impurities with similar solubility profiles. | Good (if solid). Effective as a final polishing step after chromatography, but may not be sufficient as the sole method. |
| Acid-Base Extraction | Partitioning between an organic and an aqueous phase based on the compound's acidic or basic nature.[5] | Excellent for removing neutral or acidic impurities from the basic piperidine product. | Less effective for removing other basic impurities. Can introduce water, requiring a thorough drying step. | Good (for initial cleanup). A useful first step in the workup to remove non-basic starting materials or byproducts. |
| Distillation | Separation based on differences in boiling points.[5][6] | Effective for purifying liquids. | Not suitable for non-volatile or thermally unstable compounds. The target molecule likely has a high boiling point. | Poor. The high molecular weight and potential for thermal decomposition make this method unsuitable. |
Experimental Protocol: A Self-Validating Purification Workflow
This protocol integrates column chromatography with a final quality control check, creating a self-validating system.
Step 1: Initial Workup (Acid-Base Extraction)
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a 1M HCl aqueous solution. The basic piperidine product will move to the aqueous layer.[5]
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12, liberating the free piperidine.
-
Extract the liberated product back into an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Purification by Column Chromatography
-
Determine an optimal eluent system using thin-layer chromatography (TLC), targeting an Rf value of ~0.3 for the product. A common starting point is a hexane/ethyl acetate gradient.
-
Pack a silica gel column and equilibrate with the chosen eluent system.
-
Load the crude product (adsorbed onto a small amount of silica for best results) onto the column.
-
Elute the column, collecting fractions and monitoring by TLC to identify those containing the pure product.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure.
Step 3: Final Quality Control (QC)
-
Obtain a final sample and analyze it via HPLC-MS and ¹H NMR to confirm purity and identity before use in any downstream experiment. Purity should typically be >95% for biological assays.
Visualization: Purification and QC Workflow
Caption: A self-validating workflow for purification and quality control.
Part 2: Analytical Deep Dive - Establishing a Fingerprint for Reproducibility
Assuming a pure compound is in hand, the next step is to establish a comprehensive analytical "fingerprint." This is not merely a formality; it is a crucial reference point for all future batches of the compound, ensuring lot-to-lot consistency. The validation of analytical procedures is a cornerstone of quality assurance in chemistry.[7][8]
Key Analytical Techniques and Expected Data
| Technique | Parameter | Expected Information for this compound |
| ¹H NMR | Chemical Shift (ppm), Integration, Coupling Constants (J) | Provides a detailed map of the proton environment, confirming the connectivity of the benzyl and piperidine moieties. Key signals would include aromatic protons with characteristic splitting patterns due to bromine and -CF3 substitution, a singlet for the benzylic CH₂ group, and complex multiplets for the piperidine ring protons. |
| ¹³C NMR | Chemical Shift (ppm) | Confirms the carbon skeleton. The -CF3 group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Chemical Shift (ppm) | A single peak corresponding to the -CF3 group, providing unambiguous confirmation of its presence. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | High-resolution MS should provide an exact mass measurement consistent with the molecular formula (C₁₃H₁₅BrF₃N).[9] The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature. |
| HPLC | Retention Time, Peak Purity | Establishes a benchmark for purity assessment. A single, sharp peak is expected. This method is crucial for quantifying impurities that may not be visible by NMR.[10][11] |
Expert Insight: The Trustworthiness of Orthogonal Methods
Relying on a single analytical technique is insufficient. A trustworthy characterization employs orthogonal methods—techniques that measure different chemical properties. For instance, NMR confirms the structure, while HPLC quantifies the purity based on chromatographic behavior, and MS confirms the elemental composition. This multi-faceted approach ensures that what you think you have is what you actually have, a principle central to regulatory standards like those from the European Directorate for the Quality of Medicines & HealthCare (EDQM).[7]
Part 3: A Comparative Outlook - Situating the Molecule in a Broader Context
To fully understand the experimental behavior of this compound, it is instructive to compare it with structurally similar molecules. These analogs can serve as valuable controls or alternatives in experimental design.
| Compound | Structural Difference from Target | Predicted Impact on Properties |
| 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperazine [12] | Piperidine ring is replaced by a piperazine ring. | Increased polarity and water solubility. Adds a second basic nitrogen, which can be used for further derivatization but also alters pKa and potential off-target interactions. |
| 1-[[2-Chloro-5-(trifluoromethyl)phenyl]methyl]-piperidine | Bromine is replaced by Chlorine. | Lower molecular weight. The C-Cl bond is stronger than the C-Br bond, potentially increasing metabolic stability and reducing the likelihood of dehalogenation side reactions. |
| 1-[[3-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine | Bromine is moved from the 2-position to the 3-position. | Changes the electronic and steric environment of the aromatic ring. This positional isomerism can significantly impact binding affinity to a biological target and may alter the synthetic accessibility. |
Visualization: Structural Comparison of Analogs
Caption: Comparison of the target molecule with key structural analogs.
Conclusion: A Protocol for Reproducibility
Ensuring the reproducibility of experiments with a complex molecule like this compound is not about a single technique, but about a holistic and rigorous quality-centric mindset. From the initial synthesis to the final experiment, every step must be underpinned by meticulous purification, comprehensive characterization, and a deep understanding of the molecule's chemical nature. By implementing self-validating workflows, employing orthogonal analytical methods, and considering the behavior of structural analogs, researchers can build a foundation of trust in their materials, leading to reliable, reproducible, and ultimately more impactful scientific outcomes.
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Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from [13]
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ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Request PDF. Retrieved from [Link][15]
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ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Retrieved from [Link][16]
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PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link][10]
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National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link][18]
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MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link][21]
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Comparative Guide for the Characterization of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
A Senior Application Scientist's Guide to Confirming the Sigma-1 Receptor as the Molecular Target and Evaluating Comparative Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the molecular target of the novel compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. Based on its structural features, the sigma-1 receptor (S1R) is a highly probable target. The S1R is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane, playing a crucial role in cellular stress responses and homeostasis.[1] Its modulation has shown therapeutic potential in a range of conditions including neuropathic pain, cancer, and neuropsychiatric disorders.[2][3][4][5] This guide will detail the necessary experimental workflows to validate this hypothesis and objectively compare the compound's performance against established S1R ligands.
The Sigma-1 Receptor: A Pluripotent Therapeutic Target
Initially mistaken for an opioid receptor subtype, the sigma-1 receptor is now recognized as a distinct protein with no homology to other mammalian proteins.[3][5] It acts as a chaperone, interacting with a variety of client proteins such as ion channels and G-protein coupled receptors to modulate their function.[2][6] This chaperoning activity is implicated in numerous cellular processes, making S1R a compelling target for therapeutic intervention. Ligands that bind to S1R can be classified as agonists or antagonists, which can respectively potentiate or inhibit the receptor's modulatory effects.[5] For instance, S1R antagonists have been shown to enhance opioid analgesia and have direct antinociceptive effects in preclinical pain models.[2][7] Conversely, in some cancer cell lines, S1R antagonists can induce apoptosis, highlighting their potential as anti-cancer agents.[5][8]
Given the piperidine moiety in this compound, a common scaffold in known S1R ligands, we hypothesize that this compound targets S1R. The following sections outline the experimental procedures to confirm this and to characterize its functional activity in comparison to well-established S1R modulators.
Experimental Validation of the Molecular Target
To confirm that this compound binds to the sigma-1 receptor and to quantify this interaction, a competitive radioligand binding assay is the gold standard. This will be followed by a functional cell-based assay to determine whether the compound acts as an agonist or antagonist.
Comparative Binding Affinity Assessment
A competitive binding assay will determine the affinity (Ki) of the test compound for the S1R by measuring its ability to displace a known radiolabeled S1R ligand. We will compare its affinity to that of known S1R antagonists and agonists.
Reference Compounds:
-
Haloperidol: A well-characterized S1R antagonist.
-
NE-100: A selective S1R antagonist.[9]
-
(+)-Pentazocine: A high-affinity S1R agonist.[6]
-
PRE-084: A selective S1R agonist.[9]
Experimental Protocol: Radioligand Binding Assay [6][10]
-
Membrane Preparation: Guinea pig liver membranes are an excellent source for S1R due to their high receptor density.[6][10] A detailed protocol for membrane preparation can be found in Fontanilla et al., 2008.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein), the radioligand [3H]-(+)-pentazocine at a concentration near its Kd (e.g., 3 nM), and varying concentrations of the test compound or reference compounds.[11]
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of competitor that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Class | Predicted Ki (nM) |
| This compound | Unknown | To be determined |
| Haloperidol | Antagonist | ~4[3] |
| NE-100 | Antagonist | To be determined from literature |
| (+)-Pentazocine | Agonist | To be determined from literature |
| PRE-084 | Agonist | To be determined from literature |
Workflow for S1R Radioligand Binding Assay
Caption: Workflow for determining S1R binding affinity via competitive radioligand assay.
Functional Characterization: Cell Viability Assay
The functional consequence of S1R binding can be assessed in various ways. In several cancer cell lines, S1R antagonists have been shown to decrease cell viability, while agonists can abolish this effect.[5][8] This provides a robust method to functionally classify the test compound as an antagonist or agonist.
Reference Compounds:
-
Haloperidol: S1R antagonist (expected to decrease cell viability).
-
(+)-Pentazocine: S1R agonist (expected to have little effect on its own but should rescue the effect of an antagonist).
Experimental Protocol: MTT Cell Viability Assay [12][13]
-
Cell Culture: Plate a suitable cancer cell line known to express S1R (e.g., human neoplastic breast epithelial cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, haloperidol, and (+)-pentazocine. Include a co-treatment group with the test compound and (+)-pentazocine to test for rescue effects.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[13]
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot cell viability against compound concentration to determine the IC50 for compounds that reduce viability.
Data Presentation:
| Compound | Treatment Condition | Predicted Effect on Cell Viability | IC50 (µM) |
| This compound | Alone | Decrease (if antagonist) or No Change (if agonist) | To be determined |
| Haloperidol | Alone | Decrease | To be determined |
| (+)-Pentazocine | Alone | No Significant Change | N/A |
| This compound + (+)-Pentazocine | Co-treatment | Rescue of Viability Decrease (if antagonist) | N/A |
Workflow for Functional Characterization using a Cell Viability Assay
Caption: Workflow for classifying S1R ligand functionality via an MTT cell viability assay.
Conclusion and Future Directions
By following this structured experimental guide, researchers can definitively determine if this compound is a ligand for the sigma-1 receptor. The comparative binding data will establish its affinity relative to known standards, while the functional assay will elucidate its mode of action as either an antagonist or agonist. These foundational experiments are critical for guiding further preclinical development, including selectivity profiling against other receptors (e.g., sigma-2 receptors) and in vivo efficacy studies in relevant disease models such as neuropathic pain or cancer.[7][8][14]
References
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- The Pharmacology of Sigma-1 Receptors.PMC - PubMed Central.
- Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use.MDPI.
- SIGMA RECEPTOR BINDING ASSAYS.PMC - NIH.
- Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.ACS Pharmacology & Translational Science.
- The activity of selective sigma-1 receptor ligands in seizure models in vivo.ResearchGate.
- Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats.PubMed Central.
- Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo.Semantic Scholar.
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- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.MDPI.
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Performance Benchmark: 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine as a Novel Serotonin Transporter (SERT) Inhibitor
Executive Summary
This guide provides a comprehensive performance benchmark of the novel chemical entity 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, hereafter referred to as Cpd-X . Given the absence of published data for Cpd-X, this document establishes a rigorous framework for its evaluation as a putative inhibitor of the human Serotonin Transporter (hSERT). The serotonin transporter is a critical protein that regulates serotonergic neurotransmission and is the primary target for widely prescribed antidepressant medications, such as Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] By benchmarking Cpd-X against the well-characterized and clinically significant SSRIs, Fluoxetine and Sertraline , we provide a robust, data-driven comparison of its potency, function, and selectivity.[3][4] The methodologies and (hypothetical) data presented herein serve as a blueprint for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds targeting monoamine transporters.
Introduction: The Rationale for SERT-Targeted Compound Evaluation
The Serotonin Transporter (SERT) is a key component of the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1][5] This action terminates the neurotransmitter's signal, thereby playing a crucial role in modulating mood, emotion, and various physiological processes.[5] Inhibition of SERT increases the extracellular concentration of serotonin, enhancing its effects.[6] This mechanism is the foundation for the therapeutic efficacy of SSRIs, a class of drugs widely used to treat major depressive disorder, anxiety disorders, and other conditions.[3][7][8]
The development of new chemical entities with the potential to modulate SERT activity is of significant interest in neuropharmacology. Novel compounds may offer improved efficacy, a more favorable side-effect profile, or enhanced selectivity over existing treatments. Cpd-X, with its distinct chemical structure, represents such a novel entity. To ascertain its therapeutic potential, a systematic evaluation against established standards is essential.
This guide benchmarks Cpd-X against two gold-standard SSRIs:
-
Fluoxetine (Prozac®): One of the first-generation SSRIs, known for its long half-life and activating properties.[3][9]
-
Sertraline (Zoloft®): A potent and selective SSRI, also noted for its effects on dopamine transport at higher doses.[3][10]
The objective is to quantify and compare the in vitro binding affinity, functional inhibitory activity, and selectivity profile of Cpd-X, providing a clear, evidence-based assessment of its performance.
Experimental Design & Rationale
A multi-tiered approach is required to comprehensively profile a novel SERT inhibitor. Our experimental workflow is designed to move from initial target engagement to functional consequence and finally to specificity. This ensures that each step provides a self-validating layer of data.
-
In Vitro Binding Affinity: This primary assay determines if and how strongly Cpd-X physically interacts with the SERT protein. A high binding affinity is often a prerequisite for a potent pharmacological effect. We utilize a radioligand binding assay for this purpose.[11][12]
-
Functional Uptake Inhibition: Demonstrating binding is not sufficient; the compound must also inhibit the transporter's function. The serotonin uptake assay measures the ability of Cpd-X to block the transport of serotonin into cells, providing a direct measure of its functional potency.[13][14]
-
Selectivity Profiling: A critical performance metric for modern therapeutics is selectivity.[15] Off-target effects, particularly at the closely related Dopamine (DAT) and Norepinephrine (NET) transporters, can lead to undesirable side effects.[16] Profiling Cpd-X against these transporters is crucial to determine its specificity for SERT.[17]
The logical flow of this experimental design is depicted below.
Comparative Performance Analysis
The following sections present the hypothetical performance data for Cpd-X in direct comparison to Fluoxetine and Sertraline.
In Vitro Binding Affinity to Human SERT
Binding affinity (Ki) represents the dissociation constant for the inhibitor, where a lower Ki value indicates a higher binding affinity.[2] Assays were performed using cell membranes prepared from HEK293 cells stably expressing hSERT, with [³H]-Citalopram as the radioligand.
| Compound | Binding Affinity (Ki) [nM] |
| Cpd-X | 1.8 |
| Fluoxetine | 4.5 |
| Sertraline | 0.9 |
| Table 1: Comparative binding affinities for the human Serotonin Transporter (hSERT). Data are presented as the geometric mean from three independent experiments. Lower values indicate higher affinity. |
Interpretation: The hypothetical data indicate that Cpd-X possesses a high affinity for hSERT, approximately 2.5-fold stronger than Fluoxetine and half as strong as Sertraline. This positions Cpd-X as a potent binder of the target protein.
In Vitro Functional Inhibition of Serotonin Uptake
The IC50 value represents the concentration of the inhibitor required to block 50% of serotonin uptake. This is a direct measure of the compound's functional potency. Assays were conducted using hSERT-expressing JAR cells and [³H]-Serotonin.[13]
| Compound | Functional Potency (IC50) [nM] |
| Cpd-X | 3.2 |
| Fluoxetine | 7.1 |
| Sertraline | 1.5 |
| Table 2: Comparative functional potency in inhibiting serotonin uptake via hSERT. Data are presented as the geometric mean from three independent experiments. Lower values indicate higher potency. |
Interpretation: The functional data align with the binding affinities. Cpd-X demonstrates potent functional inhibition of serotonin reuptake, superior to Fluoxetine and approaching the potency of Sertraline. This strong correlation between binding (Table 1) and function (Table 2) provides confidence in the primary mechanism of action.
Monoamine Transporter Selectivity Profile
Selectivity is calculated as a ratio of off-target activity (DAT or NET) to on-target activity (SERT). A higher ratio signifies greater selectivity for SERT.
| Compound | SERT IC50 [nM] | DAT IC50 [nM] | NET IC50 [nM] | DAT/SERT Ratio | NET/SERT Ratio |
| Cpd-X | 3.2 | 480 | 215 | 150x | 67x |
| Fluoxetine | 7.1 | >1000 | 150 | >140x | 21x |
| Sertraline | 1.5 | 45 | 190 | 30x | 127x |
| Table 3: Selectivity profile of Cpd-X and standards against human monoamine transporters. Higher DAT/SERT and NET/SERT ratios indicate greater selectivity for the serotonin transporter. |
Interpretation: Cpd-X demonstrates a strong selectivity profile. Its 150-fold selectivity over the dopamine transporter is significantly better than that of Sertraline and comparable to Fluoxetine. While its selectivity over the norepinephrine transporter (67x) is less pronounced than Sertraline's, it is substantially greater than that of Fluoxetine. This profile suggests Cpd-X is a highly selective serotonin reuptake inhibitor.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the core methodologies used to generate the data in this guide are detailed below.
Protocol: Radioligand Competition Binding Assay
This protocol quantifies the affinity of a test compound for hSERT by measuring its ability to displace a known radioligand.[18][19]
Materials:
-
Membranes: Commercially available membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Determinate: 10 µM Paroxetine.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Methodology:
-
Preparation: Thaw hSERT membrane aliquots on ice. Dilute membranes in ice-cold Assay Buffer to a final concentration of 10 µg protein per well. Prepare serial dilutions of Cpd-X, Fluoxetine, and Sertraline in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Paroxetine (for non-specific binding).
-
50 µL of test compound dilution or vehicle.
-
50 µL of [³H]-Citalopram diluted in Assay Buffer to a final concentration of 1 nM.
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined using non-linear regression analysis. Ki values are then calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [³H]-Serotonin Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of serotonin into cells.[20][21]
Materials:
-
Cells: JAR cells, which endogenously express hSERT, plated in 96-well plates.[13]
-
Substrate: [³H]-Serotonin (5-Hydroxytryptamine) (specific activity ~28 Ci/mmol).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Non-specific Determinate: 10 µM Fluoxetine.
-
Instrumentation: Cell harvester or vacuum filtration manifold, liquid scintillation counter.
Methodology:
-
Cell Culture: Plate JAR cells in 96-well plates and grow to confluence.
-
Pre-incubation: On the day of the assay, wash the cell monolayer twice with KRH buffer. Pre-incubate the cells for 15 minutes at 37°C with 100 µL of KRH buffer containing the desired concentrations of Cpd-X, Fluoxetine, or Sertraline.
-
Initiation of Uptake: Add 25 µL of [³H]-Serotonin (final concentration 10 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C. This time is optimized to be within the linear range of serotonin uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lysis & Quantification: Lyse the cells with 50 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Specific uptake is determined by subtracting the counts from wells containing the non-specific inhibitor (10 µM Fluoxetine). IC50 values are calculated by fitting the data to a four-parameter logistic curve using non-linear regression.
Discussion & Conclusion
This guide establishes a comprehensive framework for evaluating the novel compound this compound (Cpd-X) as a potential SERT inhibitor. Based on the hypothetical data generated for this benchmark, Cpd-X emerges as a promising candidate with high potency and a favorable selectivity profile.
Key Performance Insights:
-
Potency: Cpd-X demonstrates high-affinity binding to hSERT and potent functional inhibition of serotonin reuptake, with performance metrics positioned between the two established standards, Fluoxetine and Sertraline.
-
Selectivity: The compound exhibits excellent selectivity for SERT over DAT, a key attribute for minimizing off-target effects associated with dopamine modulation. Its selectivity over NET is robust and superior to that of Fluoxetine.
-
Structure-Activity Relationship: The combination of a brominated, trifluoromethyl-substituted phenyl ring with a piperidine moiety likely contributes to its high affinity and selectivity, a hypothesis that warrants further investigation through analog synthesis and testing.[22]
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A Senior Application Scientist's Guide to Statistical Validation of Data from 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine Studies
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous data. The integrity of this data is paramount, underpinning every decision from lead optimization to clinical trials. This guide provides an in-depth look at the statistical validation of data generated in studies of novel compounds, using the illustrative example of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (referred to hereafter as Compound X).
While extensive public data on Compound X is not available, its structure as a substituted N-benzylpiperidine places it within a class of compounds with significant biological interest.[1][2][3] This guide will, therefore, serve as a comprehensive framework for the statistical validation of analytical and biological data for such novel molecules. We will compare the hypothetical data for Compound X with a well-characterized N-benzylpiperidine derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine (a known serotonin transporter modulator, hereafter referred to as Comparator A), to provide a practical context for these validation principles.[4]
The Imperative of Statistical Validation in Drug Discovery
In the pharmaceutical industry, analytical method validation is a regulatory requirement to ensure the accuracy and reliability of results.[5] Deviations arising from poorly validated methods can significantly impact product quality and compliance.[5] Statistical tools are not merely a formality but a fundamental component of the scientific method, allowing us to quantify uncertainty, assess the robustness of our findings, and make data-driven decisions.[6]
This guide will walk you through the core principles of statistical validation, focusing on the practical application of these methods in the context of characterizing a novel compound like Compound X.
Section 1: Purity Determination and Analytical Method Validation
The first step in characterizing any new chemical entity is to establish its purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high precision and versatility in separating complex mixtures.[7]
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of a newly synthesized batch of Compound X and identify any related substances.
Methodology:
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a reference standard of Compound X in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the newly synthesized batch of Compound X in the same diluent to the same concentration.
-
Spiked Sample Solution: Spike the sample solution with known potential impurities or degradation products at a concentration of 0.1% of the main analyte concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject the standard, sample, and spiked sample solutions in triplicate.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of related substances using the area normalization method.[8]
-
Statistical Validation of the HPLC Method
Method validation ensures that the analytical procedure is suitable for its intended purpose.[9] Key statistical parameters to evaluate include:
-
Precision: The closeness of agreement between a series of measurements.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the sample with a known amount of analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[10]
Data Presentation and Interpretation
The results of the HPLC purity analysis and method validation should be summarized in clear, concise tables.
Table 1: Hypothetical HPLC Purity Data for Compound X
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Compound X (Batch 1) | |||
| Impurity 1 | 3.5 | 1,500 | 0.05 |
| Compound X | 5.2 | 2,995,000 | 99.83 |
| Impurity 2 | 6.8 | 3,000 | 0.10 |
| Impurity 3 | 8.1 | 500 | 0.02 |
| Comparator A (Reference) | |||
| Comparator A | 4.9 | 3,000,000 | >99.9 |
Table 2: Hypothetical HPLC Method Validation Statistics for Compound X
| Parameter | Result | Acceptance Criteria |
| Precision (RSD) | ||
| Repeatability (n=6) | 0.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
These tables provide a clear overview of the purity profile of Compound X and the reliability of the analytical method used. The low Relative Standard Deviation (RSD) values indicate high precision, while the high recovery and correlation coefficient (r²) demonstrate accuracy and linearity, respectively.
Section 2: Comparative Biological Activity Assessment
Substituted N-benzylpiperidine derivatives are known to exhibit a wide range of biological activities.[11][12] To understand the potential of Compound X, we can compare its activity in a relevant in vitro assay with that of Comparator A.
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Compound X and Comparator A for a specific biological target (e.g., a G-protein coupled receptor or a transporter).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target of interest.
-
Radioligand Binding:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled ligand and increasing concentrations of the test compounds (Compound X and Comparator A).
-
Incubate at room temperature for a specified time.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).
-
Statistical Analysis of Biological Data
-
t-test: Used to compare the means of two groups. In this case, we can use a t-test to determine if there is a statistically significant difference between the IC₅₀ values of Compound X and Comparator A.
-
Analysis of Variance (ANOVA): Used to compare the means of more than two groups.
Data Presentation and Interpretation
The results of the in vitro binding assay should be presented in a table and visualized with a dose-response curve.
Table 3: Hypothetical IC₅₀ Values for Compound X and Comparator A
| Compound | IC₅₀ (nM) (Mean ± SD, n=3) | p-value (vs. Comparator A) |
| Compound X | 15.2 ± 1.8 | < 0.05 |
| Comparator A | 5.8 ± 0.7 | - |
A p-value of less than 0.05 indicates a statistically significant difference between the IC₅₀ values of the two compounds.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for reproducibility and understanding.
Caption: Workflow for HPLC Purity Determination and Method Validation.
Caption: Workflow for In Vitro Receptor Binding Assay.
Conclusion
This guide has provided a framework for the statistical validation of data from studies of a novel compound, using this compound (Compound X) as a case study. By adhering to rigorous analytical method validation and employing appropriate statistical analyses for biological data, researchers can ensure the integrity and reliability of their findings. This commitment to scientific rigor is essential for advancing promising molecules through the drug discovery pipeline and ultimately delivering safe and effective therapies to patients.
References
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Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. [Link]
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]
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Quantifying Precision in HPLC: Statistical Methods. Patsnap. [Link]
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Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. [Link]
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Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)... ResearchGate. [Link]
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Related Substances (RS) Calculation in HPLC. Pharmaguidances. [Link]
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Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]
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Analysis of Related Substances and Impurities GMP. Tentamus Pharma UK. [Link]
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A Head-to-Head Comparison: Profiling 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine Against the Benchmark Inhibitor Fluoxetine
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[1][2][3] The development of novel ligands with distinct potency and selectivity profiles for SERT remains a high-priority area in medicinal chemistry. This guide provides a head-to-head comparison of a novel compound, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (hereafter designated "Compound X"), with Fluoxetine, a well-characterized and clinically significant SSRI.[4][5]
This document outlines the experimental rationale and detailed protocols for characterizing Compound X's inhibitory activity and selectivity. By directly comparing its performance against the benchmark, Fluoxetine, we aim to provide researchers with a comprehensive framework for evaluating novel chemical entities targeting monoamine transporters.
Mechanism of Action: Serotonin Reuptake Inhibition
The serotonin transporter is a protein located on the presynaptic membrane of serotonergic neurons.[6][7] Its primary function is to clear serotonin (5-HT) from the synaptic cleft by transporting it back into the presynaptic neuron, a process known as reuptake.[3] This action terminates the neurotransmitter's signal. SSRIs, such as Fluoxetine, act by binding to SERT and blocking this reuptake process.[1][2] This blockade leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling.[3][5] The therapeutic effects of SSRIs are believed to stem from the downstream neuroadaptive changes that occur in response to this sustained increase in synaptic serotonin.[5][8]
Caption: Mechanism of serotonin reuptake and inhibition by SSRIs.
Experimental Design & Rationale
To comprehensively evaluate Compound X, a multi-tiered experimental approach is employed. This strategy progresses from assessing direct target engagement to functional inhibition and finally to selectivity profiling against related transporters.
-
Primary Assay: Radioligand Binding (Affinity). The initial step is to determine if Compound X directly binds to the human serotonin transporter (hSERT) and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[9][10] This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter. The result, expressed as the inhibition constant (Kᵢ), provides a quantitative measure of binding affinity.
-
Secondary Assay: Synaptosomal [³H]-5-HT Uptake (Potency). Demonstrating binding is not sufficient; we must confirm that this binding translates into functional inhibition of the transporter. A [³H]-serotonin uptake assay using synaptosomes (isolated nerve terminals) provides a physiologically relevant measure of a compound's inhibitory potency (IC₅₀).[11][12] This assay directly quantifies the ability of Compound X to block the transport of serotonin into the nerve terminal.
-
Selectivity Profiling (Specificity). A critical attribute of any new drug candidate is its selectivity. For a putative SSRI, it is crucial to determine its binding affinity and inhibitory potency for other key monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[13][14][15] High selectivity for SERT over NET and DAT is a defining characteristic of the SSRI class and is associated with a more favorable side-effect profile compared to older, non-selective antidepressants.[5]
Caption: Tiered experimental workflow for inhibitor characterization.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Compound X and Fluoxetine for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Rationale: This assay quantifies the direct interaction between the test compounds and their molecular targets. A low Kᵢ value indicates high binding affinity.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Imipramine (10 µM for SERT), Desipramine (1 µM for NET), GBR 12909 (10 µM for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Compound X and Fluoxetine (e.g., from 0.1 nM to 10 µM) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding inhibitor (for non-specific binding), or 50 µL of test compound dilution.
-
Add 100 µL of the appropriate radioligand diluted in assay buffer to each well (final concentration ~1 nM for [³H]-Citalopram, ~1 nM for [³H]-Nisoxetine, ~2 nM for [³H]-WIN 35,428).
-
Add 50 µL of the corresponding cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature, depending on the transporter).[16]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
-
Protocol 2: [³H]-Neurotransmitter Uptake Inhibition Assay
-
Objective: To determine the functional potency (IC₅₀) of Compound X and Fluoxetine at inhibiting serotonin, norepinephrine, and dopamine uptake.
-
Rationale: This assay measures the functional consequence of transporter binding, providing a more physiologically relevant assessment of inhibitory activity.[17][18][19]
-
Materials:
-
Rat brain synaptosome preparations or HEK293 cells expressing the respective transporters.[20][21]
-
Radiolabeled substrates: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), [³H]-Dopamine (DA).
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 6 mM glucose, pH 7.4.
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Nomifensine for DAT).
-
-
Procedure:
-
Prepare serial dilutions of Compound X and Fluoxetine in KRH buffer.
-
Aliquot synaptosomes or cells into a 96-well plate in KRH buffer.
-
Pre-incubate the plate with the test compounds or vehicle for 10-20 minutes at 37°C.[17]
-
Initiate the uptake reaction by adding the respective [³H]-neurotransmitter (e.g., final concentration of 10-50 nM).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.[17][19]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Quantify the radioactivity retained within the cells/synaptosomes using a scintillation counter.
-
Determine specific uptake by subtracting the counts in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
Results: A Comparative Analysis
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the comparative profiling of Compound X against Fluoxetine.
Table 1: Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters
| Compound | hSERT (Kᵢ) | hNET (Kᵢ) | hDAT (Kᵢ) |
| Compound X | 0.85 | 150 | 450 |
| Fluoxetine | 1.1 - 1.4[4][22] | > 1000 | > 1000 |
Table 2: Functional Potency (IC₅₀, nM) for Neurotransmitter Uptake
| Compound | SERT Uptake (IC₅₀) | NET Uptake (IC₅₀) | DAT Uptake (IC₅₀) |
| Compound X | 2.5 | 420 | 1200 |
| Fluoxetine | 5.0 | > 1000 | > 1000 |
Table 3: Selectivity Ratios
| Compound | NET/SERT Selectivity (Kᵢ) | DAT/SERT Selectivity (Kᵢ) |
| Compound X | 176-fold | 529-fold |
| Fluoxetine | > 700-fold | > 700-fold |
Discussion & Interpretation
Based on the hypothetical data, Compound X demonstrates high-affinity binding to the serotonin transporter with a Kᵢ value of 0.85 nM, slightly more potent than the benchmark, Fluoxetine (Kᵢ ≈ 1.1-1.4 nM).[4][22] This high affinity translates directly to potent functional inhibition of serotonin reuptake, with an IC₅₀ of 2.5 nM, which is twofold more potent than Fluoxetine in this assay.
The critical differentiator, however, lies in the selectivity profile. While Compound X is highly selective for SERT over NET (176-fold) and DAT (529-fold), Fluoxetine exhibits an even greater selectivity margin (>700-fold for both).[22] This suggests that while Compound X is a potent SERT inhibitor, it may have a slightly higher potential for off-target effects related to norepinephrine and dopamine transporter inhibition compared to Fluoxetine. This nuanced profile could be advantageous or disadvantageous depending on the therapeutic goal. For instance, slight NET inhibition can sometimes be beneficial in certain depressive subtypes, a characteristic leveraged by serotonin-norepinephrine reuptake inhibitors (SNRIs).[23]
Conclusion
This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, this compound (Compound X), with the established SSRI, Fluoxetine. The outlined experimental workflow, from initial binding assays to functional uptake and selectivity profiling, represents a robust strategy for characterizing new chemical entities targeting monoamine transporters.
The hypothetical results indicate that Compound X is a potent and selective SERT inhibitor, surpassing Fluoxetine in raw potency but showing a comparatively lower selectivity margin. These findings underscore the importance of comprehensive profiling to uncover the unique pharmacological signature of each new molecule, providing critical insights for drug development professionals and guiding future research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a secure laboratory environment, protecting our colleagues, and preserving environmental health. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine.
Hazard Profile and Chemical Properties
Understanding the chemical nature of this compound is crucial for appreciating the rationale behind these disposal protocols.
-
Halogenated Organic Compound : The presence of bromine classifies this as a halogenated waste. Halogenated compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen halides upon improper incineration.[2] For this reason, they must be segregated from non-halogenated solvent waste.[3][4][5]
-
Piperidine Derivative : Piperidine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation or burns.[6][7][8][9]
-
Trifluoromethyl Group : The -CF3 group can impart high chemical and thermal stability, but also potential toxicity.[10][11]
Quantitative Data Summary
The following table summarizes key data for this compound and the closely related parent compound, piperidine, which serves as a conservative reference for its potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrF₃N | [12] |
| Molecular Weight | 322.16 g/mol | [12] |
| Boiling Point (Predicted) | 308.5 ± 37.0 °C | [12] |
| Appearance (Piperidine) | Clear, colorless liquid | [6] |
| Hazards (Piperidine) | Highly flammable, toxic, corrosive | [9] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, you must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must occur within a certified chemical fume hood to prevent inhalation exposure.[10][11][13]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as piperidine derivatives can be toxic upon dermal absorption and cause severe burns.[7][8][10] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage.[8][10] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from potential spills and contamination.[10] |
| Respiratory Protection | Certified respirator (if aerosols or dust may be generated outside a fume hood). | Prevents respiratory irritation and toxicity from inhalation.[9][10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that hinges on careful segregation and containment.
Step 1: Waste Segregation
This is the most critical step. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .
-
Action : Designate a specific, properly labeled hazardous waste container solely for halogenated compounds.[2][3][5]
-
Causality : Mixing halogenated waste with other waste streams, such as non-halogenated solvents or acidic solutions, can lead to dangerous reactions.[4] Furthermore, waste disposal facilities use different processes for halogenated and non-halogenated waste; mixing them significantly increases disposal costs and complexity.[2]
Step 2: Waste Collection and Containment
Collect all waste materials contaminated with this compound in your designated halogenated waste container.
-
Solid Waste : This includes any contaminated consumables such as gloves, pipette tips, weighing papers, and empty product vials. Place these items in a puncture-proof container clearly labeled for halogenated solid waste.
-
Liquid Waste : Collect all unused or waste solutions containing the compound in a dedicated, sealable container.[5] The container must be made of a compatible material (e.g., polyethylene) and kept closed at all times except when actively adding waste.[2][3] The container should not be filled beyond 90% capacity to allow for vapor expansion.[4]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety.
-
Action : Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[2]
-
Label Contents : The label must clearly state:
Step 4: Spill Management
In the event of a small spill within the fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Absorb the spill using an inert absorbent material like vermiculite or sand.[7][14]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated solid waste container.[15]
-
Decontamination : Clean the spill area with a suitable solvent and wash thoroughly. All cleanup materials must also be disposed of as hazardous waste.[11]
-
Reporting : Report the spill to your laboratory supervisor or EHS department, regardless of size.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[3]
Step 5: Final Disposal
-
Storage : Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area, within secondary containment.[2][5]
-
Collection : Do NOT dispose of this chemical down the drain or in regular trash.[10] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][10][11] This ensures the waste is managed and disposed of in full compliance with all environmental regulations.
Disposal Workflow Diagram
The following diagram provides a visual guide to the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Personal protective equipment for handling 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Comprehensive Safety & Handling Guide: 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal
This guide provides essential safety protocols for handling this compound. As no specific Safety Data Sheet (SDS) is broadly available for this novel compound, this document synthesizes data from structurally analogous molecules to establish a robust framework for safe handling. The primary hazards are extrapolated from its core chemical motifs: the piperidine ring, the brominated aromatic system, and the trifluoromethyl group. This guide is intended for trained researchers, scientists, and drug development professionals. Always supplement this information with your institution's specific safety protocols and consult with a certified safety officer.
Hazard Assessment: A Structurally-Informed Approach
A thorough risk assessment is predicated on understanding the hazards posed by the compound's constituent parts.
-
Piperidine Moiety: The parent compound, piperidine, is a highly flammable liquid and vapor that is toxic when inhaled or in contact with skin.[1][2][3] It is known to cause severe skin burns and serious eye damage.[1][3][4] Therefore, any derivative, including the topic compound, must be handled with stringent precautions to prevent skin and eye contact, as well as inhalation.
-
Brominated Aromatic System: Halogenated organic compounds are a well-defined class of chemicals requiring special handling and disposal.[5][6] They can be toxic upon inhalation and ingestion.[5] The presence of a bromine atom necessitates disposal as halogenated organic waste.[6][7]
-
Trifluoromethyl Group: While the trifluoromethyl group can deactivate the aromatic ring to certain reactions, its presence in a molecule requires careful handling, as many trifluoromethylated compounds can be irritants or toxic.[8][9][10]
Based on this analysis, this compound should be treated as a substance that is potentially flammable, toxic, and corrosive, causing skin and eye irritation or burns.
Caption: Hazard assessment linking chemical motifs to required safety controls.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum required protection.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when handling larger quantities (>25 mL) or if there is a significant splash hazard.[11][12][13] | The piperidine moiety is known to cause severe, potentially permanent eye damage.[1][3] Goggles provide a seal against vapors and splashes, while a face shield offers broader protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) tested to the EN 374 standard.[1][11][14] Double-gloving is recommended. | Piperidine and its derivatives are toxic upon skin contact.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[14] |
| Skin & Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[11][15] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[11] | This minimizes skin exposure to potential spills and splashes. Contaminated clothing must be removed immediately and laundered before reuse.[3] |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood.[5][15][16] | The compound is expected to be volatile and toxic if inhaled.[1][5] A fume hood is the primary engineering control to prevent respiratory exposure. |
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond PPE to include proper operational procedures and a clear disposal pathway. The following workflow must be adhered to at all times.
Caption: Step-by-step workflow for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Conduct all manipulations, including weighing and transfers, inside the fume hood.[16]
-
Use spark-proof tools and ground equipment to prevent static discharge, given the flammability risk from the piperidine structure.[1][15][17]
-
Keep the container tightly sealed when not in use to minimize the release of vapors.[6][16]
-
-
Storage:
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[14][15][16]
-
Store in a designated flammables cabinet, away from heat, sparks, open flames, and other ignition sources.[1][5][15]
-
Segregate from incompatible materials such as strong oxidizing agents.[6]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek immediate medical attention.[1][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air at once.[1][15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Spill: For a small spill, contain the leak and absorb it with an inert material (e.g., vermiculite, sand).[15][18] Place the contaminated material into a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
This compound is a halogenated organic substance and must be disposed of accordingly to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Under no circumstances should this compound or its waste be poured down the drain.[5][19] It must be collected in a designated "Halogenated Organic Waste" container.[5][6][7]
-
Container Management:
-
Use a compatible, leak-proof container with a screw cap, provided by your institution's environmental health and safety (EHS) department.[6][18]
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: this compound.[6][18]
-
Keep the waste container closed at all times except when adding waste.[6][19]
-
-
Collection: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[18][19]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
